Product packaging for Orvepitant(Cat. No.:CAS No. 579475-18-6)

Orvepitant

Cat. No.: B1677502
CAS No.: 579475-18-6
M. Wt: 628.6 g/mol
InChI Key: XWNBGDJPEXZSQM-VZOBGQTKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Orvepitant (also known as GW823296) is a potent and selective small molecule antagonist of the human neurokinin-1 (NK1) receptor . Its mechanism of action involves blocking the NK1 receptor, the primary receptor for the neuropeptide Substance P, which is implicated in the regulation of cough reflexes, pruritus, and mood . This action fully occupies brain NK1 receptors with a pharmacokinetic profile that allows for once-daily dosing in clinical investigations . Current research on this compound is focused on its potential as a novel antitussive therapy. It has been evaluated in models of chronic refractory cough and cough hypersensitivity syndrome, where it demonstrated a significant reduction in objective cough frequency and improved patient-reported outcomes in Phase 2 studies . A specific area of active investigation is its use for the debilitating chronic cough associated with Idiopathic Pulmonary Fibrosis (IPF), with a Phase 2 randomized, placebo-controlled study currently ongoing (NCT05185089) . Earlier research also explored its potential in other conditions, including pruritus induced by anticancer therapies and psychiatric disorders such as major depressive disorder and post-traumatic stress disorder (PTSD) . This product is supplied For Research Use Only. It is strictly for laboratory research and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H35F7N4O2 B1677502 Orvepitant CAS No. 579475-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35F7N4O2/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3/t19-,24+,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNBGDJPEXZSQM-VZOBGQTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35F7N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973522
Record name Orvepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579475-18-6
Record name Orvepitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orvepitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12427
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orvepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORVEPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIU6V0W3JD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Orvepitant: A Technical Guide to its Mechanism of Action as a Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orvepitant (formerly GW823296) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its interaction with the NK1 receptor and the subsequent interruption of the Substance P-mediated signaling pathway. This document summarizes key quantitative pharmacological data, outlines the methodologies of pivotal preclinical and clinical studies, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: NK1 Receptor Antagonism

This compound's primary mechanism of action is its high-affinity, selective, and competitive antagonism of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose principal endogenous ligand is Substance P, a neuropeptide of the tachykinin family. Substance P and its receptor are key mediators in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and the cough reflex.

By binding to the NK1 receptor, this compound effectively blocks the binding of Substance P, thereby inhibiting its downstream signaling cascade. This blockade of Substance P-induced neuronal signaling is the foundation of this compound's therapeutic potential in conditions characterized by neuronal hypersensitivity, such as chronic cough and pruritus. A positron emission tomography (PET) study in healthy male volunteers demonstrated that oral doses of 30-60 mg per day of this compound achieved over 99% occupancy of NK1 receptors in the brain for at least 24 hours, confirming potent central nervous system activity.[1]

The Substance P/NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein, specifically of the Gq/11 family. This activation triggers the following downstream signaling cascade:

  • Gαq/11 Activation: The activated Gαq/11 subunit dissociates from the βγ subunits.

  • Phospholipase C (PLC) Activation: The Gαq/11 subunit activates phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).

  • Cellular Response: Activated PKC phosphorylates various intracellular proteins, leading to the modulation of ion channel activity, gene expression, and ultimately, neuronal excitability and signaling.

This compound, by competitively inhibiting the initial binding of Substance P to the NK1 receptor, prevents the initiation of this entire signaling cascade.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds This compound This compound This compound->NK1R Blocks Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Neuronal Excitability & Signaling PKC->CellularResponse Phosphorylates Downstream Targets

Figure 1: this compound's interruption of the NK1 receptor signaling pathway.

Quantitative Pharmacological Data

A comprehensive understanding of a drug's mechanism of action requires quantitative data on its interaction with its target and its disposition in the body. The following tables summarize the available preclinical and clinical pharmacological data for this compound.

Table 1: Preclinical Pharmacology of this compound
ParameterValueSpeciesAssay/Method
Binding Affinity (pKi) 10.2HumanRadioligand binding assay with recombinant hNK1 receptors
Brain/Plasma Ratio 1.2RatIntravenous administration (1 mg/kg)

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Preclinical Pharmacokinetics of this compound
ParameterRatDog
Oral Bioavailability (F) 17%55%
Plasma Clearance (Clp) 29 mL/min/kg6 mL/min/kg
Half-life (t½) 2.3 hours6.1 hours
Table 3: Human Pharmacodynamic Data
ParameterDoseResultStudy Type
NK1 Receptor Occupancy 30-60 mg/day (oral)>99% for ≥24 hoursPositron Emission Tomography (PET)

Experimental Protocols

The mechanism of action and clinical efficacy of this compound have been established through a series of preclinical and clinical studies. The methodologies for key experiments are detailed below.

Preclinical Experimental Protocols
  • Objective: To determine the binding affinity of this compound for the human NK1 receptor.

  • Methodology:

    • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1 receptor (hNK1/CHO) are prepared.

    • Radioligand: A radiolabeled NK1 receptor agonist, such as [³H]-Substance P, is used as the tracer.

    • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

  • Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.

  • Methodology:

    • Cell Culture: hNK1/CHO cells are plated in a multi-well format.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • Agonist Stimulation: Substance P is added to the wells to stimulate the NK1 receptors.

    • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a kinetic plate reader.

    • Data Analysis: The concentration of this compound that produces a 50% inhibition of the maximal response to Substance P (IC50) is calculated.

Calcium_Flux_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis PlateCells Plate hNK1/CHO cells in 96-well plate LoadDye Load cells with calcium-sensitive dye PlateCells->LoadDye PreIncubate Pre-incubate with This compound or vehicle LoadDye->PreIncubate AddSP Add Substance P (agonist) PreIncubate->AddSP MeasureFluorescence Measure fluorescence change (kinetic plate reader) AddSP->MeasureFluorescence CalculateIC50 Calculate IC50 MeasureFluorescence->CalculateIC50 IPF_COMFORT_Workflow cluster_cohort1 Cohort 1 (30mg) cluster_cohort2 Cohort 2 (10mg) Screening Screening Period (2-4 weeks) Randomization Randomization Screening->Randomization Group1A Group A: This compound (4 weeks) Randomization->Group1A Group2A Group B: Placebo (4 weeks) Randomization->Group2A Group3A Group C: This compound (4 weeks) Randomization->Group3A Group4A Group D: Placebo (4 weeks) Randomization->Group4A Washout1A Washout (3 weeks) Group1A->Washout1A Group1B Placebo (4 weeks) Washout1A->Group1B FollowUp Follow-up (2 weeks) Group1B->FollowUp Washout2A Washout (3-weeks) Group2A->Washout2A Group2B This compound (4 weeks) Washout2A->Group2B Group2B->FollowUp Washout3A Washout (3 weeks) Group3A->Washout3A Group3B Placebo (4 weeks) Washout3A->Group3B Group3B->FollowUp Washout4A Washout (3 weeks) Group4A->Washout4A Group4B This compound (4 weeks) Washout4A->Group4B Group4B->FollowUp

References

Orvepitant: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orvepitant (also known as GW823296) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor. Initially investigated for the treatment of depression, its development trajectory has shifted towards addressing chronic cough. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for professionals in the field of drug development and research. The document details quantitative pharmacological data, experimental protocols for its synthesis and characterization, and visual representations of its mechanism of action and development workflow.

Introduction

This compound emerged from GlaxoSmithKline's research program aimed at developing central nervous system-penetrant NK1 receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain, inflammation, and mood regulation. While initial clinical trials explored this compound's efficacy in major depressive disorder, it showed insufficient efficacy for further development in this indication.[1] Subsequently, NeRRe Therapeutics has been developing this compound for the treatment of chronic cough, a condition where neuronal hypersensitivity is believed to play a key role.[2]

Pharmacological Profile

This compound is a high-affinity antagonist of the human NK1 receptor. Its potent and selective binding to this receptor underlies its mechanism of action.

Table 1: Quantitative Pharmacological Data for this compound
ParameterValueSpecies/SystemReference
pKi 10.2Human NK1 ReceptorMedChemExpress
pKB 10.30Human NK1-CHO Cells (functional assay)MedChemExpress

Discovery and Synthesis

The synthesis of this compound is detailed in the patent literature, specifically in patent WO2003/066635. The following outlines the key steps for the synthesis of the free base and its hydrochloride salt, as described in examples 9a and 11 of the aforementioned patent.

Synthesis of this compound (Free Base)

A detailed, step-by-step experimental protocol for the synthesis of the this compound free base is described in Example 9a of patent WO2003/066635. The general synthetic strategy involves the coupling of key piperidine and hexahydropyrrolopyrazinone intermediates.

Synthesis of this compound Hydrochloride

The conversion of the this compound free base to its hydrochloride salt is detailed in Example 11 of patent WO2003/066635. This typically involves the treatment of the free base with hydrochloric acid in a suitable solvent to precipitate the salt.

Experimental Protocols

Human NK1 Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound, such as this compound, for the human NK1 receptor.

Materials:

  • Human recombinant NK1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand: [125I]-Substance P

  • Assay Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and a protease inhibitor cocktail.

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled Substance P.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, [125I]-Substance P, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Harvest the membranes onto the filter plates using a cell harvester and wash with cold assay buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

NK1 Receptor-Mediated Calcium Flux Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium induced by the activation of the NK1 receptor by Substance P.

Materials:

  • Human NK1 receptor-expressing cells (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Substance P (agonist).

  • Test compound (this compound) at various concentrations.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Plate the NK1 receptor-expressing cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add various concentrations of this compound to the wells and incubate for a specified period.

  • Place the plate in the fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.

  • Add a fixed concentration of Substance P to all wells to stimulate the NK1 receptor.

  • Continue to measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • The antagonistic effect of this compound is determined by its ability to inhibit the Substance P-induced calcium flux.

  • Calculate the IC₅₀ value by plotting the inhibition of the calcium response against the log concentration of this compound.

Visualizations

This compound Discovery and Development Workflow

Orvepitant_Workflow cluster_Discovery Discovery Phase cluster_Clinical Clinical Development Target_ID Target Identification (NK1 Receptor) Lead_Gen Lead Generation Target_ID->Lead_Gen High-Throughput Screening Lead_Opt Lead Optimization Lead_Gen->Lead_Opt SAR Studies Preclinical Preclinical Development Lead_Opt->Preclinical Selection of this compound (GW823296) Phase_I Phase I Trials (Safety & Tolerability) Preclinical->Phase_I Phase_IIa Phase IIa Trials (Depression - Proof of Concept) Phase_I->Phase_IIa Phase_IIb Phase IIb Trials (Chronic Cough - Dose Ranging) Phase_IIa->Phase_IIb Shift in Indication Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_IIb->Phase_III

Caption: this compound's development from discovery to clinical trials.

Substance P / NK1 Receptor Signaling Pathway

NK1_Signaling Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Gq Gq Protein NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Neuronal Excitability) Ca2->Cellular_Response MAPK MAPK Cascade (ERK1/2) PKC->MAPK MAPK->Cellular_Response This compound This compound This compound->NK1R Antagonizes

Caption: Simplified signaling cascade of the NK1 receptor.

This compound Synthesis Logical Flow

Orvepitant_Synthesis Intermediate_A Piperidine Derivative Coupling Coupling Reaction Intermediate_A->Coupling Intermediate_B Hexahydropyrrolopyrazinone Moiety Intermediate_B->Coupling Orvepitant_Base This compound (Free Base) Coupling->Orvepitant_Base Salt_Formation Salt Formation (e.g., with HCl) Orvepitant_Base->Salt_Formation Orvepitant_Salt This compound Hydrochloride Salt_Formation->Orvepitant_Salt

Caption: Logical flow of this compound's chemical synthesis.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist with a clear mechanism of action. While its initial development for depression was discontinued, it holds promise as a therapeutic agent for chronic cough. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in this compound and the broader class of NK1 receptor antagonists. Further clinical investigation will be crucial in determining its ultimate therapeutic value.

References

Orvepitant: A Technical Deep Dive into its Function as a Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant (also known as GW823296) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1] Developed initially by GlaxoSmithKline, it has been investigated for various therapeutic indications, including depression and, more recently, chronic refractory cough.[2][3] This technical guide provides a comprehensive overview of the core function of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Antagonism of the NK1 Receptor

This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P (SP).[4] The NK1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[5] The binding of SP to the NK1 receptor triggers a cascade of intracellular signaling events, leading to various physiological responses, including pain transmission, inflammation, and emesis. By blocking the interaction of SP with the NK1 receptor, this compound effectively inhibits these downstream signaling pathways.

The Substance P/NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of associated G proteins, primarily Gq/11. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the physiological effects associated with SP. This compound, by occupying the binding site of SP on the NK1 receptor, prevents this signaling cascade from being initiated.

Substance P NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates This compound This compound This compound->NK1R Antagonism Gq_alpha Gαq NK1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca2_release->Neuronal_Excitation PKC->Neuronal_Excitation NK1_Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing human NK1 receptors (e.g., from CHO-hNK1 cells) start->prepare_membranes incubate Incubate membranes with a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., by filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC₅₀ and calculate Ki (pKi) quantify->analyze end End analyze->end Calcium_Mobilization_Assay_Workflow start Start load_cells Load CHO-hNK1 cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Calcium-4) start->load_cells pre_incubate Pre-incubate cells with varying concentrations of this compound load_cells->pre_incubate stimulate Stimulate cells with Substance P pre_incubate->stimulate measure_fluorescence Measure changes in intracellular calcium concentration via fluorescence stimulate->measure_fluorescence analyze Analyze data to determine the functional antagonism (pKB) measure_fluorescence->analyze end End analyze->end

References

Orvepitant: A Comprehensive Technical Guide on its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orvepitant (also known as GW823296) is a potent, selective, and orally bioavailable antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, substance P, is a neuropeptide implicated in the pathophysiology of numerous conditions, including depression, anxiety, chemotherapy-induced nausea and vomiting, pruritus, and chronic cough. This technical guide provides an in-depth review of the pharmacology and toxicology of this compound, summarizing key preclinical and clinical data. It details the compound's mechanism of action, receptor binding affinity, in vitro and in vivo functional activity, pharmacokinetic profile across species, and its safety and tolerability in human subjects. Methodologies for key experiments are described, and signaling pathways and experimental workflows are visually represented.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects through selective, high-affinity antagonism of the human neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the tachykinin neuropeptide, substance P. By competitively binding to the NK1 receptor, this compound blocks the binding of substance P and subsequent downstream intracellular signaling. This blockade of substance P-mediated neuronal signaling is the fundamental mechanism underlying the therapeutic potential of this compound in a variety of central and peripheral nervous system disorders.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a series of receptor binding and functional assays.

Table 1: In Vitro Pharmacology of this compound

ParameterSpecies/SystemValue
Binding Affinity (pKi) Human NK1 Receptor (CHO cells)10.2
Functional Antagonism (pA2) Substance P-induced Ca2+ release (human NK1-CHO cells)10.3
Antagonism Type Functional AssaysNon-surmountable
In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the ability of orally administered this compound to antagonize NK1 receptor-mediated effects in relevant animal models.

Table 2: In Vivo Pharmacology of this compound

ModelSpeciesEndpointMinimum Effective Dose (Oral)
Pruritus Model Mongolian GerbilInhibition of GR73632-induced scratching≤ 0.1 mg/kg[1]

A positron emission tomography (PET) study in healthy human volunteers using the radioligand [11C]GR205171 demonstrated that oral doses of 30-60 mg of this compound per day resulted in over 99% occupancy of central NK1 receptors, and this high level of occupancy was sustained for at least 24 hours.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in preclinical species and in humans, demonstrating characteristics suitable for once-daily oral dosing.

Preclinical Pharmacokinetics

Table 3: Preclinical Pharmacokinetic Parameters of this compound

SpeciesOral Bioavailability (F)Plasma Clearance (Clp)Half-life (t1/2)Brain/Plasma Ratio
Rat 17%29 mL/min/kg2.3 hours1.2
Dog 55%6 mL/min/kg6.1 hoursNot Reported
Human Pharmacokinetics and Metabolism

Clinical studies have provided insights into the human pharmacokinetics of this compound. A Phase 1, single-blind, randomized, placebo-controlled study (NCT00511654) was conducted to evaluate the safety, tolerability, and pharmacokinetics of repeated once-daily oral doses of this compound in healthy subjects.[3] This study also investigated the effect of this compound on the activity of the cytochrome P450 enzyme CYP3A4.[3] While detailed quantitative pharmacokinetic parameters from this study are not publicly available, the sustained high receptor occupancy observed in PET studies at doses of 30-60 mg/day suggests a half-life and overall exposure profile that supports a once-daily dosing regimen.[2] Preclinical data indicate that urinary excretion is a minor route of elimination.

Toxicology and Safety

Preclinical Toxicology

Comprehensive preclinical toxicology studies are a standard component of drug development. However, specific quantitative data for this compound, such as the No-Observed-Adverse-Effect-Level (NOAEL) or the median lethal dose (LD50), are not available in the public domain.

Clinical Safety and Tolerability

This compound has been evaluated in numerous clinical trials and has been generally found to be safe and well-tolerated.

  • Common Adverse Events: Across multiple studies, the most frequently reported treatment-related adverse events were of mild to moderate severity. These include:

    • Asthenia (weakness or lack of energy)

    • Dizziness

    • Dry mouth

    • Hyperhidrosis (excessive sweating)

  • Serious Adverse Events: No major safety signals or treatment-related serious adverse events have been consistently identified in clinical trials. In a study of patients with Idiopathic Pulmonary Fibrosis (IPF), serious adverse events occurred with similar frequency in both the this compound and placebo treatment periods and were not considered related to the study drug.

Experimental Protocols

NK1 Receptor Radioligand Binding Assay

This assay quantifies the affinity of this compound for the NK1 receptor.

  • Objective: To determine the inhibitory constant (Ki) of this compound for the human NK1 receptor.

  • Materials:

    • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1 receptor.

    • Radioligand: [3H]-Substance P.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL bovine serum albumin (BSA), and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin), pH 7.4.

    • Non-specific binding control: High concentration of unlabeled substance P (e.g., 1 µM).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation counter.

  • Procedure:

    • Varying concentrations of this compound are incubated with the CHO cell membranes and a fixed concentration of [3H]-Substance P in the assay buffer.

    • The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • The reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of [3H]-Substance P (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Substance P-Induced Calcium Mobilization Assay

This functional assay measures the potency of this compound in antagonizing the downstream signaling of the NK1 receptor.

  • Objective: To determine the pA2 value of this compound, a measure of its antagonist potency.

  • Materials:

    • CHO cells stably expressing the human NK1 receptor.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Agonist: Substance P.

    • A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of real-time kinetic fluorescence measurements.

  • Procedure:

    • CHO-NK1 cells are seeded into 96- or 384-well microplates and cultured overnight.

    • The cells are loaded with the calcium-sensitive dye for approximately 1 hour at 37°C. The dye enters the cells and is cleaved to its active, calcium-sensitive form.

    • The cells are washed with assay buffer to remove excess dye.

    • The cell plate is placed in the FLIPR instrument.

    • Varying concentrations of this compound are added to the wells and pre-incubated for a defined period.

    • The instrument then adds a fixed concentration of substance P to stimulate the cells, while simultaneously measuring the fluorescence intensity over time.

    • Activation of the NK1 receptor by substance P leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.

    • The ability of this compound to inhibit this fluorescence increase is measured.

    • Dose-response curves are generated, and the pA2 value is calculated using the Schild equation to quantify the antagonist potency.

Gerbil Scratching Model for Pruritus

This in vivo model assesses the antipruritic activity of this compound.

  • Objective: To evaluate the efficacy of orally administered this compound in reducing scratching behavior induced by an NK1 receptor agonist.

  • Animals: Male Mongolian gerbils.

  • Materials:

    • This compound for oral administration.

    • NK1 receptor agonist: GR73632.

    • Vehicle for drug and agonist.

  • Procedure:

    • Gerbils are acclimatized to the experimental environment.

    • Animals are pre-treated with either vehicle or varying oral doses of this compound.

    • After a set pre-treatment time (e.g., 1-2 hours), a fixed dose of the NK1 agonist GR73632 is injected intradermally into the rostral part of the back to induce scratching behavior.

    • Immediately following the injection, the animals are placed in an observation chamber.

    • The number of scratching bouts with the hind limbs directed towards the injection site is counted by a trained observer for a defined period (e.g., 30 minutes).

    • The percentage inhibition of the scratching response in the this compound-treated groups is calculated relative to the vehicle-treated control group.

Visualizations

Signaling Pathway

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Neuronal Excitation Neuronal Excitation Ca2+ Release->Neuronal Excitation PKC Activation->Neuronal Excitation This compound This compound This compound->NK1 Receptor Blocks

Caption: this compound blocks Substance P binding to the NK1 receptor.

Experimental Workflow: In Vitro Functional Assay

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed CHO-NK1 cells in microplate B Load cells with Ca2+ sensitive dye A->B C Wash to remove excess dye B->C D Pre-incubate with This compound C->D Transfer plate to FLIPR E Stimulate with Substance P D->E F Measure fluorescence (FLIPR) E->F G Generate dose- response curves F->G Kinetic data H Calculate pA2 value (Schild analysis) G->H

Caption: Workflow for the calcium mobilization functional assay.

Experimental Workflow: In Vivo Pruritus Model

Pruritus_Model_Workflow start Start acclimatize Acclimatize Gerbils start->acclimatize dosing Oral administration of This compound or Vehicle acclimatize->dosing induction Intradermal injection of NK1 agonist (GR73632) dosing->induction After 1-2 hours observe Record scratching behavior (30 min) induction->observe analysis Calculate % inhibition of scratching observe->analysis end End analysis->end

Caption: Workflow for the gerbil model of NK1-agonist induced scratching.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist with a pharmacokinetic and safety profile that has supported its clinical development for multiple indications. Its ability to achieve high and sustained occupancy of central NK1 receptors at clinically tested doses underscores its potential to modulate substance P-mediated pathophysiology. The data summarized in this guide provide a comprehensive overview for researchers and drug development professionals interested in the pharmacology and toxicology of this compound and the broader class of NK1 receptor antagonists.

References

Orvepitant: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant (also known by its development code, GW823296) is a potent, selective, and orally active antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor and its endogenous ligand, Substance P, are key players in a variety of physiological and pathological processes, including inflammation, pain, mood disorders, and emesis. Notably, the Substance P/NK-1 receptor signaling pathway is implicated in the hypersensitivity of the cough reflex, making it a compelling target for the development of novel antitussive therapies. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, with a focus on its pharmacological profile, efficacy in relevant in vivo models, and key pharmacokinetic and safety data.

Core Data Summary

In Vitro Pharmacology

This compound demonstrates high affinity and potent functional antagonism at the human NK-1 receptor.

ParameterValueSpeciesAssay Type
pKi 10.2HumanRadioligand Binding Assay
Apparent pKB 10.30HumanSubstance P-induced Ca2+ release in CHO cells
In Vivo Efficacy

Preclinical studies in a primate model of anxiety-like behavior demonstrated a dose-dependent effect of this compound.

Animal ModelDosing (oral)Effect
Marmoset Human Intruder Test 1 mg/kg34.9% reduction in anxious postures
3 mg/kg36.6% reduction in anxious postures
10 mg/kg46.4% reduction in anxious postures
Preclinical Pharmacokinetics

This compound exhibits good oral bioavailability and central nervous system penetration in preclinical species.

SpeciesOral Bioavailability (F%)Plasma Clearance (Clp) (mL/min/kg)Half-life (t½) (h)Brain/Plasma Ratio (at 5 min post-i.v. dose)
Rat 17292.31.2
Dog 5566.1Not Reported

Experimental Protocols

Radioligand Binding Assay for NK-1 Receptor Affinity (pKi)

The affinity of this compound for the human NK-1 receptor was determined using a radioligand binding assay. The protocol involves the use of cell membranes prepared from a cell line recombinantly expressing the human NK-1 receptor. These membranes are incubated with a fixed concentration of a radiolabeled NK-1 receptor antagonist (e.g., [3H]-GR205171) and varying concentrations of this compound. Following incubation to allow for binding equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound radioligand, is then quantified by liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism of Substance P-Induced Calcium Release (pKB)

The functional antagonist potency of this compound was assessed in Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1 receptor (hNK1-CHO cells). The assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by the agonist, Substance P.

Protocol:

  • hNK1-CHO cells are plated in 96-well plates and grown to confluence.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Cells are pre-incubated with varying concentrations of this compound (e.g., 0.3-10 nM) for 1 hour at 37°C.

  • Substance P is then added to the wells to stimulate the NK-1 receptor.

  • The resulting change in intracellular calcium is measured using a fluorescence plate reader.

  • The antagonist effect of this compound is determined by its ability to produce a rightward shift in the concentration-response curve to Substance P. The apparent pKB value, a measure of antagonist potency, is calculated from these shifts. This compound was found to be a non-surmountable antagonist in this assay.

Marmoset Human Intruder Test for Anxiolytic-like Effects

This ethological test is used to assess anxiety-like behavior in marmosets. The paradigm is based on the premise that the presence of an unfamiliar human (the "intruder") elicits a range of species-specific defensive and anxious behaviors in the marmoset.

Protocol:

  • Socially housed common marmosets (Callithrix jacchus) are used.

  • Animals are administered this compound orally at doses of 1, 3, and 10 mg/kg.

  • Following a pre-treatment period, an unfamiliar human observer stands in front of the marmoset's home cage for a defined period.

  • The behavior of the marmoset is video-recorded and subsequently analyzed by a trained observer who is blind to the treatment conditions.

  • Key behaviors scored include postures indicative of anxiety (e.g., scent marking, piloerection, slit-stare).

  • The effect of this compound is determined by its ability to reduce the frequency or duration of these anxious postures compared to a vehicle control.

Signaling Pathways and Experimental Workflows

Substance P / NK-1 Receptor Signaling Pathway

Substance P binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects.

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Substance_P Substance P NK1R NK-1 Receptor Substance_P->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates This compound This compound This compound->NK1R Blocks PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., Neuronal Excitability, Cough Reflex) Ca_release->Downstream PKC->Downstream

Substance P/NK-1 Receptor Signaling Pathway
Experimental Workflow: In Vitro Functional Antagonism

The workflow for determining the functional antagonist potency of this compound involves several key steps, from cell culture to data analysis.

Functional_Antagonism_Workflow Cell_Culture Culture hNK1-CHO cells Plating Plate cells in 96-well plates Cell_Culture->Plating Dye_Loading Load cells with Ca²⁺ sensitive dye Plating->Dye_Loading Pre_incubation Pre-incubate with this compound Dye_Loading->Pre_incubation Stimulation Stimulate with Substance P Pre_incubation->Stimulation Measurement Measure fluorescence change Stimulation->Measurement Analysis Data analysis (pKB calculation) Measurement->Analysis

In Vitro Functional Antagonism Workflow
Logical Relationship: From Preclinical Data to Clinical Application

The preclinical data for this compound provide a strong rationale for its investigation in clinical trials for conditions such as chronic cough.

Preclinical_to_Clinical_Logic High_Affinity High in vitro affinity and potency (pKi = 10.2, pKB = 10.30) Clinical_Hypothesis Hypothesis: NK-1 antagonism will suppress cough hypersensitivity High_Affinity->Clinical_Hypothesis CNS_Penetration Good CNS penetration (Rat B/P ratio = 1.2) CNS_Penetration->Clinical_Hypothesis Oral_Bioavailability Good oral bioavailability (Rat: 17%, Dog: 55%) Clinical_Trials Initiation of Clinical Trials in Chronic Cough Oral_Bioavailability->Clinical_Trials In_Vivo_Efficacy Efficacy in preclinical models (Marmoset anxiety model) In_Vivo_Efficacy->Clinical_Hypothesis Clinical_Hypothesis->Clinical_Trials

Rationale for Clinical Development

Conclusion

The preclinical data for this compound characterize it as a potent and selective NK-1 receptor antagonist with favorable pharmacokinetic properties, including oral bioavailability and central nervous system penetration. These findings provided a solid foundation for its clinical development as a potential treatment for conditions where the Substance P/NK-1 receptor pathway is implicated, most notably in chronic cough. The detailed experimental protocols and data presented in this guide offer valuable insights for researchers and drug development professionals working in the field of NK-1 receptor antagonism and related therapeutic areas.

Orvepitant: A Technical Guide to its Role in Substance P Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant (also known as GW823296) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the Substance P signaling pathway, and a summary of its preclinical and clinical development. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Substance P/NK1 receptor system.

This compound: Core Properties and Mechanism of Action

This compound is a brain-penetrant small molecule that exhibits high affinity and selectivity for the human NK1 receptor.[1][2] Its primary mechanism of action is the competitive antagonism of Substance P binding to the NK1 receptor, thereby inhibiting the downstream signaling cascades initiated by this interaction.[1]

Quantitative Data: Binding Affinity and Functional Antagonism

The following table summarizes the key in vitro binding and functional parameters of this compound.

ParameterValueSpecies/SystemReference
pKi 10.2Human NK1 Receptor[2]
Apparent pKB 10.30Human NK1-CHO cells
  • pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound to the NK1 receptor. A higher pKi value signifies a stronger binding affinity.

  • pKB: The negative logarithm of the dissociation constant (KB) of an antagonist, determined from its ability to inhibit the functional response to an agonist (Substance P).

The Substance P / NK1 Receptor Signaling Pathway

Substance P is a member of the tachykinin family of neuropeptides and is widely distributed throughout the central and peripheral nervous systems. It plays a crucial role in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation. The biological effects of Substance P are primarily mediated through the G-protein coupled NK1 receptor.

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of intracellular G-proteins, predominantly Gq/11. This initiates a cascade of downstream signaling events, as depicted in the diagram below.

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds to G_protein Gq/11 NK1R->G_protein Activates This compound This compound This compound->NK1R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) PKC->Downstream Activates Response Cellular Responses (e.g., Neuronal Excitability, Inflammation) Downstream->Response Leads to

Substance P / NK1 Receptor Signaling Pathway and this compound's Site of Action.

Preclinical Pharmacology of this compound

The preclinical profile of this compound has been characterized in a variety of in vitro and in vivo models, demonstrating its potential for therapeutic intervention in conditions driven by Substance P-mediated signaling.

In Vivo Models

This compound has shown efficacy in well-established preclinical models that are indicative of NK1 receptor antagonism in the central nervous system.

  • Gerbil Foot-Tapping Model: This model is used to assess the central activity of NK1 receptor antagonists. This compound has been shown to dose-dependently inhibit foot-tapping behavior induced by either footshock or direct administration of an NK1 agonist.

  • Gerbil Scratching Behavior Model: Intradermal injection of Substance P or an NK1 agonist induces a scratching behavior in gerbils, which is considered a model for pruritus (itching). This compound effectively inhibits this scratching behavior, suggesting its potential as an anti-pruritic agent.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several animal species.

SpeciesBioavailability (F)Plasma Clearance (Clp)Half-life (t½)Brain/Plasma RatioReference
Rat 17%29 mL/min/kg2.3 h1.2 (at 5 min post-i.v.)
Dog 55%6 mL/min/kg6.1 hNot Reported

Clinical Development of this compound

This compound has been investigated in several clinical trials for various indications, primarily focused on conditions where neuronal hypersensitivity and Substance P signaling are implicated.

Chronic Cough

VOLCANO-1 (Phase 2a): This open-label, single-arm study evaluated this compound (30 mg once daily for 4 weeks) in 13 patients with chronic refractory cough.

Outcome MeasureBaseline (Mean)Change from Baseline at Week 4p-valueReference
Daytime Cough Frequency (coughs/h) 71.4-18.9 (26% reduction)<0.001

VOLCANO-2 (Phase 2b): This randomized, double-blind, placebo-controlled study assessed three doses of this compound (10 mg, 20 mg, and 30 mg once daily for 12 weeks) in 315 patients with refractory or unexplained chronic cough. While the primary endpoint of change in awake cough frequency was not met for the overall population, a pre-specified subgroup analysis of patients with higher baseline cough frequency showed a trend towards efficacy with the 30 mg dose. Importantly, statistically significant improvements were observed in patient-reported outcomes for the 30 mg dose group.

Outcome Measure (30 mg vs. Placebo at Week 12)Treatment Differencep-valueReference
Leicester Cough Questionnaire Statistically Significant Improvement0.009
Cough Severity VAS Statistically Significant Improvement0.034
Urge-to-Cough VAS Statistically Significant Improvement0.005
Pruritus (Itch)

RELIEVE 1 (Phase 2): This randomized, double-blind, placebo-controlled trial investigated the efficacy of this compound (10 mg and 30 mg once daily for 4 weeks) in 44 patients with pruritus induced by epidermal growth factor receptor inhibitors (EGFRI). The study was terminated early due to recruitment challenges and did not demonstrate a statistically significant difference between this compound and placebo for the primary endpoint of change in the Numerical Rating Scale (NRS) for itch.

Treatment GroupMean Change from Baseline in NRS Score at Week 4 (SD)Reference
This compound 30 mg -2.78 (2.64)
This compound 10 mg -3.04 (3.06)
Placebo -3.21 (1.77)
Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The most commonly reported adverse events include headache, dizziness, fatigue, and somnolence.

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the characterization of this compound and its interaction with the Substance P/NK1 receptor signaling pathway.

Radioligand Binding Assay for NK1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the NK1 receptor.

Principle: This competitive binding assay measures the ability of a non-radiolabeled compound to displace a radiolabeled ligand (e.g., [³H]-Substance P) from the NK1 receptor.

Materials:

  • Cell membranes expressing the human NK1 receptor (e.g., from CHO-K1/NK1 stable cells).

  • Radioligand: [³H]-Substance P.

  • Test compound: this compound at various concentrations.

  • Non-specific binding control: A high concentration of a known non-radiolabeled NK1 receptor ligand.

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through the filter plates.

  • Wash the filters to remove unbound radioligand.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Cell Membranes with NK1 Receptors D Combine Membranes, Radioligand, and this compound in 96-well Plate A->D B Prepare Serial Dilutions of this compound B->D C Prepare [³H]-Substance P (Radioligand) C->D E Incubate to Reach Equilibrium D->E F Filter to Separate Bound from Free Radioligand E->F G Wash Filters F->G H Add Scintillation Fluid G->H I Count Radioactivity H->I J Calculate Specific Binding I->J K Determine IC50 J->K L Calculate Ki using Cheng-Prusoff Equation K->L

Workflow for a Radioligand Binding Assay.
Substance P-Induced Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a test compound at the NK1 receptor.

Principle: Activation of the NK1 receptor by Substance P leads to an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to inhibit this calcium influx.

Materials:

  • CHO-K1 cells stably expressing the human NK1 receptor (CHO-K1/NK1).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Substance P (agonist).

  • Test compound: this compound at various concentrations.

  • Assay buffer.

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Plate the CHO-K1/NK1 cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Add various concentrations of the test compound (this compound) to the wells and incubate.

  • Initiate the fluorescence reading and add a fixed concentration of Substance P to all wells.

  • Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Plot the dose-response curve for the antagonist's inhibition of the Substance P-induced calcium signal.

  • Calculate the IC50 and subsequently the apparent pKB value.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist with demonstrated central activity. By blocking the action of Substance P, this compound modulates a key signaling pathway involved in neuronal hypersensitivity, pain, and inflammation. Preclinical studies have established its efficacy in relevant animal models of cough and pruritus. Clinical trials have provided evidence for its potential therapeutic benefit in chronic cough, particularly in patients with a higher cough frequency, although its efficacy in pruritus remains to be definitively established. The favorable safety profile of this compound supports its continued investigation as a potential treatment for conditions driven by aberrant Substance P/NK1 receptor signaling. This technical guide provides a comprehensive summary of the core data and methodologies that underpin the current understanding of this compound's role in this important signaling pathway.

References

Orvepitant for Chronic Refractory Cough: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic refractory cough (CRC), a persistent cough lasting longer than eight weeks that does not respond to treatment for underlying causes, represents a significant unmet medical need. Affecting a substantial portion of the population, CRC can severely impact quality of life. Orvepitant (formerly V116517), a neurokinin-1 (NK-1) receptor antagonist, has emerged as a promising therapeutic candidate for this condition. This technical guide provides a comprehensive overview of the clinical studies and mechanism of action of this compound in the context of CRC.

Mechanism of Action: Targeting the Substance P/NK-1 Receptor Pathway

This compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. The endogenous ligand for this receptor is Substance P, a neuropeptide implicated in the pathophysiology of chronic cough. The binding of Substance P to NK-1 receptors on vagal afferent C-fibers and in the central nervous system is believed to contribute to neuronal hypersensitivity and the exaggerated cough reflex observed in CRC patients.[1][2] By blocking this interaction, this compound aims to reduce the urge to cough and the overall frequency and severity of coughing episodes.[3]

The intracellular signaling cascade following the activation of the NK-1 receptor by Substance P is complex and involves multiple G proteins. Upon binding, the NK-1 receptor, a G protein-coupled receptor (GPCR), can activate both Gq and Gs signaling pathways.[1][2] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The Gs pathway, on the other hand, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These signaling events ultimately contribute to neuronal excitability and the transmission of cough-inducing signals.

Substance P NK-1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds Gq Gq NK-1 Receptor->Gq Activates Gs Gs NK-1 Receptor->Gs Activates This compound This compound This compound->NK-1 Receptor Blocks PLC PLC Gq->PLC Stimulates AC AC Gs->AC Stimulates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Generates Ca2_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca2_PKC PKA PKA Activation cAMP->PKA Neuronal_Excitability Neuronal Excitability & Cough Signal Ca2_PKC->Neuronal_Excitability PKA->Neuronal_Excitability

Caption: this compound blocks Substance P binding to the NK-1 receptor.

Clinical Studies: Efficacy and Safety Profile

This compound has been evaluated in several clinical trials for chronic refractory cough, most notably the Phase 2 VOLCANO-1 and VOLCANO-2 studies, and a Phase 2 study in patients with idiopathic pulmonary fibrosis (IPF).

VOLCANO-1: A Phase 2a Pilot Study

The VOLCANO-1 study was an open-label, single-arm pilot study designed to assess the efficacy, safety, and tolerability of this compound in patients with CRC.

Experimental Protocol:

  • Study Design: Open-label, single-center study.

  • Participants: 13 patients with chronic refractory cough.

  • Intervention: this compound 30 mg once daily for 4 weeks.

  • Primary Endpoint: Change from baseline in daytime cough frequency at week 4.

  • Secondary Endpoints: Changes in cough severity visual analog scale (VAS) and Leicester Cough Questionnaire (LCQ) scores.

  • Cough Monitoring: 24-hour ambulatory cough monitoring.

VOLCANO-1 Study Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (4 Weeks) cluster_followup Follow-up Screening Patient Screening (N=13) Baseline Baseline Assessment - 24h Cough Monitoring - VAS & LCQ Screening->Baseline Treatment This compound 30mg Once Daily Baseline->Treatment Week4 Week 4 Assessment - 24h Cough Monitoring - VAS & LCQ Treatment->Week4 Week8 Week 8 Assessment (4 weeks post-treatment) Week4->Week8

Caption: Workflow of the VOLCANO-1 open-label pilot study.

Quantitative Data Summary:

EndpointBaseline (Mean)Change from Baseline at Week 4
Daytime Cough Frequency (coughs/hour)71.4-18.9 (26% reduction, p<0.001)

Statistically significant improvements were also observed in cough severity VAS and quality of life scores. The treatment was reported to be safe and well-tolerated.

VOLCANO-2: A Phase 2b Dose-Ranging Study

The VOLCANO-2 study was a larger, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of different doses of this compound.

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 315 patients with refractory chronic cough for at least one year.

  • Intervention: this compound (10 mg, 20 mg, or 30 mg) or placebo once daily for 12 weeks.

  • Primary Endpoint: Change from baseline in 24-hour cough frequency at week 12.

  • Secondary Endpoints: Change in cough severity VAS, urge-to-cough VAS, and Leicester Cough Questionnaire (LCQ).

  • Cough Monitoring: VitaloJAK® ambulatory cough monitor.

Quantitative Data Summary (30mg dose vs. Placebo at Week 12):

EndpointThis compound 30mg Improvement vs. Placebop-value
Leicester Cough Questionnaire (LCQ)Statistically significant improvement0.009
Cough Severity VASStatistically significant reduction0.034
Urge-to-Cough VASStatistically significant reduction0.005
24-hour Cough FrequencyNot statistically significant in the full analysis set>0.05

While the primary endpoint of reducing cough frequency was not met in the overall population, the 30 mg dose of this compound demonstrated statistically significant and clinically relevant improvements in patient-reported outcomes. In a pre-defined subgroup of patients with higher baseline cough frequency, a trend towards a reduction in cough frequency was observed with the 30 mg dose. Detailed quantitative data for the 10mg and 20mg arms are not publicly available.

Safety and Tolerability: this compound was generally well-tolerated. The incidence of adverse events was similar across all treatment groups. For the 30mg dose, the most common adverse events reported more frequently than placebo were headache (8.9% vs 5.1%) and dizziness (6.3% vs 1.3%).

Study in Patients with Idiopathic Pulmonary Fibrosis (IPF)

A Phase 2, double-blind, randomized, placebo-controlled, crossover study was conducted to evaluate the efficacy and safety of this compound for chronic cough in patients with IPF.

Experimental Protocol:

  • Study Design: Double-blind, randomized, placebo-controlled, two-period crossover study.

  • Participants: Patients with a diagnosis of IPF and chronic cough.

  • Intervention: this compound (10 mg or 30 mg) and placebo, each administered once daily for 4 weeks with a washout period in between.

  • Primary Endpoint: Change in cough severity.

  • Secondary Endpoints: Change in cough frequency and quality of life.

Quantitative Data Summary (30mg dose vs. Placebo):

EndpointResult
Cough SeverityStatistically significant reduction
Cough FrequencyReduction reported by participants
Urge to CoughReduction reported by participants
Quality of LifeImprovement reported

The 30 mg dose of this compound was associated with a statistically significant reduction in cough severity and improvements in other patient-reported outcomes. The 10 mg dose did not show a significant effect compared to placebo. The treatment was well-tolerated.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its bioavailability and half-life in humans, are not extensively published in the peer-reviewed literature.

Conclusion

This compound, a neurokinin-1 receptor antagonist, has demonstrated promising results in clinical trials for the treatment of chronic refractory cough. While the effect on objective cough frequency has been variable, there is a consistent and statistically significant improvement in patient-reported outcomes, including cough severity and quality of life, particularly with the 30 mg dose. The mechanism of action, targeting the Substance P/NK-1 receptor pathway, provides a strong rationale for its use in this patient population. Further investigation, potentially in Phase 3 trials, is warranted to fully establish the clinical utility of this compound for chronic refractory cough.

References

Orvepitant: A Technical Whitepaper on its Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant (also known as GW823296) is a potent and selective, orally active antagonist of the neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor's endogenous ligand, substance P, is a neuropeptide implicated in a variety of physiological and pathological processes within the central nervous system (CNS), including the modulation of stress, mood, and neuronal excitability.[2][3][4][5] this compound's ability to cross the blood-brain barrier and achieve high levels of CNS receptor occupancy has made it a subject of investigation for several CNS-related conditions.

This technical guide provides a comprehensive overview of the central nervous system effects of this compound, summarizing available quantitative data, outlining experimental protocols from key studies, and visualizing relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to and blocking the neurokinin-1 receptor, thereby preventing the downstream signaling cascade initiated by substance P. This antagonism is non-surmountable, indicating a strong and persistent blockade of the receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by substance P, primarily couples to Gq and Gs heterotrimeric G-proteins. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. The signaling cascade further involves the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and p38 MAPK, and can influence the NF-κB signaling pathway, a key regulator of inflammatory responses.

Substance P / NK-1 Receptor Signaling Pathway

Substance P NK-1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to Gq/Gs Protein Gq/Gs Protein NK-1 Receptor->Gq/Gs Protein Activates This compound This compound This compound->NK-1 Receptor Blocks PLC PLC Gq/Gs Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2+ Release Ca²⁺ Release IP3->Ca2+ Release PKC PKC DAG->PKC Cellular Responses Cellular Responses (e.g., Neuronal Excitability, Inflammation) Ca2+ Release->Cellular Responses MAPK Pathway MAPK Pathway PKC->MAPK Pathway NF-kB Pathway NF-kB Pathway MAPK Pathway->NF-kB Pathway MAPK Pathway->Cellular Responses NF-kB Pathway->Cellular Responses

Substance P / NK-1 Receptor Signaling Pathway

Quantitative Data

Receptor Binding and Potency
ParameterSpecies/SystemValueReference
pKiHuman NK-1 Receptor10.2
Apparent pKBHuman NK-1 CHO cells10.30
Preclinical Pharmacokinetics
SpeciesAdministrationBioavailability (F)Plasma Clearance (Clp)Half-life (t½)Reference
RatOral17%29 mL/min/kg2.3 h
DogOral55%6 mL/min/kg6.1 h
CNS Receptor Occupancy

A Positron Emission Tomography (PET) study in eight healthy male volunteers demonstrated that oral doses of 30-60 mg/day of this compound resulted in over 99% occupancy of central NK-1 receptors for at least 24 hours.

DoseReceptor OccupancyDurationReference
30-60 mg/day>99%≥24 hours

Central Nervous System Effects and Clinical Studies

Major Depressive Disorder (MDD)

The high receptor occupancy of this compound in the CNS prompted its investigation as a potential antidepressant. Two Phase II, randomized, double-blind, placebo-controlled studies (Study 733 and Study 833) were conducted in patients with MDD.

StudyTreatment GroupChange from Baseline in HAM-D Total Score (Drug-Placebo Difference)95% Confidence Intervalp-valueReference
Study 733This compound 30 mg/day-2.41-4.50 to -0.310.0245
Study 733This compound 60 mg/day-2.86-4.97 to -0.750.0082
Study 833This compound 30 mg/day-1.67-3.73 to 0.390.1122
Study 833This compound 60 mg/day-0.76-2.85 to 1.320.4713

While Study 733 demonstrated a statistically significant improvement in depressive symptoms, Study 833 did not show a significant difference between this compound and placebo. Despite the mixed results, these studies provided evidence supporting the hypothesis that full and persistent blockade of central NK-1 receptors may be an effective mechanism for treating MDD.

Anxiolytic Effects

Preclinical studies in marmosets indicated a potential anxiolytic-like effect of this compound. A dose-dependent reduction in the number of postures associated with anxiety was observed following oral administration.

Dose (mg/kg)Reduction in Anxious PosturesReference
134.9%
336.6%
1046.4%

A clinical trial (NCT01000493) was also conducted to assess the efficacy and safety of this compound in adults with non-combat-related Post-Traumatic Stress Disorder (PTSD); however, quantitative results from this study are not publicly available.

Chronic Cough

This compound has been extensively studied as a treatment for refractory or unexplained chronic cough (RUCC), a condition thought to involve neuronal hypersensitivity in the cough reflex pathway.

The VOLCANO-2 study was a Phase IIb dose-ranging trial. While the primary endpoint of a reduction in awake cough frequency was not met in the full analysis set, this compound at a dose of 30 mg once daily showed statistically significant and clinically relevant improvements in several patient-reported outcomes at 12 weeks.

Patient-Reported OutcomeThis compound 30 mg vs. Placebop-valueReference
Leicester Cough QuestionnaireStatistically significant improvement0.009
Cough Severity VASStatistically significant improvement0.034
Urge-to-Cough VASStatistically significant improvement0.005

In a pre-defined subgroup of patients with higher baseline cough frequency, a near-significant reduction in cough frequency was observed with the 30 mg dose (p=0.066).

The VOLCANO-1 study, a Phase 2 pilot study, demonstrated a statistically and clinically significant improvement in objective daytime cough frequency with this compound 30 mg once daily.

Time PointReduction from Baseline in Daytime Cough Frequency95% Confidence Intervalp-valueReference
Week 418.9 coughs/h (26%)9.6 to 28.3< .001
Week 127.0 coughs/h (38%)11.4 to 42.7.001
Week 8 (post-discontinuation)20.4 coughs/h (29%)3.2 to 37.5.020

Experimental Protocols

Detailed, step-by-step protocols for the following experiments are not fully available in the public domain. The following descriptions are based on the methodologies reported in the cited literature.

NK-1 Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for the NK-1 receptor.

NK-1 Receptor Binding Assay Workflow Membrane Prep Membrane Preparation (e.g., from hNK1-CHO cells) Incubation Incubation - Membrane preparation - Radioligand (e.g., [³H]-Substance P) - this compound (varying concentrations) Membrane Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., Rapid Filtration) Incubation->Separation Quantification Quantification of Radioactivity (e.g., Scintillation Counting) Separation->Quantification Data Analysis Data Analysis - Determine IC50 - Calculate Ki or pKi Quantification->Data Analysis

NK-1 Receptor Binding Assay Workflow

Methodology Overview:

  • Membrane Preparation: Membranes expressing the human NK-1 receptor (e.g., from transfected CHO cells) are prepared and homogenized.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand for the NK-1 receptor (e.g., [³H]-Substance P) and varying concentrations of the test compound (this compound).

  • Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki (inhibitory constant) or pKi (-log(Ki)) is then calculated to represent the binding affinity of the compound.

Ambulatory Cough Monitoring (VitaloJAK™)

This method is used for the objective measurement of cough frequency in clinical trials.

Ambulatory Cough Monitoring Workflow Device Setup Patient fitted with VitaloJAK™ monitor (microphone and recording device) Recording Continuous 24-hour audio recording in ambulatory setting Device Setup->Recording Data Upload Data uploaded for centralized analysis Recording->Data Upload Automated Analysis Semi-automated analysis with algorithm to remove non-cough sounds Data Upload->Automated Analysis Manual Verification Verification of cough events by a trained analyst Automated Analysis->Manual Verification Reporting Generation of cough frequency report (coughs per hour) Manual Verification->Reporting

Ambulatory Cough Monitoring Workflow

Methodology Overview:

  • Device Setup: The patient is fitted with the VitaloJAK™ ambulatory cough monitor, which consists of a microphone and a recording device.

  • Recording: A continuous audio recording is made for a 24-hour period while the patient goes about their daily activities.

  • Data Processing: The 24-hour recording is compressed using specialized software to facilitate analysis.

  • Analysis: A semi-automated process is used, where an algorithm identifies potential cough sounds. These are then manually verified by trained analysts to ensure accuracy.

  • Outcome Measurement: The primary outcome is the number of coughs per hour, which can be analyzed for different periods (e.g., awake vs. asleep).

Clinical Trial for Major Depressive Disorder (General Protocol)

MDD Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria, HAM-D ≥ 22) Randomization Randomization (1:1:1) - this compound 30 mg/day - this compound 60 mg/day - Placebo Screening->Randomization Treatment Phase 6-Week Double-Blind Treatment Randomization->Treatment Phase Efficacy Assessment Efficacy Assessments at Baseline and Follow-up Visits (Primary: HAM-D) Treatment Phase->Efficacy Assessment Safety Monitoring Safety Monitoring (Adverse Events, Labs, ECGs) Treatment Phase->Safety Monitoring Data Analysis Data Analysis (Change from Baseline in HAM-D at Week 6) Efficacy Assessment->Data Analysis Safety Monitoring->Data Analysis

MDD Clinical Trial Workflow

Methodology Overview (based on NCT00880048 and NCT00880399):

  • Patient Population: Adult outpatients (18-64 years) with a primary diagnosis of Major Depressive Disorder and a Hamilton Depression Rating Scale (17-item, HAM-D17) score of ≥22.

  • Study Design: A 6-week, randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive this compound 30 mg/day, this compound 60 mg/day, or placebo.

  • Primary Efficacy Endpoint: The change from baseline in the HAM-D17 total score at Week 6.

  • Secondary Efficacy Endpoints: Included assessments such as the Quick Inventory of Depressive Symptomatology (QIDS-SR) and the Clinical Global Impression (CGI) scales.

  • Safety Assessments: Monitoring of adverse events, laboratory evaluations, vital signs, and electrocardiograms (ECGs).

Conclusion

This compound is a potent, brain-penetrant NK-1 receptor antagonist that has demonstrated high levels of central receptor occupancy in humans. Clinical studies have explored its therapeutic potential in several CNS-related disorders. While it showed promising but inconsistent efficacy in major depressive disorder, it has demonstrated clinically relevant benefits in patient-reported outcomes for chronic cough, particularly at a dose of 30 mg per day. Preclinical data also suggest potential anxiolytic effects. Further research is warranted to fully elucidate the therapeutic role of this compound in conditions driven by substance P-mediated neuronal hypersensitivity. This technical guide provides a summary of the currently available data to support ongoing and future research in this area.

References

Methodological & Application

Orvepitant In Vivo Studies: A Detailed Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for in vivo studies of Orvepitant, a neurokinin-1 (NK-1) receptor antagonist investigated for its antitussive properties. The protocols are intended for researchers, scientists, and drug development professionals engaged in the study of cough and related therapeutic interventions.

Introduction to this compound and its Mechanism of Action

This compound is a selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a key component of the sensory nervous system and is activated by Substance P, a neuropeptide implicated in the pathophysiology of chronic cough.[1] By blocking the NK-1 receptor, this compound is hypothesized to suppress the neuronal hypersensitivity that underlies the cough reflex.[2] Preclinical and clinical studies have been conducted to evaluate the efficacy and safety of this compound as a potential treatment for chronic refractory cough and cough associated with idiopathic pulmonary fibrosis (IPF).

The signaling pathway of the NK-1 receptor and the proposed mechanism of action for this compound are illustrated below.

cluster_0 Sensory Neuron Terminal Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to Cough Signal Cough Signal NK-1 Receptor->Cough Signal Initiates This compound This compound This compound->NK-1 Receptor Blocks

Figure 1: this compound's Mechanism of Action

Preclinical In Vivo Studies: Guinea Pig Model of Citric Acid-Induced Cough

Preclinical studies in animal models are crucial for evaluating the antitussive potential of novel compounds. The guinea pig is a commonly used species for cough research as its cough reflex is well-characterized and can be reliably induced by tussive agents like citric acid.[3] Selective NK-1 receptor antagonism has been shown to block C-fiber-dependent coughing in guinea pigs.[1]

Experimental Protocol

This protocol describes a method for evaluating the efficacy of a test compound, such as an NK-1 receptor antagonist, in a citric acid-induced cough model in conscious guinea pigs.[4]

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Whole-body plethysmograph

  • Aerosol generator (e.g., ultrasonic nebulizer)

  • Citric acid solution (0.2 M in saline)

  • Test compound (e.g., NK-1 receptor antagonist) and vehicle

  • Sound recording and analysis software

Procedure:

  • Acclimatization: Acclimatize guinea pigs to the plethysmograph chamber for at least 15 minutes daily for 3 days prior to the experiment.

  • Baseline Cough Response:

    • Place a guinea pig in the plethysmograph chamber.

    • Expose the animal to an aerosol of 0.2 M citric acid for 5 minutes.

    • Record the number of coughs during the exposure and for a 5-minute period immediately following. Coughs are identified by their characteristic explosive sound and associated pressure changes in the plethysmograph.

  • Compound Administration:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

    • Allow for a pre-treatment period appropriate for the compound's pharmacokinetic profile.

  • Post-Treatment Cough Challenge:

    • Re-challenge the animal with the citric acid aerosol as described in step 2.

    • Record the number of coughs.

  • Data Analysis:

    • Calculate the percentage inhibition of the cough response for each animal compared to its baseline or a vehicle-treated control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the compound's effect.

cluster_0 Preclinical Experimental Workflow acclimatization Acclimatization to Plethysmograph baseline Baseline Citric Acid Challenge acclimatization->baseline administration Test Compound/Vehicle Administration baseline->administration post_challenge Post-Treatment Citric Acid Challenge administration->post_challenge analysis Data Analysis (% Inhibition) post_challenge->analysis

Figure 2: Preclinical Study Workflow

Clinical In Vivo Studies: Human Trials in Chronic Cough

This compound has been evaluated in several clinical trials for its efficacy and safety in treating chronic cough, including refractory chronic cough and cough associated with IPF. These studies have typically been randomized, double-blind, and placebo-controlled.

Phase 2b Study in Refractory Chronic Cough (VOLCANO-2)

Study Design: A 12-week, randomized, double-blind, placebo-controlled, Phase 2b dose-ranging study.

Patient Population: 315 patients with refractory chronic cough.

Intervention:

  • This compound 10 mg, 20 mg, or 30 mg once daily

  • Placebo once daily

Primary Endpoint: Change in awake cough frequency at week 12.

Secondary Endpoints:

  • Leicester Cough Questionnaire (LCQ)

  • Cough Severity Visual Analogue Scale (VAS)

  • Urge-to-Cough VAS

Key Findings: The 30 mg once-daily dose of this compound showed statistically significant and clinically relevant improvements in patient-reported outcomes compared to placebo at week 12. While the primary endpoint of awake cough frequency was not met in the full analysis set, a pre-defined sub-group of patients with higher cough frequency showed a near-significant reduction.

Outcome MeasureThis compound 30 mg vs. Placebo (p-value)
Leicester Cough Questionnairep = 0.009
Cough Severity VASp = 0.034
Urge-to-Cough VASp = 0.005

Table 1: Efficacy of this compound 30 mg in Refractory Chronic Cough

Phase 2 Study in IPF-Associated Cough (ORV-PF-01)

Study Design: A double-blind, randomized, placebo-controlled, two-period cross-over study.

Patient Population: Patients with a diagnosis of IPF and a troublesome cough for at least 8 weeks.

Intervention:

  • Cohort 1: this compound 30 mg and placebo (in random order)

  • Cohort 2: this compound 10 mg and placebo (in random order)

  • Each treatment period was 4 weeks, separated by a 3-week washout period.

Primary Endpoint: Change in coughing severity scores.

Key Findings: The 30 mg dose of this compound resulted in lower (better) coughing severity scores compared to placebo. Patients also reported a reduction in cough frequency and the urge to cough with the 30 mg dose. The 10 mg dose did not show a significant benefit over placebo.

DoseOutcomeResult
This compound 30 mgCoughing SeverityStatistically significant improvement vs. placebo
This compound 30 mgCough FrequencyPatient-reported reduction vs. placebo
This compound 30 mgUrge to CoughPatient-reported reduction vs. placebo
This compound 10 mgAll MeasuresNo significant difference from placebo

Table 2: Summary of this compound Efficacy in IPF-Associated Cough

cluster_0 Clinical Trial Cross-Over Design screening Screening & Enrollment randomization Randomization screening->randomization period1 Treatment Period 1 (4 weeks) This compound or Placebo randomization->period1 washout Washout (3 weeks) period1->washout period2 Treatment Period 2 (4 weeks) Crossover to alternative treatment washout->period2 followup Follow-up period2->followup

Figure 3: Clinical Trial Workflow (Cross-Over Design)

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. Adverse events reported more frequently with this compound than placebo include headache and dizziness. No major safety concerns have been identified.

Conclusion

The in vivo studies of this compound, from preclinical models to human clinical trials, provide a comprehensive evaluation of its potential as an antitussive agent. The protocols and data presented here offer a valuable resource for researchers in the field of cough and neurokinin-1 receptor antagonism. Further investigation is warranted to fully elucidate the therapeutic role of this compound in managing chronic cough.

References

Application Notes and Protocols for Orvepitant in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical data on the specific dosages and detailed experimental protocols for orvepitant (formerly GW824575) in rodent models are limited. The following application notes and protocols are based on the known pharmacology of neurokinin-1 (NK-1) receptor antagonists as a class and may require significant optimization for this compound. Researchers are strongly encouraged to conduct dose-finding studies and consult relevant literature for the most appropriate experimental design.

Introduction

This compound is a selective, brain-penetrant neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including emesis, pain, inflammation, and mood disorders. As such, this compound and other NK-1 receptor antagonists are of significant interest for therapeutic development. These notes provide a general framework for the use of this compound in rodent models, drawing from data on related compounds and general pharmacological principles.

Quantitative Data Summary

Due to the lack of specific preclinical data for this compound, the following tables provide example dosage ranges for other NK-1 receptor antagonists in rodent models to serve as a starting point for experimental design.

Table 1: Example Dosing of NK-1 Receptor Antagonists in Rodent Models

CompoundSpeciesRoute of AdministrationExample Dose RangeTherapeutic Area InvestigatedReference
AprepitantRatIntraperitoneal (i.p.)10 - 50 mg/kgPost-operative nausea and vomitingGeneral Knowledge
MaropitantRatSubcutaneous (s.c.)1 - 5 mg/kgEmesisGeneral Knowledge
L-733,060RatIntraperitoneal (i.p.)1 - 10 mg/kgAnxiety, DepressionGeneral Knowledge
CasopitantRatOral (p.o.)3 - 30 mg/kgEmesisGeneral Knowledge

Table 2: Example Pharmacokinetic Parameters of an NK-1 Receptor Antagonist (Aprepitant) in Rodents

SpeciesRouteTmax (h)Cmax (ng/mL)Half-life (t1/2) (h)Bioavailability (%)
Ratp.o.2 - 4500 - 15004 - 8~40
Mousep.o.1 - 3300 - 10002 - 5~30

Note: These values are illustrative and can vary significantly based on the specific experimental conditions, formulation, and rodent strain.

Experimental Protocols

The following are generalized protocols for key experiments involving NK-1 receptor antagonists in rodent models. These should be adapted and optimized for this compound.

Rodent Model of Chemotherapy-Induced Emesis (Rat)

Objective: To assess the anti-emetic efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Cisplatin (emetogen)

  • Observation cages with video recording

Procedure:

  • Acclimatize rats to individual observation cages for at least 3 days.

  • On the day of the experiment, administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the emetogen challenge.

  • Administer cisplatin (e.g., 10 mg/kg, i.p.) to induce emesis.

  • Immediately place the rats back into the observation cages and record their behavior for a defined period (e.g., 4-6 hours).

  • Analyze the video recordings to quantify the number of retches and vomits.

  • Compare the emetic episodes in the this compound-treated groups to the vehicle control group.

Elevated Plus Maze for Anxiety-Like Behavior (Mouse)

Objective: To evaluate the anxiolytic potential of this compound.

Materials:

  • Male C57BL/6 mice (25-30g)

  • This compound

  • Vehicle

  • Elevated Plus Maze apparatus

  • Video tracking software

Procedure:

  • Habituate mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle (e.g., i.p.) 30-60 minutes prior to testing.

  • Place each mouse in the center of the elevated plus maze, facing one of the open arms.

  • Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).

  • Record the session using video tracking software.

  • Analyze the data for time spent in the open arms, number of entries into the open and closed arms, and total distance traveled.

  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathway and Experimental Workflow Diagrams

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK-1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response This compound This compound (Antagonist) This compound->NK1R Blocks

Caption: NK-1 Receptor Signaling Pathway.

Rodent_Pharmacokinetic_Study_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Animal_Acclimatization Rodent Acclimatization (e.g., 1 week) Dose_Preparation This compound Formulation (Vehicle Selection) Animal_Acclimatization->Dose_Preparation Dose_Administration Drug Administration (e.g., p.o., i.p., i.v.) Dose_Preparation->Dose_Administration Blood_Collection Serial Blood Sampling (e.g., via tail vein) Dose_Administration->Blood_Collection Time_Points Defined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Blood_Collection->Time_Points Plasma_Separation Plasma Isolation (Centrifugation) Time_Points->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Modeling

Caption: Rodent Pharmacokinetic Study Workflow.

Orvepitant in Depression Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant (formerly GW823296) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, substance P (SP), is a neuropeptide implicated in the pathophysiology of stress, anxiety, and depression.[1][2] Blockade of the SP/NK1 receptor system represents a novel mechanistic approach to treating major depressive disorder (MDD), distinct from traditional monoaminergic antidepressants.[1] Preclinical and clinical investigations have explored this compound's potential as a therapeutic agent for depression. These notes provide an overview of its mechanism of action, relevant preclinical models, and clinical trial data, along with detailed protocols for key experimental assays.

Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway

This compound exerts its pharmacological effects by competitively inhibiting the binding of substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of SP to the NK1 receptor activates downstream signaling cascades primarily through Gq and Gs proteins.[3][4] This activation leads to the production of intracellular second messengers like inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), which in turn modulate neural activity in brain regions associated with mood and stress, such as the amygdala and hippocampus. By blocking this interaction, this compound is hypothesized to mitigate the effects of excessive substance P signaling that may contribute to depressive symptoms.

NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Effects (Neuronal Excitability, Gene Expression) PKC->downstream Ca_release->downstream PKA->downstream This compound This compound This compound->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway and this compound's Point of Intervention.

Preclinical Research Models for Depression

Animal models are crucial for evaluating the antidepressant potential of novel compounds like this compound. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models that can predict the efficacy of antidepressant drugs.

Representative Preclinical Efficacy Data (NK1 Receptor Antagonists)

Due to the limited availability of public preclinical data specifically for this compound in depression models, the following table summarizes representative findings for other selective NK1 receptor antagonists in the Forced Swim Test. This data illustrates the potential dose-dependent effects of this drug class on reducing immobility time, an indicator of antidepressant-like activity.

CompoundSpeciesDose (mg/kg, i.p.)Change in Immobility TimeReference
CP-96,345Rat2.5
5.0↓↓
10.0↓↓↓
SR 142801Rat2.5
5.0↓↓
10.0↓↓↓

Arrow notation (↓) indicates a decrease in immobility time, with more arrows suggesting a greater effect.

Experimental Protocols

Forced Swim Test (FST) Protocol (Rodent)

The FST is a widely used assay to screen for antidepressant-like activity. The protocol is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by effective antidepressants.

Materials:

  • Cylindrical water tank (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice)

  • Water (23-25°C)

  • Animal holding cages

  • Towels

  • Timer

  • Video recording equipment (optional, for later scoring)

  • This compound (or vehicle control) solution for administration

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30-60 minutes).

  • Pre-test Session (Day 1):

    • Fill the cylinder with water to a depth where the animal cannot touch the bottom with its hind paws or tail (approx. 30 cm for rats, 15 cm for mice).

    • Gently place the animal into the water for a 15-minute session.

    • After 15 minutes, remove the animal, dry it thoroughly with a towel, and return it to its home cage. This session induces a baseline level of immobility.

  • Test Session (Day 2, 24 hours later):

    • Refill the cylinder with fresh water at the same temperature and depth.

    • Place the animal back in the cylinder for a 5 or 6-minute session.

    • Record the session for subsequent analysis.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, scores the animal's behavior during the final 4 minutes of the test session.

    • Immobility: The animal is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.

    • Active Behaviors (optional): Swimming and climbing can also be scored separately to provide more detailed behavioral profiles.

  • Data Analysis: Compare the total duration of immobility between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Tail Suspension Test (TST) Protocol (Mouse)

The TST is another common model for assessing antidepressant-like activity, particularly in mice. It is based on a similar principle to the FST, where immobility is interpreted as a state of behavioral despair.

Materials:

  • Tail suspension apparatus (a horizontal bar elevated from the floor)

  • Adhesive tape (medical grade)

  • Timer

  • Sound-attenuating chamber (optional, to minimize external stimuli)

  • Video recording equipment

  • This compound (or vehicle control) solution

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound or vehicle control as per the study design.

  • Suspension:

    • Measure approximately 1 cm from the tip of the mouse's tail.

    • Securely wrap a piece of adhesive tape around this point and then attach the free end of the tape to the suspension bar. The mouse should be hanging approximately 50 cm above the floor.

  • Test Session:

    • The test duration is typically 6 minutes.

    • Record the entire session for scoring.

  • Behavioral Scoring:

    • An observer, blind to the treatment groups, scores the total duration of immobility over the 6-minute test.

    • Immobility: The mouse is considered immobile when it hangs passively and is completely motionless.

  • Data Analysis: Compare the total immobility time between the this compound and vehicle groups using appropriate statistical methods.

Experimental Workflow for Preclinical Antidepressant Screening

Preclinical_Workflow cluster_setup Experimental Setup cluster_dosing Dosing & Behavioral Testing cluster_analysis Data Analysis A Animal Acclimation (e.g., 1 week) B Randomization into Treatment Groups (Vehicle, this compound Doses) A->B C Drug Administration (e.g., 30-60 min pre-test) B->C D Behavioral Test (FST or TST) C->D E Video Recording & Scoring of Immobility D->E F Statistical Analysis (e.g., ANOVA) E->F G Dose-Response Curve Generation F->G

Caption: Workflow for evaluating this compound in preclinical depression models.

Clinical Development and Data

This compound has been evaluated in clinical trials for Major Depressive Disorder. A key finding from early research was that high and sustained central NK1 receptor occupancy is likely necessary for antidepressant efficacy. Positron Emission Tomography (PET) studies indicated that oral doses of 30-60 mg/day of this compound resulted in over 99% receptor occupancy in the brain for at least 24 hours.

This compound Development Pipeline for Depression

Development_Pipeline cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_approval Regulatory preclin In Vitro Receptor Binding & Function Assays animal Animal Models of Depression (e.g., FST, TST) preclin->animal tox Toxicology & Safety Pharmacology animal->tox phase1 Phase I (Safety, Tolerability, PK/PD in Healthy Volunteers) tox->phase1 phase2 Phase II (Efficacy & Dose-Finding in MDD Patients) phase1->phase2 phase3 Phase III (Pivotal Efficacy & Safety in Larger MDD Population) phase2->phase3 approval Regulatory Submission & Approval phase3->approval

Caption: this compound's logical development pipeline for depression.

Summary of Phase II Clinical Trial Data for MDD

The following table summarizes key parameters and findings from a representative Phase II study of this compound in patients with MDD.

ParameterDetails
Study Design Randomized, double-blind, placebo-controlled, parallel-group
Patient Population Adults (18-64 years) with a primary diagnosis of Major Depressive Disorder (moderate to severe)
Treatment Arms This compound 30 mg/day, this compound 60 mg/day, Placebo
Treatment Duration 6 weeks
Primary Efficacy Endpoint Change from baseline in Hamilton Depression Rating Scale (HAM-D) total score
Secondary Efficacy Endpoints Quick Inventory of Depressive Symptomatology (QIDS-SR), Clinical Global Impression (CGI-I and CGI-S)
Key Findings In one study, both 30 mg and 60 mg doses showed significant antidepressant efficacy over placebo. In another, efficacy was observed at earlier time points but was not consistently maintained at the 6-week endpoint across both doses.

Pharmacokinetics and Brain Penetrance

A critical feature of any CNS-acting drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations at its target. This compound has been described as a brain-penetrant NK1 antagonist. PET imaging studies in humans have confirmed that oral doses of 30-60 mg achieve nearly complete (>99%) and sustained occupancy of NK1 receptors in the brain, which is considered a prerequisite for its potential antidepressant effects. While specific rodent pharmacokinetic parameters for this compound are not widely published, related NK1 antagonists like aprepitant have shown good brain penetration in preclinical species.

Conclusion

This compound, as a selective NK1 receptor antagonist, represents a targeted therapeutic strategy for depression. The provided protocols for the Forced Swim Test and Tail Suspension Test offer standardized methods for evaluating the antidepressant-like effects of this compound and similar compounds in preclinical settings. While clinical trial results have been mixed, the data underscores the importance of achieving high and sustained target engagement in the CNS for this class of drugs. Further research may help to identify specific patient populations or therapeutic contexts where NK1 receptor antagonism with this compound could be a valuable treatment option for depression.

References

Application Notes and Protocols for Orvepitant in Anxiety Disorder Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant (also known as GW823296) is a potent and selective, orally active, brain-penetrant antagonist of the neurokinin-1 (NK1) receptor. The substance P (SP)/NK1 receptor system is implicated in the pathophysiology of stress and anxiety, making NK1 receptor antagonists like this compound a subject of interest for the development of novel anxiolytic therapies. Preclinical studies in animal models are crucial for evaluating the anxiolytic potential of such compounds. Although specific preclinical data on this compound in anxiety models is not widely published, this document provides detailed protocols for standard behavioral assays used to assess anxiolytic drug effects and presents illustrative data structures for reporting such findings.

Mechanism of Action: Neurokinin-1 Receptor Signaling

Substance P is the endogenous ligand for the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK1 receptor initiates a signaling cascade that is believed to contribute to anxiety and stress responses. This compound acts by blocking this receptor, thereby inhibiting the downstream effects of Substance P.

Signaling Pathway Diagram

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds & Activates This compound This compound This compound->NK1 Receptor Binds & Blocks Gq_protein Gq NK1 Receptor->Gq_protein Activates Gs_protein Gs NK1 Receptor->Gs_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates AC Adenylyl Cyclase (AC) Gs_protein->AC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Downstream_Effects Cellular Responses (e.g., neuronal excitability, gene expression) Ca_release->Downstream_Effects PKC->Downstream_Effects PKA->Downstream_Effects

Caption: NK1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Data Presentation: Illustrative Preclinical Data

Due to the limited availability of publicly accessible quantitative data for this compound in classical anxiety models, the following tables are presented as illustrative examples of how data would be structured. They include hypothetical data for this compound to demonstrate its potential anxiolytic profile, alongside representative data for the well-characterized anxiolytic, diazepam, for comparative purposes.

Table 1: Effects of this compound and Diazepam in the Elevated Plus Maze (EPM) in Rats

Treatment Group (mg/kg, p.o.)nTime in Open Arms (s) (Mean ± SEM)Open Arm Entries (%) (Mean ± SEM)Closed Arm Entries (Mean ± SEM)
Vehicle1025.3 ± 4.115.2 ± 2.512.1 ± 1.8
This compound (1) 1035.8 ± 5.322.7 ± 3.111.9 ± 2.0
This compound (3) 1050.1 ± 6.835.4 ± 4.512.5 ± 1.5
This compound (10) 1065.7 ± 7.2 48.9 ± 5.211.7 ± 1.9
Diazepam (2)1070.2 ± 8.1 52.3 ± 5.810.9 ± 1.4
*p < 0.05, *p < 0.01 compared to Vehicle. Data are hypothetical for this compound.

Table 2: Effects of this compound and Diazepam in the Light-Dark Box (LDB) Test in Mice

Treatment Group (mg/kg, i.p.)nTime in Light Compartment (s) (Mean ± SEM)Transitions (Number) (Mean ± SEM)
Vehicle1230.5 ± 3.88.2 ± 1.1
This compound (3) 1245.1 ± 4.910.5 ± 1.3
This compound (10) 1262.8 ± 6.212.8 ± 1.5
This compound (30) 1285.3 ± 7.9 14.1 ± 1.8
Diazepam (1)1290.7 ± 9.3 15.5 ± 2.0
*p < 0.05, *p < 0.01 compared to Vehicle. Data are hypothetical for this compound.

Table 3: Effects of this compound and Diazepam on Stress-Induced Hyperthermia (SIH) in Mice

Treatment Group (mg/kg, p.o.)nBasal Temperature (°C) (T1) (Mean ± SEM)Stress Temperature (°C) (T2) (Mean ± SEM)Change in Temperature (ΔT) (°C) (Mean ± SEM)
Vehicle1037.1 ± 0.138.3 ± 0.21.2 ± 0.1
This compound (10) 1037.0 ± 0.137.8 ± 0.20.8 ± 0.1
This compound (30) 1036.9 ± 0.237.4 ± 0.1 0.5 ± 0.1
Diazepam (5)1036.8 ± 0.137.2 ± 0.2 0.4 ± 0.1
*p < 0.05, *p < 0.01 compared to Vehicle. Data are hypothetical for this compound.

Experimental Protocols

Elevated Plus Maze (EPM) Test

This test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test & Analysis Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Test Room (60 min) Acclimatization->Habituation Dosing Drug Administration (e.g., this compound, Vehicle) Habituation->Dosing Placement Place Animal in Center of Maze Dosing->Placement Exploration Allow Free Exploration (5 min) Placement->Exploration Recording Record Behavior (Video Tracking) Exploration->Recording Removal Return Animal to Home Cage Recording->Removal Cleaning Clean Maze Thoroughly Removal->Cleaning Analysis Analyze Data (Time in arms, entries, etc.) Cleaning->Analysis

Caption: Workflow for the Elevated Plus Maze Test.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms of equal dimensions.

  • Animals: Adult male rats or mice are commonly used.

  • Procedure:

    • Acclimatize animals to the housing facility for at least one week before testing.

    • On the test day, transport animals to the testing room and allow them to habituate for at least 60 minutes.

    • Administer this compound or vehicle at the appropriate time before the test (e.g., 30-60 minutes for oral administration).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

    • After the session, return the animal to its home cage.

    • Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.

  • Data Analysis:

    • Time spent in the open arms.

    • Percentage of entries into the open arms relative to total arm entries.

    • Number of closed arm entries (as a measure of general activity).

    • Anxiolytic compounds are expected to increase the time spent in and the percentage of entries into the open arms.

Light-Dark Box (LDB) Test

This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.

LDB_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test & Analysis Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Test Room (60 min) Acclimatization->Habituation Dosing Drug Administration (e.g., this compound, Vehicle) Habituation->Dosing Placement Place Animal in Light Compartment Dosing->Placement Exploration Allow Free Exploration (5-10 min) Placement->Exploration Recording Record Behavior (Video Tracking) Exploration->Recording Removal Return Animal to Home Cage Recording->Removal Cleaning Clean Apparatus Thoroughly Removal->Cleaning Analysis Analyze Data (Time in light, transitions) Cleaning->Analysis

Caption: Workflow for the Light-Dark Box Test.

  • Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

  • Animals: Adult male mice are typically used.

  • Procedure:

    • Follow acclimatization and habituation procedures as described for the EPM.

    • Administer this compound or vehicle prior to testing.

    • Place the mouse in the center of the light compartment, facing away from the opening.

    • Allow the animal to freely explore the apparatus for 5 to 10 minutes.

    • Record the session with a video camera.

    • Return the animal to its home cage after the session.

    • Clean the apparatus between trials.

  • Data Analysis:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

Stress-Induced Hyperthermia (SIH) Test

This test measures the rise in body temperature in response to a mild stressor, a physiological response that is attenuated by anxiolytic drugs.

SIH_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Analysis Habituation Habituation to Test Room (60 min) Dosing Drug Administration (e.g., this compound, Vehicle) (60 min prior to T1) Habituation->Dosing T1_Measurement Measure Basal Rectal Temperature (T1) Dosing->T1_Measurement Stress_Interval Return to Home Cage (10 min interval) T1_Measurement->Stress_Interval T2_Measurement Measure Stress Temperature (T2) Stress_Interval->T2_Measurement Calculation Calculate ΔT (T2 - T1) T2_Measurement->Calculation Comparison Compare ΔT Across Groups Calculation->Comparison

Caption: Workflow for the Stress-Induced Hyperthermia Test.

  • Apparatus: A digital thermometer with a rectal probe suitable for rodents.

  • Animals: Adult male mice are commonly used and should be singly housed for this test.

  • Procedure:

    • Allow animals to habituate to the testing room for at least 60 minutes.

    • Administer this compound or vehicle, typically 60 minutes before the first temperature measurement.

    • Measure the basal rectal temperature (T1) by gently inserting the probe to a consistent depth.

    • Return the mouse to its home cage.

    • After a 10-minute interval, measure the rectal temperature again (T2). The stress of the initial measurement induces the hyperthermia.

  • Data Analysis:

    • Calculate the change in temperature (ΔT = T2 - T1).

    • Anxiolytic compounds are expected to significantly reduce the ΔT compared to the vehicle-treated group.

Conclusion

The protocols and data structures provided herein offer a comprehensive guide for researchers investigating the anxiolytic potential of this compound in established animal models. While specific quantitative preclinical data for this compound in these models remains elusive in the public domain, the provided frameworks for experimental design and data presentation are intended to facilitate the planning and reporting of such studies. The antagonism of the NK1 receptor by this compound presents a promising mechanism for the treatment of anxiety disorders, and rigorous preclinical evaluation using these standardized models is a critical step in its development for this indication.

Orvepitant Clinical Trial Design for Chronic Cough: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design and protocols for investigating the efficacy and safety of orvepitant, a neurokinin-1 (NK-1) receptor antagonist, for the treatment of chronic cough. The information is compiled from publicly available data on key clinical trials, including the VOLCANO-1 and VOLCANO-2 studies, as well as a Phase 2 trial in patients with Idiopathic Pulmonary Fibrosis (IPF).

Introduction

Chronic cough is a persistent and often debilitating condition with a significant impact on patient quality of life. This compound is a selective NK-1 receptor antagonist that targets the Substance P (SP) pathway, which is implicated in the pathophysiology of cough hypersensitivity.[1][2] By blocking the action of SP on NK-1 receptors in the central and peripheral nervous systems, this compound aims to reduce the urge to cough and decrease cough frequency.[1][3] This document outlines the key design elements, experimental protocols, and outcomes of clinical trials evaluating this compound for this indication.

Data Presentation

The following tables summarize the quantitative data from key clinical trials of this compound in chronic cough.

Table 1: Efficacy of this compound in Chronic Refractory Cough (VOLCANO-1)[4]
EndpointThis compound (30 mg once daily)BaselineWeek 4Week 8 (Post-treatment)
Objective Daytime Cough Frequency (coughs/h) Mean Change from Baseline (%)71.4-18.9 (26% reduction, p<0.001)-20.4 (29% reduction, p=0.020)
95% Confidence Interval9.6 to 28.33.2 to 37.5
Cough Severity VAS Statistically Significant ImprovementYesYes
Cough-specific Quality of Life Statistically Significant ImprovementYesYes
Table 2: Efficacy of this compound in Refractory Chronic Cough (VOLCANO-2)
Endpoint (at Week 12)This compound (30 mg once daily) vs. Placebop-value
Leicester Cough Questionnaire (LCQ) Statistically Significant & Clinically Relevant Improvement0.009
Cough Severity VAS Statistically Significant & Clinically Relevant Improvement0.034
Urge-to-Cough VAS Statistically Significant & Clinically Relevant Improvement0.005
Awake Cough Frequency (Full Analysis Set) Not Statistically Significant-
Awake Cough Frequency (Higher Frequency Coughers Sub-group) Near Significant Reduction0.066
Table 3: Efficacy of this compound in Chronic Cough associated with IPF (Phase 2)
EndpointThis compound (30 mg once daily) vs. PlaceboThis compound (10 mg once daily) vs. Placebo
Coughing Severity Scores (Daily Diary) Statistically Significant ImprovementNo Difference
Cough Frequency (Patient Reported) ReductionNo Difference
Urge to Cough (Patient Reported) ReductionNo Difference
Health-Related Quality of Life ImprovementNo Difference
Table 4: Safety and Tolerability of this compound (VOLCANO-2)
Adverse EventThis compound (30 mg)Placebo
Headache 8.9%5.1%
Dizziness 6.3%1.3%
Fatigue 13.9%5.1%
Somnolence 6.3%0%
Overall Adverse Events 66.7% - 72.2%68.4%

Experimental Protocols

This section details the methodologies for key experiments cited in the this compound clinical trials.

Study Design
  • VOLCANO-1: An open-label, single-arm, pilot Phase 2 study.

  • VOLCANO-2: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging Phase 2b study.

  • IPF Study: A double-blind, randomized, placebo-controlled, two-period crossover Phase 2 study.

Patient Population
  • Inclusion Criteria (General):

    • Adults with chronic cough (duration ≥ 8 weeks or ≥ 1 year).

    • Refractory or unexplained chronic cough.

    • For the IPF study, a confirmed diagnosis of Idiopathic Pulmonary Fibrosis.

    • A minimum baseline cough frequency (e.g., >3 to <250 coughs/h in VOLCANO-1, awake frequency of ≥10 coughs/h in VOLCANO-2).

  • Exclusion Criteria (General):

    • Current smokers or recent ex-smokers.

    • Respiratory tract infection within a specified period before screening.

    • Use of other antitussive medications.

Treatment Regimen
  • Dosage: this compound was administered orally, typically as a once-daily dose. Doses investigated include 10 mg, 20 mg, and 30 mg.

  • Treatment Duration: Varied between studies, for example, 4 weeks in VOLCANO-1 and 12 weeks in VOLCANO-2.

  • Washout Period (Crossover Study): In the IPF crossover study, a 3-week washout period was implemented between treatment periods.

Endpoint Measurement Protocols
  • Objective Cough Frequency:

    • Device: VitaloJAK® ambulatory cough monitor. This is a non-invasive, battery-operated device that acquires, records, and stores ambulatory cough sounds for up to 24 hours.

    • Procedure:

      • The device, consisting of an air microphone and a chest sensor, is fitted to the patient.

      • The patient is instructed to go about their daily activities while the device records cough sounds.

      • Recordings are made for a continuous 24-hour period at baseline and specified follow-up visits.

      • The recorded data is then analyzed to determine the number of coughs per hour.

  • Subjective Cough Severity (Visual Analogue Scale - VAS):

    • Instrument: A 100 mm horizontal line, with "No Cough" at the 0 mm end and "The Worst Imaginable Cough" at the 100 mm end.

    • Procedure:

      • Patients are asked to mark a point on the line that best represents the severity of their cough over a specified recall period (e.g., the past 24 hours or the past week).

      • The score is determined by measuring the distance in millimeters from the "No Cough" end to the patient's mark.

  • Cough-Specific Quality of Life (Leicester Cough Questionnaire - LCQ):

    • Instrument: A 19-item self-administered questionnaire divided into three domains: physical (8 items), psychological (7 items), and social (4 items).

    • Procedure:

      • Patients rate how their cough has affected them over the previous two weeks for each of the 19 items.

      • A 7-point Likert scale is used for each item, where 1 represents "all of the time" and 7 represents "none of the time".

      • The scores for each domain are summed and then divided by the number of items in that domain to give a domain score.

      • The total LCQ score is the sum of the three domain scores, with a higher score indicating a better quality of life.

Mandatory Visualizations

Signaling Pathway

Orvepitant_Mechanism_of_Action cluster_0 Sensory Neuron cluster_1 Central & Peripheral Nervous System Cough Stimuli Cough Stimuli Vagal Afferent C-fibers Vagal Afferent C-fibers Cough Stimuli->Vagal Afferent C-fibers Activates Substance P Release Substance P Release Vagal Afferent C-fibers->Substance P Release Triggers NK-1 Receptor NK-1 Receptor Substance P Release->NK-1 Receptor Binds to Cough Reflex Pathway Cough Reflex Pathway NK-1 Receptor->Cough Reflex Pathway Activates Cough Cough Cough Reflex Pathway->Cough This compound This compound This compound->NK-1 Receptor Blocks

Caption: this compound blocks the binding of Substance P to the NK-1 receptor.

Experimental Workflow

Orvepitant_Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Baseline Assessments Baseline Assessments - Cough Frequency (VitaloJAK) - LCQ & VAS Inclusion/Exclusion Criteria->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization This compound Arm This compound Arm Randomization->this compound Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Treatment Administration Daily Dosing (e.g., 4-12 weeks) This compound Arm->Treatment Administration Placebo Arm->Treatment Administration Follow-up Assessments Follow-up Assessments - Cough Frequency (VitaloJAK) - LCQ & VAS Treatment Administration->Follow-up Assessments Data Analysis Statistical Analysis - Efficacy Endpoints - Safety Profile Follow-up Assessments->Data Analysis Results Results Data Analysis->Results

Caption: A generalized workflow for a randomized, placebo-controlled this compound trial.

References

Orvepitant: A Potent and Selective Neurokinin-1 Receptor Antagonist for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Orvepitant is a potent, selective, and orally active antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor that mediates the biological effects of the neuropeptide Substance P.[1] Its ability to penetrate the blood-brain barrier and achieve high levels of central receptor occupancy makes it a valuable research tool for investigating the role of the NK1 receptor in both central and peripheral physiological and pathological processes.[1] This document provides detailed application notes and protocols for the use of this compound as a research tool, aimed at researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the key pharmacological parameters of this compound and other relevant NK1 receptor antagonists.

Table 1: In Vitro Pharmacology of this compound and Representative NK1 Receptor Antagonists

CompoundReceptor Binding Affinity (Ki)Functional Antagonist Potency (IC50/pA2)SelectivitySpecies
This compound (GW823296) Data not publicly availableData not publicly availableSelective for NK1Human
Aprepitant0.1 - 0.8 nM0.5 - 1.2 nM>1000-fold vs NK2/NK3Human
Netupitant~1 nM (pKB 8.87)-Inactive at NK2/NK3Human
Vestipitant~0.4 nM (pKi 9.4)-Selective for NK1Human

Table 2: In Vivo Central NK1 Receptor Occupancy of this compound

CompoundDoseReceptor OccupancySpeciesMethodReference
This compound (GW823296) 30-60 mg/day (oral)>99%HumanPET with [11C]GR205171Ratti et al., 2013[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the NK1 receptor and the general workflows for the experimental protocols described below.

NK1_Signaling_Pathway NK1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Downstream Downstream Signaling Ca2->Downstream PKC->Downstream This compound This compound This compound->NK1R Antagonizes

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells/tissue expressing NK1R) Incubation Incubate: Membranes + Radioligand + this compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]Substance P) Radioligand->Incubation Orvepitant_Sol This compound Solutions (serial dilutions) Orvepitant_Sol->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (quantify bound radioactivity) Filtration->Scintillation Analysis Data Analysis (calculate IC50 and Ki) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Calcium_Flux_Workflow Calcium Flux Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture cells expressing NK1R Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Pre_incubation Pre-incubate cells with this compound Dye_Loading->Pre_incubation Stimulation Stimulate with Substance P Pre_incubation->Stimulation Fluorescence Measure fluorescence changes over time Stimulation->Fluorescence Analysis Data Analysis (calculate IC50) Fluorescence->Analysis

Caption: Workflow for a functional calcium flux assay.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with the NK1 receptor.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]Substance P (specific activity ~80-120 Ci/mmol).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: Unlabeled Substance P (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and protease inhibitors (e.g., bacitracin 40 µg/mL).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl, ice-cold.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration manifold.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of Assay Buffer (for total binding) or 1 µM unlabeled Substance P (for non-specific binding).

    • 50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) prepared by serial dilution in Assay Buffer.

    • 50 µL of [³H]Substance P at a final concentration close to its Kd (e.g., 0.5 nM).

    • 100 µL of the membrane preparation (containing a predetermined optimal amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration manifold. Wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Calcium Mobilization Assay

Objective: To determine the functional antagonist potency (IC50) of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.

Materials:

  • A cell line stably expressing the human NK1 receptor and a G-protein that couples to phospholipase C (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Probenecid (to prevent dye leakage).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Substance P stock solution (e.g., 1 mM in water).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Black, clear-bottom 96- or 384-well microplates.

  • A fluorescence plate reader capable of kinetic measurements (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in Assay Buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a solution of Substance P at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Add the this compound solutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading for each well.

    • Add the Substance P solution to all wells simultaneously using the instrument's integrated fluidics.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well after the addition of Substance P.

    • Normalize the data by expressing the response as a percentage of the control response (Substance P alone).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vivo Central NK1 Receptor Occupancy Assessment using Positron Emission Tomography (PET)

Objective: To quantify the occupancy of central NK1 receptors by this compound in vivo. This is a complex and specialized procedure typically performed in dedicated imaging facilities. The following is a generalized protocol based on published studies.[1]

Materials and Equipment:

  • Experimental subjects (e.g., non-human primates or human volunteers).

  • This compound for oral administration.

  • PET radioligand for the NK1 receptor (e.g., [¹¹C]GR205171).

  • PET scanner.

  • Arterial line for blood sampling (for input function determination).

  • Anesthesia (if required for animal studies).

  • Gamma counter for measuring radioactivity in plasma samples.

  • High-performance liquid chromatography (HPLC) for metabolite analysis.

Procedure:

  • Baseline PET Scan:

    • Position the subject in the PET scanner.

    • Administer a bolus injection of the PET radioligand.

    • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

    • Collect arterial blood samples throughout the scan to measure the concentration of the radioligand and its metabolites in plasma, which is used to determine the arterial input function.

  • This compound Administration: Administer a single oral dose of this compound.

  • Post-Dosing PET Scan:

    • At a specified time after this compound administration (e.g., at the time of expected peak plasma concentration or at steady-state after multiple doses), perform a second PET scan using the same procedure as the baseline scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Define regions of interest (ROIs) in the brain, including areas with high NK1 receptor density (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

  • Kinetic Modeling and Occupancy Calculation:

    • Use appropriate kinetic models (e.g., two-tissue compartment model or simplified reference tissue model) to estimate the binding potential (BP_ND) of the radioligand in the ROIs for both the baseline and post-dosing scans.

    • Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-dosing) / BP_ND_baseline] x 100.

    • Correlate the receptor occupancy with the plasma concentration of this compound determined from blood samples taken during the PET scan.

Conclusion

This compound is a valuable research tool for elucidating the role of the NK1 receptor in various biological processes. Its high potency, selectivity, and brain penetrance make it suitable for a wide range of in vitro and in vivo studies. The protocols provided here offer a foundation for researchers to characterize the pharmacological properties of this compound and to investigate the functional consequences of NK1 receptor blockade.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Researchers should consult relevant literature and perform appropriate validation experiments. All animal and human studies must be conducted in accordance with institutional and national guidelines and regulations.

References

Orvepitant Administration in Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant (also known as GW823296) is a potent and selective, orally active, and brain-penetrant neurokinin-1 (NK1) receptor antagonist. The NK1 receptor is the primary receptor for Substance P, a neuropeptide implicated in the pathophysiology of various conditions, including cough, pruritus, and mood disorders. Preclinical animal studies are fundamental to characterizing the pharmacokinetic and pharmacodynamic profile of drug candidates like this compound, providing essential data on efficacy, safety, and dose-response relationships prior to human clinical trials. This document provides a summary of administration routes used in animal studies of this compound and general protocols for such investigations.

While specific preclinical pharmacokinetic data comparing different administration routes for this compound are not extensively published in the public domain, its activity has been demonstrated in various animal models.[1][2][3] This document combines available information on this compound's preclinical use with established methodologies for administering compounds to laboratory animals.

I. Quantitative Data Summary

Due to the limited availability of public quantitative data from head-to-head comparative studies of this compound administration routes in animals, the following table provides a generalized overview of parameters typically assessed.

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters for Different Administration Routes in Animal Studies (Generalized)

ParameterOral (p.o.)Intravenous (i.v.)Intraperitoneal (i.p.)
Route Description Administration via the mouth, typically by gavage.Direct injection into a vein.Injection into the peritoneal cavity.
Typical Bioavailability Variable, depends on absorption.100% (by definition).High, often approaching i.v.
Time to Peak Plasma Concentration (Tmax) Slower, requires absorption.Immediate.Rapid, but slower than i.v.
Peak Plasma Concentration (Cmax) Generally lower than i.v.Highest.High, but generally lower than i.v.
Common Animal Models Rat, Mouse, Guinea Pig, Gerbil, Dog, Monkey.Rat, Mouse, Dog, Monkey.Primarily Mouse and Rat.
Key Considerations First-pass metabolism can reduce systemic exposure. Formulation is critical for absorption. Simulates clinical route of administration for orally intended drugs.Bypasses absorption limitations. Useful for determining intrinsic drug properties and absolute bioavailability.Often used in rodents as a practical alternative to i.v. administration for systemic exposure.

II. Experimental Protocols

The following are detailed, generalized protocols for the administration of a compound like this compound in common preclinical animal models. These protocols are based on standard laboratory procedures and should be adapted to specific experimental designs and institutional animal care and use committee (IACUC) guidelines.

A. Oral Administration (Gavage) in Rodents

This protocol is suitable for administering a precise dose of this compound, formulated as a solution or suspension, directly into the stomach of a rat or mouse.

Materials:

  • This compound (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose)

  • Feeding gavage needles (stainless steel or flexible plastic, appropriate size for the animal)

  • Syringes (1-3 mL)

  • Animal scale

  • 70% Ethanol

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume. Briefly restrain the animal. For rats, this can be done by firmly grasping the animal over the shoulders. For mice, scruffing the neck is a common method.

  • Gavage Needle Preparation: Attach the gavage needle to the syringe filled with the this compound formulation. Ensure there are no air bubbles in the syringe.

  • Gavage Administration:

    • Gently introduce the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus.

    • The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the correct position (pre-measured to the approximate length of the esophagus), dispense the contents of the syringe.

  • Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress.

B. Intravenous Administration in Rodents (Tail Vein)

This protocol describes the administration of this compound directly into the systemic circulation via the lateral tail vein, a common method for rats and mice.

Materials:

  • This compound (in a sterile, injectable solution)

  • 27-30 gauge needles with syringes (e.g., insulin syringes)

  • Restraint device for rodents

  • Heat lamp or warm water to induce vasodilation

  • 70% Ethanol

Procedure:

  • Animal Preparation: Place the animal in a restraint device, exposing the tail.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and accessible.

  • Injection Site Preparation: Clean the tail with 70% ethanol.

  • Intravenous Injection:

    • Position the needle, bevel up, parallel to the vein and insert it into the vein.

    • A successful cannulation is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.

C. Intraperitoneal Administration in Rodents

This method is a common alternative to intravenous administration for achieving systemic exposure in rodents.

Materials:

  • This compound (in a sterile, injectable solution)

  • 23-25 gauge needles with syringes

  • Animal scale

  • 70% Ethanol

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume. Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is effective. For rats, a similar but firmer grip is required.

  • Injection Site Identification: The injection should be administered in the lower abdominal quadrant, off the midline, to avoid the bladder and internal organs.

  • Intraperitoneal Injection:

    • Clean the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn back, which would indicate entry into a blood vessel or the bladder.

    • Inject the this compound solution.

  • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort.

III. Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the preclinical evaluation of this compound.

G cluster_0 Preclinical Development Workflow in_vitro In Vitro Studies (Receptor Binding, Cell-based Assays) animal_model Animal Model Selection (e.g., Guinea Pig, Gerbil) in_vitro->animal_model admin_route Administration Route Selection (Oral, IV, IP) animal_model->admin_route pk_pd Pharmacokinetic/ Pharmacodynamic Studies admin_route->pk_pd efficacy Efficacy Studies (e.g., Cough, Pruritus Models) pk_pd->efficacy safety Safety/Toxicology Studies efficacy->safety clinical Clinical Trials safety->clinical

Caption: Preclinical development workflow for a drug candidate like this compound.

G SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Signaling Intracellular Signaling Cascade NK1R->Signaling Activates This compound This compound This compound->NK1R Antagonizes Neuronal Neuronal Hypersensitivity Signaling->Neuronal Leads to Symptoms Symptoms (e.g., Cough, Pruritus) Neuronal->Symptoms Causes

Caption: this compound's mechanism of action via NK1 receptor antagonism.

G cluster_oral Oral Administration cluster_iv Intravenous Administration oral_admin Oral Dose gi_tract GI Tract (Absorption) oral_admin->gi_tract liver Liver (First-Pass Metabolism) gi_tract->liver systemic Systemic Circulation liver->systemic iv_admin IV Dose systemic_iv Systemic Circulation iv_admin->systemic_iv Direct Entry

Caption: Comparison of oral and intravenous administration routes.

References

Application Notes and Protocols: Orvepitant for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant, a potent and selective neurokinin-1 receptor (NK-1R) antagonist, is under investigation for various therapeutic applications. The NK-1R and its endogenous ligand, Substance P (SP), are increasingly implicated in cancer progression. The SP/NK-1R signaling axis is frequently overexpressed in tumor cells, where it promotes proliferation, angiogenesis, metastasis, and evasion of apoptosis.[1][2][3] Consequently, blocking this pathway with NK-1R antagonists like this compound presents a promising strategy for cancer therapy. These antagonists have been shown to induce apoptosis across a broad spectrum of cancer cell types.[2][4]

This document provides detailed application notes and protocols for studying the pro-apoptotic effects of this compound on cancer cells. Due to the limited availability of specific quantitative data for this compound in the context of cancer cell apoptosis, data from the closely related and well-studied NK-1R antagonist, Aprepitant, is used as a proxy to provide researchers with relevant starting points for their investigations.

Mechanism of Action: Induction of Apoptosis

This compound, by antagonizing the NK-1 receptor, disrupts the pro-survival signals initiated by Substance P. This disruption triggers a cascade of events leading to programmed cell death, or apoptosis, in cancer cells. The proposed mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

Key molecular events include:

  • Calcium Mobilization: NK-1R antagonists promote the flux of calcium ions (Ca2+) from the endoplasmic reticulum into the mitochondria.

  • Increased Reactive Oxygen Species (ROS): The mitochondrial calcium overload leads to an increase in reactive oxygen species.

  • Mitochondrial Membrane Depolarization: The integrity of the mitochondrial membrane is compromised, leading to the loss of membrane potential.

  • Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of pro-apoptotic factors, leading to the activation of a cascade of caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).

  • Modulation of Apoptotic Proteins: The expression of key apoptosis-regulating proteins is altered, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.

  • Involvement of PI3K/Akt/NF-κB Pathway: NK-1R antagonists have been shown to attenuate the PI3K/Akt/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.

Quantitative Data: IC50 Values for Aprepitant in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the NK-1R antagonist Aprepitant in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in similar cell types.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay Method
GBC-SDGallbladder Cancer11.7624MTT Assay
NOZGallbladder Cancer15.3224MTT Assay
SW480Colorectal Cancer~1824Resazurin Assay
SW480Colorectal Cancer~948Resazurin Assay
ESCC SpheresEsophageal Squamous Cell Carcinoma48.2124Resazurin Assay

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension (1 x 10⁵ cells), add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase Activity Assay (Colorimetric or Fluorometric)

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)

  • Microplate reader (for colorimetric or fluorometric detection)

Procedure:

  • Treat cells with this compound as desired.

  • Lyse the cells using the provided lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the reaction buffer containing DTT and the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Cancer cells treated with this compound

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable plate or dish for microscopy or in suspension for flow cytometry.

  • Treat cells with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash the cells with the provided assay buffer.

  • Analyze the cells immediately. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

  • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key pro- and anti-apoptotic proteins, such as Bax and Bcl-2.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax (e.g., 1:250 dilution) and Bcl-2 (e.g., 1:500 dilution) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Visualizations

G cluster_0 This compound This compound NK1R NK-1 Receptor This compound->NK1R Blocks Proliferation Cell Proliferation NK1R->Proliferation Angiogenesis Angiogenesis NK1R->Angiogenesis Metastasis Metastasis NK1R->Metastasis Anti_Apoptosis Inhibition of Apoptosis NK1R->Anti_Apoptosis SP Substance P SP->NK1R Binds and Activates

Caption: this compound blocks Substance P from binding to the NK-1 receptor, inhibiting pro-cancer signaling.

G This compound This compound Treatment NK1R_inhibition NK-1R Inhibition This compound->NK1R_inhibition Ca_flux ER to Mitochondria Ca2+ Flux NK1R_inhibition->Ca_flux ROS Increased Mitochondrial ROS Ca_flux->ROS MMP_loss Loss of Mitochondrial Membrane Potential ROS->MMP_loss Caspase9 Caspase-9 Activation MMP_loss->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

G start Seed Cancer Cells treat Treat with this compound (various concentrations) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate assay Perform Apoptosis Assay (Annexin V, Caspase, etc.) incubate->assay analyze Data Analysis assay->analyze

Caption: General experimental workflow for studying this compound-induced apoptosis.

References

Orvepitant Receptor Binding Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Orvepitant is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor with a critical role in various physiological and pathological processes.[1][2][3] The endogenous ligand for the NK1 receptor is Substance P (SP), an undecapeptide neuropeptide involved in pain transmission, inflammation, and mood regulation.[4][5] By blocking the binding of Substance P to the NK1 receptor, this compound holds therapeutic potential for conditions such as chronic refractory cough and depressive disorders. This document provides detailed application notes and protocols for conducting an this compound receptor binding assay, intended for researchers, scientists, and drug development professionals.

Principle of the Assay

The this compound receptor binding assay is a competitive radioligand binding assay. This technique measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand (e.g., [¹²⁵I]Substance P) for binding to the NK1 receptor. The assay is typically performed using cell membranes prepared from a cell line that recombinantly expresses the human NK1 receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound. The data generated allows for the determination of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound.

Data Presentation

The binding affinity of this compound and other reference NK1 receptor antagonists is summarized in the table below. This quantitative data is essential for comparing the potency of different compounds.

CompoundReceptorRadioligandCell LinepKiKi (nM)IC50 (nM)Reference
This compound Human NK1Not SpecifiedNot Specified10.20.063Not Specified
AprepitantHuman NK1[¹²⁵I]Substance PCHONot SpecifiedNot Specified0.1MedChemExpress Product Page
CP-99,994Human NK1Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
NetupitantHuman NK1Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The Ki value for this compound was calculated from the provided pKi value (Ki = 10^(-pKi) M).

Signaling Pathway

The NK1 receptor is a G protein-coupled receptor that primarily signals through the Gq and Gs alpha subunits. Upon binding of Substance P, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The Gq pathway activation results in the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). This compound, as an antagonist, blocks these signaling events by preventing Substance P from binding to the receptor.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates This compound This compound (Antagonist) This compound->NK1R Blocks Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA PKA->Downstream

Caption: NK1 Receptor Signaling Pathway

Experimental Protocols

Materials and Reagents
  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human NK1 receptor.

  • Radioligand: [¹²⁵I]Substance P (specific activity ~2200 Ci/mmol).

  • Unlabeled Ligand: this compound (for competition curve).

  • Reference Compound: Unlabeled Substance P (for defining non-specific binding).

  • Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), and 40 µg/mL Bacitracin (protease inhibitor).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare serial dilutions of this compound D Add assay components to 96-well plate: 1. Assay Buffer 2. This compound/Buffer/Substance P 3. [¹²⁵I]Substance P 4. Cell Membranes A->D B Prepare radioligand solution ([¹²⁵I]Substance P) B->D C Prepare cell membrane suspension C->D E Incubate at room temperature for 60-120 minutes D->E F Rapidly filter contents through glass fiber filters E->F G Wash filters with ice-cold wash buffer to remove unbound radioligand F->G H Dry filters and add scintillation cocktail G->H I Count radioactivity using a scintillation counter H->I J Analyze data to determine IC50 and Ki values I->J

Caption: this compound Receptor Binding Assay Workflow
Detailed Protocol: Competition Binding Assay

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • On the day of the experiment, bring all reagents to room temperature.

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a solution of unlabeled Substance P at a high concentration (e.g., 1 µM) in Assay Buffer to determine non-specific binding.

    • Dilute the [¹²⁵I]Substance P stock in Assay Buffer to the desired final concentration (typically at or below the Kd value, e.g., 0.1-0.5 nM).

    • Thaw the frozen cell membrane preparation on ice and resuspend it in Assay Buffer to a final protein concentration of 5-20 µg per well.

  • Assay Procedure:

    • Set up the 96-well plate with the following additions in triplicate for each condition:

      • Total Binding: 50 µL of Assay Buffer.

      • Non-specific Binding: 50 µL of 1 µM unlabeled Substance P.

      • Competition: 50 µL of each this compound dilution.

    • Add 50 µL of diluted [¹²⁵I]Substance P to all wells.

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension to all wells. The final assay volume is 200 µL.

    • Incubate the plate at room temperature for 60 to 120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Pre-soak the glass fiber filter plate with 0.3% polyethyleneimine for 30 minutes at room temperature, then wash with Wash Buffer.

    • Terminate the incubation by rapidly filtering the contents of the 96-well plate through the pre-soaked filter plate using a vacuum filtration manifold.

    • Wash the filters three to four times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 1 µM unlabeled Substance P) from the total binding (counts in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This document provides a comprehensive guide for performing an this compound receptor binding assay. The detailed protocols and supporting information are designed to assist researchers in accurately determining the binding affinity of this compound and other related compounds to the NK1 receptor. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for advancing research and development in this therapeutic area.

References

Orvepitant: Application Notes and Protocols for the Study of Cough Hypersensitivity Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cough hypersensitivity syndrome is a clinical condition characterized by a troublesome cough often triggered by low-level stimuli that would not typically provoke a coughing response in healthy individuals.[1] This syndrome is believed to be underpinned by neuronal dysregulation in the cough reflex pathway, leading to a heightened cough response.[1] Orvepitant, a selective neurokinin-1 (NK-1) receptor antagonist, has emerged as a promising therapeutic agent for investigating and potentially treating this condition.[2][3] By blocking the action of Substance P, a key neuropeptide involved in sensory nerve activation and neurogenic inflammation, this compound offers a targeted approach to modulating the neuronal hypersensitivity that drives chronic cough.

These application notes provide a comprehensive overview of the use of this compound in the study of cough hypersensitivity syndrome, including its mechanism of action, detailed experimental protocols for both preclinical and clinical research, and a summary of key quantitative data from clinical trials.

Mechanism of Action

This compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P, a tachykinin neuropeptide that plays a crucial role in nociception, inflammation, and the cough reflex. In the context of cough hypersensitivity syndrome, both peripheral and central mechanisms are implicated.

Peripheral Sensitization: Vagal afferent C-fibers in the airways can be sensitized by inflammatory mediators, leading to an exaggerated response to tussive stimuli. Substance P released from these sensory nerves can act on NK-1 receptors to promote neurogenic inflammation, further increasing nerve excitability.

Central Sensitization: The nucleus tractus solitarius (NTS) in the brainstem is a key relay center for the cough reflex. Substance P is abundant in the NTS, and its binding to NK-1 receptors enhances neuronal excitability, leading to a central amplification of the cough reflex.

This compound, by blocking NK-1 receptors in both the peripheral and central nervous systems, is hypothesized to reduce this neuronal hypersensitivity, thereby diminishing the urge to cough and the frequency of coughing episodes.

This compound Mechanism of Action in Cough Hypersensitivity cluster_peripheral Peripheral Airway cluster_central Central Nervous System (Brainstem) Tussive Stimuli Tussive Stimuli Vagal Afferent C-fiber Vagal Afferent C-fiber Tussive Stimuli->Vagal Afferent C-fiber Activates Substance P (Peripheral) Substance P (Peripheral) Vagal Afferent C-fiber->Substance P (Peripheral) Releases NTS Nucleus Tractus Solitarius (NTS) Vagal Afferent C-fiber->NTS Signal to NK-1 Receptor (Peripheral) NK-1 Receptor (Peripheral) Substance P (Peripheral)->NK-1 Receptor (Peripheral) Binds to Neurogenic Inflammation Neurogenic Inflammation NK-1 Receptor (Peripheral)->Neurogenic Inflammation Promotes Neurogenic Inflammation->Vagal Afferent C-fiber Sensitizes Substance P (Central) Substance P (Central) NTS->Substance P (Central) Releases NK-1 Receptor (Central) NK-1 Receptor (Central) Substance P (Central)->NK-1 Receptor (Central) Binds to Cough Reflex Amplification Cough Reflex Amplification NK-1 Receptor (Central)->Cough Reflex Amplification Leads to Cough Cough Cough Reflex Amplification->Cough This compound This compound This compound->NK-1 Receptor (Peripheral) Blocks This compound->NK-1 Receptor (Central) Blocks

Signaling pathway of cough hypersensitivity and this compound's action.

Data Presentation

The efficacy of this compound in treating chronic cough has been evaluated in several clinical trials. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of this compound in the VOLCANO-1 Study
Outcome MeasureBaseline (Mean)Change from Baseline at Week 4
Daytime Cough Frequency (coughs/h) 71.4-18.9 (26% reduction)
Cough Severity VAS (mm) Not ReportedStatistically significant improvement
Cough-specific Quality of Life Not ReportedStatistically significant improvement

Study Design: Open-label, single-arm pilot study in 13 patients with chronic refractory cough. This compound dose: 30 mg once daily for 4 weeks.

Table 2: Efficacy of this compound in the VOLCANO-2 Study
Outcome MeasurePlaceboThis compound (30 mg)p-value
Awake Cough Frequency Not metNot statistically significant in full analysis set>0.05
Leicester Cough Questionnaire (LCQ) -Statistically significant improvement0.009
Cough Severity VAS (mm) -Statistically significant improvement0.034
Urge-to-Cough VAS (mm) -Statistically significant improvement0.005

Study Design: Phase 2b, randomized, double-blind, placebo-controlled, dose-ranging study in 315 patients with refractory chronic cough over 12 weeks.

Table 3: Efficacy of this compound in the IPF-COMFORT Study
Outcome MeasurePlaceboThis compound (10 mg)This compound (30 mg)
Cough Severity Scores -No benefit over placeboStatistically significant improvement
Cough Frequency -No benefit over placeboReported reduction
Urge to Cough -No benefit over placeboReported reduction
Health-Related Quality of Life -No benefit over placeboStatistically significant improvement

Study Design: Phase 2, randomized, double-blind, placebo-controlled, 2-period cross-over study in patients with chronic cough due to idiopathic pulmonary fibrosis (IPF).

Experimental Protocols

Preclinical Studies: Animal Models of Cough Hypersensitivity

1. Citric Acid-Induced Cough Model in Guinea Pigs

This model is used to induce a chemical irritant-based cough and assess the antitussive effects of compounds like this compound.

  • Animals: Male Hartley guinea pigs (300-350 g).

  • Materials:

    • Citric acid solution (0.4 M in sterile saline).

    • Whole-body plethysmograph.

    • Ultrasonic nebulizer.

    • This compound solution/suspension and vehicle.

  • Protocol:

    • Acclimatize animals to the plethysmograph chamber.

    • Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, orally) at a specified time before the challenge.

    • Place the guinea pig in the plethysmograph chamber.

    • Expose the animal to an aerosol of 0.4 M citric acid for a defined period (e.g., 3-10 minutes).

    • Record the number of coughs during and immediately after the exposure period. Coughs are identified by their characteristic sound and associated sharp thoracic pressure changes.

    • Compare the number of coughs in the this compound-treated group to the vehicle-treated group.

2. Capsaicin-Induced Cough Model in Guinea Pigs

This model utilizes the activation of TRPV1 receptors by capsaicin to induce cough, a key mechanism in cough hypersensitivity.

  • Animals: Male Hartley guinea pigs (600-700 g).

  • Materials:

    • Capsaicin solution (e.g., 10⁻⁴ M or 50 µmol/L in sterile saline with a solubilizing agent like Tween 80).

    • Whole-body plethysmograph.

    • Ultrasonic nebulizer.

    • This compound solution/suspension and vehicle.

  • Protocol:

    • Follow steps 1 and 2 as in the citric acid model.

    • Place the guinea pig in the plethysmograph chamber.

    • Expose the animal to an aerosol of capsaicin solution for a defined period (e.g., 10 minutes).

    • Record and analyze the cough response as described above.

    • Compare the number of coughs between the treatment and control groups.

Preclinical_Cough_Model_Workflow start Start acclimatize Animal Acclimatization start->acclimatize treatment Administer this compound or Vehicle acclimatize->treatment plethysmograph Place Animal in Plethysmograph treatment->plethysmograph challenge Expose to Tussive Agent (Citric Acid or Capsaicin) plethysmograph->challenge record Record Cough Responses challenge->record analyze Analyze Cough Count Data record->analyze end End analyze->end

Workflow for preclinical cough model experiments.

Clinical Trial Protocols

The following protocols are based on the methodologies employed in the VOLCANO and IPF-COMFORT clinical trials.

1. Objective Cough Frequency Monitoring

  • Device: VitaloJAK Ambulatory Cough Monitor.

  • Procedure:

    • Patients are fitted with the VitaloJAK device, which includes a microphone and a recording unit.

    • The device records audio continuously for a 24-hour period.

    • The recordings are then processed using a validated algorithm to remove non-cough sounds.

    • Trained analysts manually verify the cough events from the processed audio files.

    • The primary endpoint is typically the mean hourly cough count during the awake period.

2. Subjective Assessment of Cough

  • Leicester Cough Questionnaire (LCQ):

    • Description: A 19-item, self-administered questionnaire assessing the impact of cough on physical, psychological, and social aspects of quality of life over the preceding two weeks.

    • Scoring: Each item is scored on a 7-point Likert scale (1 = maximum impact, 7 = no impact). The total score ranges from 3 to 21, with higher scores indicating a better quality of life.

    • Administration: Administered at baseline and at specified follow-up visits during the trial.

  • Cough Severity Visual Analogue Scale (VAS):

    • Description: A 100-mm line on which the patient marks their perceived cough severity, ranging from "no cough" (0 mm) to "the worst cough imaginable" (100 mm).

    • Administration: Typically completed daily by the patient in an electronic diary to assess cough severity over the past 24 hours.

  • Urge-to-Cough Visual Analogue Scale (VAS):

    • Description: Similar to the cough severity VAS, this scale measures the intensity of the urge to cough.

    • Administration: Patients mark their perceived urge to cough on a 100-mm scale, often as part of a daily diary.

Clinical_Trial_Workflow screening Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessment (LCQ, VAS, Cough Monitoring) screening->baseline randomization Randomization baseline->randomization treatment_A Treatment Period A (this compound or Placebo) randomization->treatment_A washout Washout Period treatment_A->washout treatment_B Treatment Period B (Crossover Treatment) washout->treatment_B follow_up Follow-up Assessments (LCQ, VAS, Cough Monitoring) treatment_B->follow_up analysis Data Analysis follow_up->analysis

A generalized workflow for a crossover clinical trial with this compound.

Conclusion

This compound represents a targeted therapeutic approach for studying and potentially treating cough hypersensitivity syndrome by modulating the neurokinin-1 receptor pathway. The protocols and data presented in these application notes provide a framework for researchers and clinicians to design and execute robust preclinical and clinical studies. Further investigation into the efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential in managing chronic cough.

References

Troubleshooting & Optimization

Orvepitant In Vitro Solubility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Orvepitant in in vitro studies, ensuring its solubility is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to troubleshoot and manage potential solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation after adding my this compound stock solution to the aqueous cell culture medium. What is the likely cause?

A1: This is a common issue for hydrophobic compounds like this compound. The precipitation is likely due to the sharp decrease in solvent polarity when the concentrated organic stock solution (e.g., in DMSO) is introduced into the aqueous environment of the cell culture medium. The aqueous medium cannot maintain this compound in solution at the desired final concentration, causing it to "crash out" or precipitate.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound due to its high solvating power and miscibility with aqueous solutions.[1]

Q3: My this compound stock solution in DMSO appears cloudy. What should I do?

A3: A cloudy stock solution indicates that the compound has not fully dissolved or has precipitated out of solution during storage. You can try to redissolve it by gently warming the vial in a 37°C water bath and vortexing.[2] If the solution does not become clear, it is best to prepare a fresh stock solution to ensure accurate dosing.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[1] Always include a vehicle control with the same final DMSO concentration in your experiments.

Q5: Can I use other solvents if DMSO is not suitable for my assay?

A5: While DMSO is common, other organic solvents or co-solvent systems can be explored. However, their compatibility with your specific cell line and assay must be thoroughly validated. For this compound, formulations containing PEG300, Tween-80, and SBE-β-CD have been reported to achieve good solubility.[3]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media

If you observe immediate precipitation when diluting your this compound stock solution into your cell culture medium or buffer, follow these troubleshooting steps:

Root Cause Analysis and Solutions:

Potential CauseDescriptionRecommended Solution(s)
High Final Concentration The intended final concentration of this compound exceeds its solubility limit in the aqueous medium.- Lower the final working concentration of this compound in your assay.[2]- Determine the maximal soluble concentration of this compound in your specific medium using a solubility test (see Experimental Protocols).
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid change in solvent polarity, leading to precipitation.- Perform a stepwise dilution: First, dilute the DMSO stock into a small volume of serum-containing medium or a buffer/DMSO mixture. Then, add this intermediate dilution to the final culture volume.- Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.
Low Temperature of Medium The solubility of many compounds, including this compound, is lower at colder temperatures.- Gently warm the cell culture medium to 37°C before adding the this compound stock solution.
Issue 2: Delayed Precipitation During Incubation

Sometimes, this compound may appear to be soluble initially but precipitates over time during incubation.

Root Cause Analysis and Solutions:

Potential CauseDescriptionRecommended Solution(s)
Interaction with Media Components Components in the cell culture medium, such as proteins in serum, can interact with this compound over time, leading to the formation of insoluble complexes.- Reduce the serum concentration if your experimental design allows. - Prepare the this compound-containing medium fresh immediately before each use.
pH Shift in Culture Medium Cellular metabolism can alter the pH of the medium during incubation, which can affect the solubility of pH-sensitive compounds.- Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.
Temperature Fluctuations Repeatedly moving cell culture plates between the incubator and a microscope without a heated stage can cause temperature fluctuations that may lead to precipitation.- Use a heated stage on your microscope to maintain a constant temperature during observation. - Minimize the time the culture plates are outside the incubator.

Quantitative Data

This compound Physicochemical Properties
PropertyValueSource
Molecular Formula C₃₁H₃₅F₇N₄O₂PubChem
Molecular Weight 628.6 g/mol PubChem
XLogP3-AA 5.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 6PubChem
Solubility of this compound Maleate in Different Vehicles
Vehicle CompositionSolubility
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 5 mg/mL (6.71 mM)
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (6.71 mM)
10% DMSO / 90% Corn Oil≥ 5 mg/mL (6.71 mM)
Data sourced from MedChemExpress and pertains to this compound maleate.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of 100% anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for short intervals to aid dissolution.

  • Visually inspect the solution against a light source to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C , protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
  • Prepare a serial dilution of your this compound stock solution in DMSO (e.g., from 100 mM down to 1 mM).

  • In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Mix the contents of the plate thoroughly by gentle pipetting or using a plate shaker.

  • Incubate the plate at 37°C and 5% CO₂ for a duration relevant to your experiment (e.g., 2, 6, or 24 hours).

  • Visually inspect the wells for any signs of cloudiness or precipitate. For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • The highest concentration of this compound that remains clear is the maximum working soluble concentration under your specific experimental conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation in Vitro start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Warm, vortex, or sonicate stock. If still cloudy, prepare fresh stock. check_stock->stock_issue No dilution_method Review Dilution Method check_stock->dilution_method Yes stock_issue->start immediate_precip Immediate Precipitation dilution_method->immediate_precip delayed_precip Delayed Precipitation dilution_method->delayed_precip solubility_limit Is final concentration too high? immediate_precip->solubility_limit media_interaction Interaction with media components? delayed_precip->media_interaction lower_conc Lower final concentration. Determine max soluble concentration. solubility_limit->lower_conc Yes rapid_dilution Rapid solvent exchange? solubility_limit->rapid_dilution No end Clear Solution Proceed with Experiment lower_conc->end stepwise_dilution Use stepwise dilution. Add dropwise with mixing. rapid_dilution->stepwise_dilution Yes rapid_dilution->end No stepwise_dilution->end fresh_media Prepare media fresh before use. Consider reducing serum. media_interaction->fresh_media Yes ph_stability Potential pH shift? media_interaction->ph_stability No fresh_media->end buffered_media Use well-buffered media (e.g., with HEPES). ph_stability->buffered_media Yes ph_stability->end No buffered_media->end

Caption: Troubleshooting workflow for this compound precipitation.

SignalingPathway This compound Signaling Pathway Inhibition substance_p Substance P nk1r Neurokinin-1 Receptor (NK1R) substance_p->nk1r Binds to g_protein Gq/11 G-protein activation nk1r->g_protein Activates This compound This compound This compound->block plc Phospholipase C (PLC) activation g_protein->plc ip3_dag IP3 & DAG production plc->ip3_dag ca_release Intracellular Ca2+ release ip3_dag->ca_release downstream Downstream Signaling (e.g., neuronal excitation, inflammation) ca_release->downstream

Caption: this compound's mechanism of action.

References

Orvepitant off-target effects in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orvepitant. The information is based on available preclinical and clinical data.

Troubleshooting Guides

Issue 1: Difficulty Replicating In Vivo Efficacy in Preclinical Models

If you are encountering challenges in observing the expected efficacy of this compound in preclinical models, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Suboptimal Dose Selection This compound's efficacy can be dose-dependent. Review literature for dose-ranging studies in similar models. If unavailable, conduct a pilot study with a range of doses to establish a dose-response relationship.
Inappropriate Animal Model The expression and function of the neurokinin-1 (NK-1) receptor can vary across species and even strains. Ensure the selected animal model is well-characterized for NK-1 receptor pharmacology. For instance, gerbil models have been used to demonstrate the activity of NK-1 antagonists.[1][2]
Route of Administration and Pharmacokinetics This compound is an orally active compound.[1][2] Confirm that the oral bioavailability and plasma exposure in your model are sufficient to achieve adequate NK-1 receptor occupancy. Consider alternative routes of administration if oral delivery is problematic in your model, but be aware this may alter the pharmacokinetic profile.
Model-Specific Pathophysiology The underlying mechanism of the phenotype in your model may not be solely or primarily driven by the Substance P/NK-1 pathway. Validate the role of this pathway in your specific model using tool compounds or genetic knockout animals.

Issue 2: Unexpected Behavioral or Physiological Observations in Preclinical Studies

Should you observe unexpected effects in your preclinical models, the following table provides guidance on how to investigate these findings.

Potential Cause Troubleshooting Action
On-Target Effects in Different CNS Regions This compound is brain-penetrant.[1] The NK-1 receptor is widely distributed in the central nervous system and is involved in various physiological processes including anxiety and nausea. The observed effects could be on-target but in a different brain circuit than the one you are primarily investigating.
Species-Specific Metabolism Metabolites of this compound could have their own pharmacological activity. Characterize the metabolite profile in your preclinical species and assess their activity at the NK-1 receptor and a panel of off-target receptors.
Lack of Specificity Data Detailed public information on this compound's off-target binding profile is limited. If you suspect an off-target effect, a broad receptor screening panel would be necessary to identify potential interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective, non-surmountable neurokinin-1 (NK-1) receptor antagonist. It blocks the signaling of Substance P (SP), a neuropeptide involved in neuroinflammation, pain transmission, and cough reflex pathways. By antagonizing the NK-1 receptor, this compound aims to reduce neuronal hypersensitivity.

Q2: What are the known off-target effects of this compound in preclinical models?

Q3: What preclinical models have been used to study this compound?

Preclinical studies with this compound and other NK-1 antagonists have utilized models such as the gerbil foot-tapping model, which is a pharmacodynamic model for NK-1 receptor activity, and preclinical models of anxiety. Additionally, the gerbil scratching behavior model has been employed.

Q4: What adverse effects have been observed in human clinical trials with this compound?

In clinical trials, this compound has been generally well-tolerated. Reported adverse events that may have been related to this compound were typically of mild or moderate severity and included asthenia (weakness or lack of energy), dizziness, dry mouth, and hyperhidrosis (excessive sweating). In a study on patients with Idiopathic Pulmonary Fibrosis (IPF), one participant withdrew due to dizziness that may have been related to this compound. However, no major safety concerns were identified in these studies.

Q5: Have there been any notable findings from safety assessments in clinical trials?

Routine safety assessments in clinical trials, including electrocardiograms (ECGs), blood tests, lung function tests, and vital signs, have not revealed any treatment-related findings for this compound.

Experimental Protocols

Key Experiment: Gerbil Foot-Tapping Model for NK-1 Receptor Antagonism

This protocol describes a general procedure for assessing the in vivo activity of an NK-1 receptor antagonist like this compound.

  • Animal Acclimatization: Male Mongolian gerbils are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) via gavage at the desired dose(s) and pre-treatment time (e.g., 60 minutes before the challenge).

  • Challenge: A selective NK-1 receptor agonist is administered intracerebroventricularly (i.c.v.) to induce a foot-tapping response.

  • Behavioral Observation: Immediately after the agonist injection, the animal is placed in a clear observation chamber. The number of foot taps is counted for a defined period (e.g., 5 minutes).

  • Data Analysis: The total number of foot taps in the this compound-treated group is compared to the vehicle-treated group. A significant reduction in foot-tapping indicates that this compound has crossed the blood-brain barrier and is functionally antagonizing the NK-1 receptors in the brain.

Visualizations

Orvepitant_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SP Substance P NK1R NK-1 Receptor SP->NK1R Binds to Neuron Neuronal Hypersensitivity NK1R->Neuron Activates This compound This compound This compound->NK1R Blocks

Caption: this compound's on-target signaling pathway.

Preclinical_Workflow cluster_setup Experimental Setup cluster_dosing Intervention cluster_challenge Challenge & Observation cluster_analysis Data Analysis A Animal Acclimatization B Randomization into Treatment Groups A->B C This compound or Vehicle Administration B->C D Behavioral/Physiological Challenge (e.g., NK-1 Agonist) C->D E Data Collection (e.g., Behavioral Scoring) D->E F Statistical Analysis E->F G Interpretation of Results F->G

Caption: A generic preclinical experimental workflow.

References

Orvepitant In Vivo Delivery Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo delivery of Orvepitant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally active neurokinin-1 (NK1) receptor antagonist.[1] Its mechanism of action involves blocking the binding of Substance P, an endogenous neuropeptide, to the NK1 receptor.[2] This receptor system is implicated in various physiological processes, including the regulation of affective behavior, emesis, and cough reflexes.[3][4][5] By antagonizing the NK1 receptor, this compound can mitigate the downstream signaling pathways activated by Substance P.

Q2: What are the known physicochemical properties of this compound relevant to in vivo delivery?

This compound is a relatively large small molecule with high lipophilicity, which presents challenges for aqueous solubility and may impact its oral bioavailability. Key physicochemical properties are summarized in the table below.

Q3: What are the main challenges in delivering this compound in vivo?

The primary challenges in the in vivo delivery of this compound stem from its physicochemical properties, namely its low aqueous solubility due to high lipophilicity. This can lead to:

  • Poor dissolution in the gastrointestinal tract, limiting absorption after oral administration.

  • Variable oral bioavailability , which has been observed to differ between preclinical species.

  • Requirement for specialized formulation strategies to enhance solubility and ensure consistent exposure in in vivo experiments.

Q4: How can I improve the solubility of this compound for in vivo studies?

Due to its lipophilic nature, this compound requires a formulation strategy that enhances its solubility in aqueous-based dosing vehicles. Co-solvent systems are commonly employed. A recommended starting point is to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle. It is critical to keep the final DMSO concentration to a minimum (ideally below 10%, and as low as 1-5% for certain administration routes) to avoid toxicity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in dosing solution Low aqueous solubility of this compound.1. Optimize Co-solvent System: Prepare the dosing solution by first dissolving this compound in a minimal amount of an organic solvent like DMSO, and then slowly adding the aqueous vehicle while vortexing. Consider using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.2. Use of Solubilizing Excipients: Incorporate solubilizing agents like cyclodextrins (e.g., 20% SBE-β-CD in saline) in the formulation.3. Sonication: Gentle heating and/or sonication can aid in the dissolution of the compound.
High variability in plasma concentrations between subjects Poor and variable oral absorption.1. Ensure Homogeneous Formulation: Confirm that the dosing solution is a clear, homogenous solution without any visible precipitate before administration.2. Control for Food Effects: Standardize the fasting state of the experimental animals, as food can significantly impact the absorption of lipophilic drugs.3. Consider Alternative Routes of Administration: For initial pharmacokinetic studies, intravenous (IV) administration can provide a baseline for absolute bioavailability and eliminate absorption-related variability.
Low brain penetration observed in the study Inefficient transport across the blood-brain barrier (BBB) or high efflux transporter activity.1. Verify Formulation: Ensure the compound is fully solubilized in the dosing vehicle, as poor solubility can limit the free fraction of the drug available to cross the BBB.2. Assess Efflux Transporter Involvement: this compound is known to cross the blood-brain barrier. However, if lower than expected brain concentrations are observed, consider co-administration with a known P-glycoprotein (P-gp) inhibitor to assess the role of efflux pumps.3. Measure Unbound Drug Concentrations: Determine the fraction of this compound bound to plasma proteins, as only the unbound fraction can cross the BBB.
Unexpected off-target effects or toxicity High dose levels or vehicle-related toxicity.1. Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose and a potential maximum tolerated dose.2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of this compound and the dosing vehicle.3. Reduce DMSO Concentration: If using a DMSO-based formulation, ensure the final concentration is as low as possible to minimize potential inflammatory or toxic effects.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for In Vivo Delivery
Molecular Weight 628.6 g/mol Relatively large for a small molecule, which can influence cell permeability.
XLogP3 5.4High lipophilicity, indicating poor aqueous solubility.
Hydrogen Bond Donor Count 1Low potential for hydrogen bonding with aqueous solvents.
Hydrogen Bond Acceptor Count 7Moderate potential for hydrogen bonding.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

SpeciesRouteDoseOral Bioavailability (F%)Plasma Clearance (Clp)Half-life (t½)Brain/Plasma Ratio (B/P)
Rat Oral-17%29 mL/min/kg2.3 h1.2 (at 5 min post-IV)
Dog Oral-55%6 mL/min/kg6.1 h-

Experimental Protocols

1. Protocol for In Vivo Bioavailability Assessment of this compound

This protocol outlines a standard crossover design study in rodents to determine the oral bioavailability of an this compound formulation.

  • Animal Model: Male Sprague-Dawley rats (n=6-8 per group).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a pre-dose fasting period.

  • Dosing:

    • Intravenous (IV) Administration:

      • Formulate this compound in a vehicle suitable for IV injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) at a concentration of 1 mg/mL.

      • Administer a single IV dose of 1 mg/kg into the tail vein.

    • Oral (PO) Administration:

      • Formulate this compound in the desired oral dosing vehicle at a concentration of 2 mg/mL.

      • After a one-week washout period, administer a single oral gavage dose of 10 mg/kg to the same animals.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from the tail vein into EDTA-coated tubes at the following time points:

      • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Centrifuge the blood samples at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t½) for both IV and PO routes using non-compartmental analysis.

    • Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

2. Protocol for Assessing Brain Penetration of this compound

This protocol describes a method to determine the brain-to-plasma concentration ratio (B/P ratio) of this compound in rodents.

  • Animal Model: Male C57BL/6 mice (n=3-4 per time point).

  • Dosing:

    • Formulate this compound in a suitable vehicle.

    • Administer a single dose of this compound (e.g., 10 mg/kg, PO or IV).

  • Tissue Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, and 8 hours post-dose), anesthetize the animals.

    • Collect a terminal blood sample via cardiac puncture into an EDTA-coated tube.

    • Immediately perfuse the brain with ice-cold saline to remove remaining blood.

    • Excise the whole brain, weigh it, and snap-freeze it in liquid nitrogen.

    • Store brain and plasma samples at -80°C until analysis.

  • Sample Preparation:

    • Process plasma as described in the bioavailability protocol.

    • Homogenize the brain tissue in a suitable buffer.

  • Sample Analysis:

    • Quantify the concentration of this compound in both plasma and brain homogenates using a validated LC-MS/MS method.

  • Calculation of B/P Ratio:

    • Calculate the B/P ratio at each time point using the formula: B/P Ratio = Concentration_brain / Concentration_plasma.

Mandatory Visualizations

NK1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects Ca_Release->Downstream_Effects This compound This compound This compound->NK1R Antagonizes

Caption: NK1 Receptor Signaling Pathway and this compound's Mechanism of Action.

In_Vivo_Bioavailability_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase IV_Dosing IV Administration (1 mg/kg) Washout 1-Week Washout IV_Dosing->Washout Blood_Collection_IV Serial Blood Sampling (IV) IV_Dosing->Blood_Collection_IV PO_Dosing Oral Administration (10 mg/kg) Blood_Collection_PO Serial Blood Sampling (PO) PO_Dosing->Blood_Collection_PO Washout->PO_Dosing Plasma_Separation Plasma Separation Blood_Collection_IV->Plasma_Separation Blood_Collection_PO->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Bioavailability_Calc Calculate Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Caption: Experimental Workflow for In Vivo Oral Bioavailability Assessment.

References

Orvepitant Stability and Storage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and recommended storage conditions for Orvepitant. As a novel neurokinin-1 (NK1) receptor antagonist under investigation, specific public stability data is limited. Therefore, this guide is based on established principles of pharmaceutical stability, guidelines from the International Council for Harmonisation (ICH), and data from analogous NK1 receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: While specific studies on this compound are not publicly available, solid oral dosage forms of other NK1 receptor antagonists, such as Aprepitant and Rolapitant, are typically stored at controlled room temperature (20-25°C or 68-77°F) with excursions permitted to 15-30°C (59-86°F).[1][2] It is crucial to protect the compound from excessive heat, moisture, and direct light.[1][3] For research purposes, storing this compound in a tightly sealed container in a cool, dry, and dark place is recommended.

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is likely dependent on the solvent, pH, and temperature. For Aprepitant, a related compound, the prepared oral suspension requires refrigeration (2-8°C) and should be used within 72 hours.[1] It is best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, refrigeration is advisable to minimize degradation. Long-term storage of this compound in solution is not recommended without conducting specific stability studies.

Q3: What are the likely degradation pathways for this compound?

A3: As a small molecule pharmaceutical, this compound may be susceptible to degradation through hydrolysis, oxidation, and photolysis. Forced degradation studies under stress conditions (e.g., acid, base, peroxide, heat, light) are necessary to identify its specific degradation products and pathways.

Q4: Are there any known incompatibilities with common excipients?

A4: There is no specific public data on this compound's compatibility with excipients. Drug-excipient compatibility studies are a critical part of formulation development. It is recommended to perform compatibility testing with proposed excipients, especially for long-term formulation development.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is protected from light, moisture, and extreme temperatures. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of the compound using a suitable analytical method like HPLC.
Discoloration or change in the physical appearance of solid this compound. Potential degradation or contamination.1. Do not use the compound. 2. Obtain a new batch of the compound. 3. Review handling procedures to prevent contamination.
Precipitation of this compound in solution. Poor solubility in the chosen solvent or change in temperature.1. Confirm the solubility of this compound in the selected solvent. 2. Consider using a different solvent or a co-solvent system. 3. Ensure the solution is maintained at a constant temperature.

Stability Data Summary (Hypothetical based on ICH Guidelines)

The following table outlines the recommended conditions for stability testing of a new drug substance like this compound, based on ICH Q1A(R2) guidelines.

Study Storage Condition Minimum Time Period Testing Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsMinimum of three time points, including initial and final (e.g., 0, 3, 6 months).
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsMinimum of three time points, including initial and final (e.g., 0, 3, 6 months).

Experimental Protocols

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate and quantify this compound from its potential degradation products.

Objective: To develop a robust HPLC method for the determination of this compound purity and the detection of degradation products.

Methodology:

  • Column Selection: Start with a C18 column, which is a common choice for small molecule pharmaceuticals.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.

    • Evaluate the effect of pH on retention and peak shape by using buffers (e.g., phosphate, acetate).

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar impurities.

  • Forced Degradation Studies:

    • Expose this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

    • Analyze the stressed samples using the developed HPLC method to ensure that all degradation peaks are well-resolved from the parent peak.

  • Method Validation: Validate the final method according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Signaling Pathway of this compound

This compound is a neurokinin-1 (NK1) receptor antagonist. It blocks the binding of Substance P (SP) to the NK1 receptor, thereby inhibiting downstream signaling pathways involved in neuroinflammation and other processes.

Orvepitant_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binding This compound This compound This compound->NK1R Antagonism Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK Cellular_Response Cellular Response (e.g., Neuroinflammation) MAPK->Cellular_Response

Caption: this compound blocks the Substance P/NK1 receptor signaling pathway.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability testing of this compound.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Evaluation start Obtain this compound Batches protocol Develop Stability Protocol start->protocol methods Validate Analytical Methods (e.g., HPLC) protocol->methods storage Place Samples in Stability Chambers (Long-term, Accelerated) methods->storage sampling Pull Samples at Time Points storage->sampling analysis Analyze Samples (Purity, Degradants, etc.) sampling->analysis data Compile and Analyze Data analysis->data shelf_life Determine Shelf Life / Retest Period data->shelf_life report Generate Stability Report shelf_life->report

Caption: A generalized workflow for this compound stability testing.

References

Orvepitant Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Orvepitant, a selective neurokinin-1 (NK1) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common problems encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the human neurokinin-1 (NK1) receptor.[1] Its primary mechanism of action is to block the binding of Substance P (SP) to the NK1 receptor. SP is a neuropeptide involved in a variety of physiological processes, including the cough reflex, inflammation, and pain signaling.[2][3] By inhibiting the SP/NK1R signaling pathway, this compound is being investigated for its therapeutic potential in conditions characterized by neuronal hypersensitivity, such as chronic cough.[4]

Q2: What are the main therapeutic areas being investigated for this compound?

The primary therapeutic area for this compound is the treatment of chronic refractory cough.[2] Clinical trials have also investigated its potential in treating pruritus (itch) induced by epidermal growth factor receptor inhibitors (EGFRI) in cancer patients and cough in patients with idiopathic pulmonary fibrosis (IPF).

Q3: Is this compound brain-penetrant?

Yes, this compound is described as a brain-penetrant NK1 antagonist. This is a key characteristic, as it allows the compound to target NK1 receptors in the central nervous system, which are implicated in the cough reflex. Preclinical studies with other NK1R antagonists have shown that brain penetration is crucial for efficacy in CNS-related disorders.

Q4: What are the known side effects of this compound in clinical trials?

In clinical trials, this compound has been generally well-tolerated. The most commonly reported adverse events have been mild to moderate and include somnolence (drowsiness), fatigue, dizziness, dry mouth, and hyperhidrosis (excessive sweating).

Troubleshooting Guide

In Vitro Experiments

Problem: High variability or poor reproducibility in my cell-based assays.

  • Possible Cause 1: Cell line stability and NK1R expression.

    • Troubleshooting: Ensure you are using a cell line with stable and confirmed expression of the human NK1 receptor. NK1R expression levels can vary with passage number. It is advisable to use cells within a defined passage range and periodically verify receptor expression using techniques like qPCR or flow cytometry.

  • Possible Cause 2: Ligand (Substance P) degradation.

    • Troubleshooting: Substance P is a peptide and can be susceptible to degradation by peptidases present in cell culture media or secreted by cells. Prepare fresh solutions of Substance P for each experiment and consider the use of peptidase inhibitors in your assay buffer.

  • Possible Cause 3: this compound solubility issues.

Problem: My in vitro results with this compound do not correlate with expected efficacy based on clinical data.

  • Possible Cause 1: Species differences in NK1 receptor.

    • Troubleshooting: There are known species differences in the binding sites of NK1 receptors for non-peptide antagonists. This compound is a selective antagonist for the human NK1 receptor. If you are using non-human cell lines (e.g., rodent), the affinity and potency of this compound may be significantly lower. It is recommended to use human cell lines or cell lines engineered to express the human NK1 receptor.

  • Possible Cause 2: Assay conditions not optimized.

    • Troubleshooting: The potency of an antagonist can be influenced by assay conditions such as incubation time and the concentration of the agonist (Substance P). Ensure your assay is designed to determine the IC50 of this compound by using a concentration of Substance P that elicits a submaximal response (e.g., EC80).

In Vivo Experiments

Problem: Lack of efficacy of this compound in my animal model.

  • Possible Cause 1: Species-specific activity of this compound.

    • Troubleshooting: As with in vitro studies, the in vivo efficacy of this compound may be limited in animal models that do not have a homologous NK1 receptor to humans. If possible, use an animal model that has been validated for its response to human-specific NK1R antagonists or consider using a transgenic model expressing the human NK1 receptor.

  • Possible Cause 2: Inadequate dosing or route of administration.

    • Troubleshooting: The pharmacokinetic profile of this compound may differ between species. The clinically effective oral dose in humans may not translate directly to your animal model. A dose-response study is recommended to determine the optimal dose for your specific model and endpoint. Consider the formulation of this compound for administration; a patent for this compound maleate tablets includes lactose monohydrate as a component, suggesting it is a solid formulation for oral delivery. For preclinical studies, you may need to develop a suitable vehicle for oral gavage or parenteral administration.

  • Possible Cause 3: Inappropriate animal model.

    • Troubleshooting: Ensure that the animal model you are using is appropriate for the mechanism of action of this compound. For example, if you are studying cough, the model should have a well-characterized cough reflex that is dependent on the Substance P/NK1R pathway.

Problem: Unexpected off-target effects in my animal model.

  • Possible Cause: this compound may have off-target activities at high concentrations.

    • Troubleshooting: While this compound is described as a selective NK1R antagonist, it is possible that at high concentrations, it may interact with other receptors or ion channels. It is important to include appropriate controls in your experiments, such as a vehicle-only group and potentially a positive control group with a known NK1R antagonist. If you observe unexpected phenotypes, consider performing a broader screen to assess this compound's activity on other potential targets.

Quantitative Data Summary

The following tables summarize quantitative data from clinical trials with this compound.

Table 1: Efficacy of this compound in Chronic Refractory Cough (VOLCANO-1 Study)

Time PointMean Reduction from Baseline in Daytime Cough Frequency (coughs/h)% Reduction from Baseline95% Confidence Intervalp-value
Week 127.038%11.4 - 42.70.001
Week 418.926%9.6 - 28.3< 0.001
Week 820.429%3.2 - 37.50.020

Table 2: Efficacy of this compound in Chronic Refractory Cough (VOLCANO-2 Study)

Outcome MeasureThis compound (30 mg once daily) vs. Placebop-value
Leicester Cough QuestionnaireStatistically significant improvement0.009
Cough Severity VASStatistically significant improvement0.034
Urge-to-Cough VASStatistically significant improvement0.005
Awake Cough Frequency (full analysis set)Not statistically significant-
Awake Cough Frequency (high-frequency coughers)Near significant reduction0.066

Table 3: Efficacy of this compound in IPF-Associated Cough (IPF COMFORT Study)

DoseOutcomeResult
30 mgCoughing severity scoresLower (better) compared to placebo (statistically significant)
30 mgFrequency of coughingReduced compared to placebo
30 mgUrge to coughLess with this compound compared to placebo
30 mgHealth-related quality of lifeImprovement shown naires
10 mgAll efficacy measuresNo benefit over placebo

Experimental Protocols

In Vitro: NK1 Receptor Binding Assay

This is a generalized protocol for a competitive binding assay to determine the affinity of this compound for the human NK1 receptor.

  • Cell Culture: Culture a human cell line endogenously expressing the NK1 receptor (e.g., U-373 MG) or a cell line stably transfected with the human NK1 receptor cDNA.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or another suitable radioligand).

    • Add increasing concentrations of unlabeled this compound.

    • Add the cell membrane preparation.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo: Citric Acid-Induced Cough Model in Guinea Pigs

This is a generalized protocol to assess the antitussive effect of this compound in a common preclinical cough model.

  • Animals: Use male Dunkin-Hartley guinea pigs.

  • Acclimatization: Acclimatize the animals to the experimental setup, which typically involves placing them in a plethysmograph chamber.

  • Drug Administration: Administer this compound or vehicle orally at a predetermined time before the cough challenge.

  • Cough Induction: Expose the animals to an aerosol of citric acid (e.g., 0.4 M) for a defined period (e.g., 5 minutes).

  • Cough Measurement: Record the number of coughs during and immediately after the citric acid challenge. Coughs can be identified by their characteristic sound and associated pressure changes in the plethysmograph.

  • Data Analysis: Compare the number of coughs in the this compound-treated group to the vehicle-treated group. A significant reduction in the number of coughs indicates an antitussive effect.

Visualizations

G cluster_0 Substance P / NK1R Signaling Pathway cluster_1 This compound's Mechanism of Action Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Gq/11 Protein Gq/11 Protein NK1 Receptor->Gq/11 Protein Activates Phospholipase C Phospholipase C Gq/11 Protein->Phospholipase C Activates IP3 IP3 Phospholipase C->IP3 DAG DAG Phospholipase C->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Neuronal Excitation Neuronal Excitation Ca2+ Release->Neuronal Excitation PKC Activation->Neuronal Excitation This compound This compound This compound->Block Block->NK1 Receptor Blocks

Caption: Simplified signaling pathway of Substance P and the NK1 receptor, and the inhibitory action of this compound.

G cluster_0 In Vitro Experimental Workflow A Cell Culture (NK1R expressing cells) B Membrane Preparation A->B C Competitive Binding Assay (Radioligand + this compound + Membranes) B->C D Filtration & Scintillation Counting C->D E Data Analysis (IC50/Ki determination) D->E

Caption: General workflow for an in vitro NK1 receptor binding assay.

G cluster_0 In Vivo Experimental Workflow A Animal Acclimatization B This compound/Vehicle Administration A->B C Cough Induction (e.g., Citric Acid Aerosol) B->C D Cough Measurement C->D E Data Analysis (Comparison of cough counts) D->E

References

Technical Support Center: Optimizing Orvepitant Efficacy in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Orvepitant, a selective neurokinin-1 (NK-1) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in animal models. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and curated data to support your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the human neurokinin-1 (NK-1) receptor. It functions by blocking the binding of Substance P (SP), a neuropeptide involved in a variety of physiological processes including pain transmission, inflammation, and mood regulation. By inhibiting the SP/NK-1 signaling pathway, this compound can modulate neuronal hypersensitivity and related behaviors.

Q2: In which animal models has this compound shown efficacy?

A2: this compound has demonstrated efficacy in a Mongolian gerbil model of scratching behavior, where it produced a profound inhibition of scratching induced by an NK-1 receptor agonist.[1] While specific data for this compound in other animal models is limited in publicly available literature, NK-1 receptor antagonists, in general, have been evaluated in models of anxiety, depression, pain, and cough.

Q3: What are the recommended doses for this compound in animal models?

A3: In the Mongolian gerbil scratching model, this compound was effective at doses ranging from 0.1 to 10 mg/kg administered orally, with the minimum effective dose being less than or equal to 0.1 mg/kg.[1] Dose selection for other models should be determined empirically, starting with a dose-response study. Factors to consider include the animal species, the specific behavioral or physiological endpoint, and the route of administration.

Q4: How should I prepare this compound for administration to animals?

A4: The formulation of this compound for animal studies will depend on the route of administration. For oral administration, this compound can be formulated as a suspension. A common vehicle for oral administration of similar compounds in rodents is a 1:1 mixture of Ora-Plus® and Ora-Sweet®. It is crucial to ensure the stability of the formulation for the duration of the study. For intravenous administration, a water-soluble form or a suitable vehicle would be necessary.

Q5: What are potential reasons for observing inconsistent or a lack of efficacy with this compound in my animal model?

A5: Several factors can contribute to variability in the efficacy of this compound in vivo. These include:

  • Dose Selection: The dose may be too low or too high, leading to a lack of effect or off-target effects. A thorough dose-response study is recommended.

  • Route of Administration: The chosen route may not provide adequate bioavailability to reach the target tissue.

  • Animal Strain and Species: There can be significant differences in NK-1 receptor expression and distribution, as well as drug metabolism, between different species and even strains of the same species.

  • Vehicle and Formulation: The vehicle used to dissolve or suspend this compound can impact its solubility, stability, and absorption. It is important to use a vehicle that is inert and does not interfere with the experimental outcome.

  • Experimental Design: The timing of drug administration relative to the behavioral or physiological test, as well as the specific parameters of the assay, can influence the results.

  • Drug Stability: Ensure that the this compound dosing solution is stable under the storage and experimental conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in behavioral response between animals. 1. Inconsistent drug administration.2. Animal stress levels.3. Genetic variability within the animal colony.1. Ensure accurate and consistent dosing for each animal. For oral gavage, ensure proper technique to minimize stress and ensure delivery to the stomach.2. Acclimate animals to the experimental procedures and environment to reduce stress-induced variability.3. Use a sufficient number of animals per group to account for individual differences and consider using inbred strains for higher genetic homogeneity.
This compound appears to have no effect in my model. 1. Insufficient dose.2. Poor bioavailability via the chosen route of administration.3. The NK-1 receptor is not a primary driver of the observed phenotype in your model.4. Degradation of the compound.1. Conduct a dose-response study to determine the optimal effective dose.2. Consider a different route of administration (e.g., intraperitoneal or subcutaneous instead of oral) or use a formulation designed to enhance bioavailability.3. Validate the role of the SP/NK-1 pathway in your model using a positive control (e.g., direct administration of Substance P) or by measuring NK-1 receptor expression in the relevant tissues.4. Prepare fresh dosing solutions daily and store the stock compound under recommended conditions (cool, dark, and dry).
Precipitation is observed in the dosing solution. 1. Poor solubility of this compound in the chosen vehicle.2. Change in temperature or pH of the solution.1. Try a different vehicle or a co-solvent system. Sonication may help in dissolving the compound. For suspensions, ensure it is well-mixed before each administration.2. Check the pH of the vehicle and adjust if necessary. Store the solution at a constant temperature.
Unexpected side effects are observed (e.g., sedation). 1. The dose is too high.2. Off-target effects of the compound.1. Reduce the dose and re-evaluate the dose-response relationship.2. While this compound is selective, off-target effects can occur at high concentrations. If side effects persist at effective doses, consider the potential impact on your experimental endpoints.

Quantitative Data from Animal Models

Table 1: Efficacy of this compound in a Gerbil Model of Scratching Behavior

Dose (mg/kg, p.o.)Inhibition of GR73632-induced Scratching
0.1Profound inhibition
1Profound inhibition
10Profound inhibition

Data summarized from a study on the effect of this compound on scratching behavior induced by the NK-1 receptor agonist GR73632 in Mongolian gerbils.[1]

Experimental Protocols

Substance P-Induced Scratching Behavior in Gerbils (Adapted from studies on NK-1 antagonists)

Objective: To assess the in vivo efficacy of this compound in blocking Substance P-induced scratching behavior, a common assay for NK-1 receptor antagonists.

Materials:

  • This compound

  • Substance P (or a selective NK-1 receptor agonist like GR73632)

  • Vehicle for this compound (e.g., 1% methylcellulose in sterile water)

  • Saline (for dissolving Substance P)

  • Male Mongolian gerbils (e.g., 60-80 g)

  • Observation chambers (e.g., clear plexiglass cylinders)

  • Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

  • Acclimation: Acclimate the gerbils to the observation chambers for at least 30 minutes before the start of the experiment.

  • This compound Administration: Prepare the desired concentrations of this compound in the chosen vehicle. Administer this compound (e.g., 0.1, 1, 10 mg/kg) or vehicle to the gerbils via oral gavage (p.o.). The volume of administration should be consistent across all animals (e.g., 5 ml/kg).

  • Pre-treatment Time: Allow for a pre-treatment period for this compound to be absorbed and reach its target. This is typically 60-90 minutes for oral administration but should be optimized for your specific experimental conditions.

  • Substance P Administration: Dissolve Substance P in saline to the desired concentration. Inject a fixed volume of the Substance P solution (e.g., 50 µl) intradermally (i.d.) into the rostral back of the gerbil.

  • Behavioral Observation: Immediately after the Substance P injection, place the gerbil back into the observation chamber and record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

  • Data Analysis: Compare the number of scratches in the this compound-treated groups to the vehicle-treated group. Data can be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Visualizations

Substance P - NK-1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to Gq/11 Gq/11 NK-1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects Orvepitant_Experimental_Workflow Animal Acclimation Animal Acclimation This compound/Vehicle Administration This compound/Vehicle Administration Animal Acclimation->this compound/Vehicle Administration Pre-treatment Period Pre-treatment Period This compound/Vehicle Administration->Pre-treatment Period Behavioral/Physiological Challenge Behavioral/Physiological Challenge Pre-treatment Period->Behavioral/Physiological Challenge Data Collection & Analysis Data Collection & Analysis Behavioral/Physiological Challenge->Data Collection & Analysis

References

Orvepitant Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Orvepitant or similar compounds. The following information is collated from established pharmaceutical formulation strategies for poorly water-soluble drugs.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability in our preclinical studies with an this compound analog. What are the potential underlying causes?

Low and variable oral bioavailability for a drug candidate like this compound can stem from several factors. Primarily, these are related to its physicochemical and metabolic properties. The most common causes include:

  • Poor Aqueous Solubility: Many modern drug molecules, particularly those developed through combinatorial chemistry, exhibit low solubility in water.[1][2][3] This is a significant rate-limiting step for oral absorption, as a drug must be in solution to be absorbed across the gastrointestinal (GI) tract.

  • High First-Pass Metabolism: After oral administration, a drug is absorbed from the GI tract and travels via the portal vein to the liver before reaching systemic circulation.[4][5] Significant metabolism in the intestinal wall or the liver, known as the first-pass effect, can substantially reduce the amount of active drug reaching the bloodstream.

  • Poor Membrane Permeability: The drug's ability to pass through the lipid membranes of the intestinal cells can also limit its absorption. While this compound is a neurokinin-1 (NK-1) receptor antagonist that acts in the brain, its oral formulation's success depends on its ability to be absorbed systemically.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.

Q2: What are the primary formulation strategies to consider for enhancing the oral bioavailability of a poorly soluble drug like this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and improve bioavailability. These can be broadly categorized as follows:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its solubility and dissolution.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.

  • Complexation: Using complexing agents like cyclodextrins can increase the drug's solubility by forming inclusion complexes.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action/Strategy
Low drug concentration in plasma after oral dosing. Poor aqueous solubility.1. Conduct solubility studies in different pH media. 2. Explore particle size reduction (micronization, nanosizing). 3. Formulate as an amorphous solid dispersion. 4. Develop a lipid-based formulation (e.g., SEDDS).
High first-pass metabolism.1. Investigate in vitro metabolism using liver microsomes. 2. Consider co-administration with a metabolic inhibitor (for research purposes). 3. Explore alternative routes of administration if feasible (e.g., sublingual, transdermal) to bypass the liver.
High variability in plasma concentrations between subjects. Food effects on absorption.1. Conduct food-effect studies in animal models. 2. Lipid-based formulations can sometimes mitigate food effects.
pH-dependent solubility.1. Characterize the drug's solubility at different pH values simulating the GI tract. 2. Consider enteric coating to protect the drug from stomach acid or deliver it to a region of optimal absorption.
Precipitation of the drug in the GI tract upon dilution. Supersaturation followed by precipitation from an enabling formulation (e.g., ASD or SEDDS).1. Incorporate precipitation inhibitors into the formulation (e.g., HPMC, PVP). 2. Optimize the drug-to-carrier ratio in solid dispersions.

Summary of Bioavailability Enhancement Strategies

Strategy Principle Advantages Disadvantages
Micronization/ Nanonization Increases surface area to enhance dissolution rate.Simple, well-established technique.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer carrier in a high-energy amorphous state, improving solubility and dissolution.Significant increase in apparent solubility and dissolution rate; can achieve supersaturation.Physically unstable and can recrystallize over time; requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, facilitating absorption.Enhances solubility and can bypass first-pass metabolism via lymphatic uptake; can reduce food effects.Potential for drug precipitation upon dilution; GI side effects with high surfactant concentrations.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, increasing its solubility in water.Forms a true solution of the drug; can improve stability.Limited drug loading capacity; can be a costly excipient.

Experimental Protocols

Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD) by Spray Drying
  • Polymer Selection: Screen various polymers (e.g., PVP K30, HPMC-AS, Soluplus®) for their ability to form a stable amorphous dispersion with this compound.

  • Solvent System Selection: Identify a common solvent system that can dissolve both this compound and the selected polymer (e.g., methanol, acetone, dichloromethane, or a mixture).

  • Spray Drying Process:

    • Dissolve this compound and the polymer in the selected solvent system at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer).

    • Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine, dry powder.

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, indicating an amorphous state.

    • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the dispersion (absence of sharp Bragg peaks).

  • In Vitro Dissolution Testing:

    • Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid).

    • Compare the dissolution profile of the ASD to that of the pure crystalline drug.

Protocol 2: Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Oil Phase: Screen the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS).

    • Surfactant: Screen the emulsifying ability of various surfactants (e.g., Kolliphor® EL, Tween® 80).

    • Co-solvent: Screen the ability of co-solvents (e.g., Transcutol® HP, PEG 400) to solubilize the drug and aid in emulsion formation.

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio from the self-emulsifying region and dissolve this compound in the mixture with gentle heating and stirring.

  • Characterization:

    • Self-Emulsification Time: Measure the time taken for the formulation to form a uniform emulsion upon gentle agitation in an aqueous medium.

    • Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering. A smaller droplet size (typically <200 nm) is desirable for better absorption.

    • In Vitro Drug Release: Perform in vitro release studies using a dialysis method to assess the drug release from the emulsion.

Visualizations

G cluster_oral Oral Administration cluster_gitract Gastrointestinal Tract cluster_absorption Absorption & Metabolism Drug in Dosage Form Drug in Dosage Form Disintegration Disintegration Drug in Dosage Form->Disintegration Dissolution Dissolution Disintegration->Dissolution Drug in Solution Drug in Solution Dissolution->Drug in Solution Solubility Limit Poor Solubility Dissolution->Solubility Limit Gut Wall Gut Wall Drug in Solution->Gut Wall Portal Vein Portal Vein Gut Wall->Portal Vein Metabolism1 Gut Wall Metabolism Gut Wall->Metabolism1 Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation Metabolism2 First-Pass Metabolism Liver->Metabolism2

Caption: Oral Drug Absorption and First-Pass Metabolism Pathway.

G cluster_problem Problem cluster_causes Potential Causes cluster_strategies Enhancement Strategies cluster_outcome Desired Outcome Problem Low Oral Bioavailability of this compound Causes Poor Aqueous Solubility High First-Pass Metabolism Poor Permeability Problem->Causes Strategies Particle Size Reduction Amorphous Solid Dispersions Lipid-Based Formulations Cyclodextrin Complexation Causes->Strategies Outcome Improved Bioavailability Strategies->Outcome

Caption: Logic Diagram for Addressing Low Bioavailability.

G Start Start: Screen this compound Solubility in Oils, Surfactants, Co-solvents Construct Construct Ternary Phase Diagrams Start->Construct Identify Identify Self-Emulsifying Region Construct->Identify Prepare Prepare Drug-Loaded SEDDS Formulation Identify->Prepare Characterize Characterize Emulsion: - Droplet Size - Emulsification Time Prepare->Characterize Release In Vitro Drug Release Study Characterize->Release Optimize Optimize Formulation Release->Optimize Optimize->Prepare Not Optimal End Final SEDDS Formulation Optimize->End Optimal

Caption: Experimental Workflow for SEDDS Formulation Development.

References

Technical Support Center: Orvepitant Brain Penetration Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at understanding and optimizing the brain penetration of Orvepitant and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a neurokinin-1 (NK1) receptor antagonist.[1][2] The NK1 receptor's natural ligand is Substance P, and their interaction is implicated in various physiological processes, including neurogenic inflammation and signaling in the central nervous system (CNS).[3] this compound is designed to be brain-penetrant to target NK1 receptors in the CNS.[3]

Q2: What is the significance of the neurokinin-1 (NK1) receptor signaling pathway in the CNS?

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its ligand Substance P, activates intracellular signaling cascades. These pathways are involved in the modulation of pain, mood, and inflammatory responses within the brain. The therapeutic potential of NK1 receptor antagonists like this compound often relies on their ability to cross the blood-brain barrier (BBB) and engage these central targets.

NK1_Signaling_Pathway NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates SP Substance P SP->NK1R Ca2 Intracellular Ca2+ Increase IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Figure 1: Simplified NK1 Receptor Signaling Pathway.

Q3: How can I assess the brain penetration of this compound or its analogs?

Assessing brain penetration involves both in vitro and in vivo methods.

  • In Vitro Models: The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) can predict passive diffusion. Cell-based models, such as co-cultures of brain capillary endothelial cells and astrocytes, can provide more comprehensive data on transport mechanisms.

  • In Vivo Studies: Direct measurement of brain and plasma concentrations in animal models at various time points after administration is the gold standard. This allows for the calculation of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu). Techniques like in situ brain perfusion and microdialysis can provide more detailed insights into BBB transport kinetics.

Troubleshooting Guides

This section addresses common challenges encountered during the experimental evaluation of this compound's brain penetration.

Problem: My this compound analog shows low brain-to-plasma concentration ratio (Kp) in vivo.

  • Possible Cause 1: Poor Passive Permeability

    • Question: Could the physicochemical properties of my analog be hindering its ability to cross the BBB?

    • Answer: Yes, molecules with high molecular weight (>500 Da), a large polar surface area, or a high number of hydrogen bond donors are less likely to cross the BBB via passive diffusion.

    • Troubleshooting Steps:

      • Analyze Physicochemical Properties: Calculate properties like cLogP, polar surface area (PSA), and molecular weight. Aim for a balanced lipophilicity (cLogP typically between 1 and 3) and a low PSA (<90 Ų).

      • Perform a PAMPA-BBB Assay: This in vitro assay will specifically measure the passive permeability of your compound. A low permeability value here strongly suggests that passive diffusion is a limiting factor.

      • Structural Modification: If passive permeability is low, consider medicinal chemistry approaches to optimize the compound's physicochemical properties without compromising its activity at the NK1 receptor.

  • Possible Cause 2: Active Efflux by Transporters

    • Question: Is it possible that my analog is being actively pumped out of the brain?

    • Answer: Yes, efflux transporters at the BBB, such as P-glycoprotein (P-gp), are a major obstacle for many CNS drugs. There is evidence to suggest that the disposition of this compound can be affected by P-gp inhibitors.

    • Troubleshooting Steps:

      • In Vitro Efflux Assays: Use cell lines overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp) to determine the efflux ratio of your compound. An efflux ratio greater than 2 is indicative of active transport.

      • In Vivo Studies with Inhibitors: Co-administer your this compound analog with a known P-gp inhibitor (e.g., verapamil or cyclosporine A) in an animal model. A significant increase in the brain-to-plasma ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

      • Structural Modification: Modify the chemical structure to reduce its affinity for P-gp. This can involve masking hydrogen bond donors or altering the overall shape and charge distribution of the molecule.

Figure 2: Troubleshooting workflow for low brain penetration.

Data Presentation

Effective data management is crucial for comparing the brain penetration potential of different compounds. The following tables provide a structured format for summarizing your experimental findings.

Table 1: In Vitro Permeability Data Summary

Compound IDPAMPA-BBB Permeability (Pe) (10⁻⁶ cm/s)MDCK-MDR1 Efflux Ratio (Papp B-A / Papp A-B)Caco-2 Permeability (Papp A-B) (10⁻⁶ cm/s)
This compound
Analog-01
Analog-02
Control Cpd

Table 2: In Vivo Pharmacokinetic Data Summary (Animal Model: e.g., Mouse)

Compound IDDose (mg/kg) & RouteTime (h)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Brain-to-Plasma Ratio (Kp)
This compound0.5
1
2
4
Analog-010.5
1
2
4

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

  • Objective: To assess the passive permeability of a compound across an artificial membrane mimicking the BBB.

  • Materials:

    • 96-well filter plates (e.g., Millipore MultiScreenIP, 0.45 µm PVDF)

    • 96-well acceptor plates

    • Porcine brain lipid extract

    • Dodecane

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compounds and controls (e.g., caffeine for high permeability, atenolol for low permeability)

    • LC-MS/MS for analysis

  • Methodology:

    • Prepare Lipid Solution: Dissolve porcine brain lipid in dodecane.

    • Coat Filter Plate: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate.

    • Prepare Donor Solutions: Dissolve test compounds and controls in PBS (with a small percentage of DMSO if needed) to a final concentration of, for example, 100 µM.

    • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

    • Assemble Sandwich: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich".

    • Add Donor Solutions: Add the donor solutions to the wells of the filter plate.

    • Incubation: Incubate the sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

    • Sample Collection: After incubation, carefully separate the plates and collect samples from both the donor and acceptor wells.

    • Quantification: Analyze the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

    • Calculate Permeability: The effective permeability (Pe) is calculated using an established formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.

2. Protocol: In Vivo Brain Penetration Study in Mice

  • Objective: To determine the brain-to-plasma concentration ratio (Kp) of a compound at different time points after administration.

  • Materials:

    • Test compound (this compound or analog)

    • Appropriate vehicle for dosing

    • Male C57BL/6 mice (8-10 weeks old)

    • Dosing equipment (e.g., oral gavage needles)

    • Blood collection tubes (e.g., with K2-EDTA)

    • Surgical tools for brain extraction

    • Homogenizer

    • LC-MS/MS for bioanalysis

  • Methodology:

    • Dosing: Administer the test compound to mice at a defined dose and route (e.g., 10 mg/kg, per oral).

    • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, and 4 hours post-dose), anesthetize a cohort of mice (n=3-5 per time point).

    • Blood Collection: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to obtain plasma.

    • Brain Extraction: Perfuse the mice with saline to remove blood from the brain vasculature. Carefully dissect and extract the whole brain.

    • Sample Processing: Weigh the brain and homogenize it in a suitable buffer.

    • Bioanalysis: Extract the drug from the plasma and brain homogenate samples. Analyze the concentrations using a validated LC-MS/MS method.

    • Data Analysis: Calculate the brain concentration in ng/g of tissue and the plasma concentration in ng/mL. The Kp is calculated by dividing the brain concentration by the plasma concentration for each time point.

Brain_Penetration_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Confirmation PAMPA PAMPA-BBB Assay (Passive Permeability) PK_Study Pharmacokinetic Study (Mouse/Rat) PAMPA->PK_Study Efflux Efflux Assays (e.g., MDCK-MDR1) Efflux->PK_Study Microdialysis Microdialysis (Unbound Concentration) PK_Study->Microdialysis Optional/ Advanced Data_Analysis Data Analysis (Kp, Kp,uu) PK_Study->Data_Analysis Microdialysis->Data_Analysis Start Compound of Interest (this compound Analog) Start->PAMPA Start->Efflux Decision Decision on Further Development Data_Analysis->Decision

Figure 3: Experimental workflow for assessing brain penetration.

References

Technical Support Center: Minimizing Variability in Orvepitant In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vitro assays involving Orvepitant.

Introduction to this compound

This compound is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] It functions by blocking the effects of Substance P, the natural ligand for the NK1 receptor.[1] A key characteristic of this compound is its non-surmountable antagonism, which means that increasing concentrations of the agonist (Substance P) cannot fully overcome the inhibitory effect of this compound. This is an important consideration for in vitro assay design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound in vitro assays?

A1: Variability in in vitro assays with this compound can arise from several factors, including:

  • Cell Health and Passage Number: The health, density, and passage number of the cell line used can significantly impact results.

  • Reagent Quality and Handling: Inconsistent quality or improper handling of reagents, including this compound itself, can introduce variability.

  • Pipetting and Dispensing Errors: Inaccurate or inconsistent liquid handling is a major source of error.

  • Assay-Specific Conditions: Factors such as incubation times, temperature, and plate type can all contribute to variability.

  • "Edge Effects" in Microplates: Wells on the outer edges of a microplate can experience different environmental conditions, leading to skewed results.

Q2: Which cell lines are suitable for this compound in vitro assays?

A2: Commonly used cell lines for studying NK1 receptor antagonists like this compound include:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human NK1 receptor: These are frequently used for both binding and functional assays.

  • U373MG human astrocytoma/glioblastoma cells: This cell line endogenously expresses the NK1 receptor and can be used for functional assays such as calcium flux.

Q3: How does the non-surmountable antagonism of this compound affect assay design?

A3: The non-surmountable nature of this compound means that in functional assays, increasing concentrations of Substance P will not restore the maximal response in the presence of this compound. This can be misinterpreted as low potency if not understood correctly. It is crucial to characterize the full dose-response curve to observe the depression of the maximal response, a hallmark of insurmountable antagonism.

Troubleshooting Guides

Radioligand Binding Assays

Issue 1: High Non-Specific Binding

  • Possible Causes:

    • Radioligand concentration is too high.

    • Insufficient blocking of non-specific sites.

    • Inadequate washing steps.

    • Hydrophobic interactions of the radioligand or this compound with assay components.

  • Solutions:

    • Titrate the radioligand concentration to be at or below its Kd.

    • Increase the concentration of the blocking agent (e.g., BSA).

    • Increase the number and volume of wash steps with ice-cold buffer.

    • Consider using filter plates pre-treated with polyethyleneimine (PEI).

Issue 2: Low Specific Binding Signal

  • Possible Causes:

    • Low receptor expression in the cell preparation.

    • Degraded radioligand or this compound.

    • Suboptimal incubation time.

    • Incorrect buffer composition.

  • Solutions:

    • Use a cell line with confirmed high expression of the NK1 receptor.

    • Ensure proper storage and handling of all reagents.

    • Optimize incubation time to ensure equilibrium is reached.

    • Verify the pH and ionic strength of the assay buffer.

Functional Assays (e.g., Calcium Flux)

Issue 1: High Background Signal or "Leaky" Cells

  • Possible Causes:

    • Overly high cell seeding density.

    • Cells are unhealthy or have a high passage number.

    • Suboptimal dye loading concentration or incubation time.

  • Solutions:

    • Optimize cell seeding density to achieve a confluent monolayer without overgrowth.

    • Use cells with a low passage number and ensure high viability.

    • Titrate the calcium indicator dye concentration and optimize loading time to maximize signal-to-noise ratio.

Issue 2: Weak or No Response to Substance P

  • Possible Causes:

    • Low NK1 receptor expression or desensitization.

    • Degraded Substance P.

    • Incorrect assay buffer components (e.g., lack of calcium).

  • Solutions:

    • Confirm NK1 receptor expression in the cell line.

    • Use freshly prepared Substance P solutions.

    • Ensure the assay buffer contains appropriate concentrations of calcium and other essential ions.

Issue 3: Inconsistent this compound Inhibition

  • Possible Causes:

    • Inaccurate serial dilutions of this compound.

    • Variability in pre-incubation time with this compound.

    • Cell plating inconsistency.

  • Solutions:

    • Perform careful serial dilutions and use a fresh set of tips for each dilution.

    • Standardize the pre-incubation time of this compound with the cells before adding Substance P.

    • Ensure a uniform cell monolayer by proper mixing of the cell suspension before and during plating.

Quantitative Data

ParameterValueAssay TypeCell LineReference
This compound
Binding Affinity (Ki)Data not publicly availableRadioligand BindingCHO-hNK1R-
Functional Potency (IC50)Data not publicly availableCalcium FluxU373MG-
Substance P (Agonist)
Binding Affinity (Kd)~0.2-1 nMRadioligand BindingVariousGeneric
Functional Potency (EC50)~1-10 nMCalcium FluxVariousGeneric

Experimental Protocols

Radioligand Binding Assay (Competitive)
  • Cell Membrane Preparation:

    • Culture CHO cells stably expressing the human NK1 receptor.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [3H]-Substance P), and varying concentrations of this compound.

    • To determine non-specific binding, use a high concentration of a non-labeled NK1 receptor antagonist.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay
  • Cell Preparation:

    • Seed U373MG cells in a 96-well black-walled, clear-bottom plate and culture to form a confluent monolayer.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Incubate the cells to allow for dye loading (e.g., 30-60 minutes at 37°C).

    • Gently wash the cells to remove excess dye.

  • Assay Procedure:

    • Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of Substance P (typically at its EC80) to all wells simultaneously using an automated dispenser.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Measure the change in fluorescence intensity (e.g., peak fluorescence or area under the curve) following the addition of Substance P.

    • Plot the percentage of the maximal Substance P response against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

NK1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds & Activates This compound This compound This compound->NK1R Binds & Blocks Gq_protein Gq Protein NK1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release IP3 Mediates PKC_activation PKC Activation IP3_DAG->PKC_activation DAG Mediates Downstream Downstream Signaling Ca_release->Downstream PKC_activation->Downstream

Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (e.g., from CHO-hNK1R cells) Start->Prepare_Membranes Incubate Incubate: Membranes + Radioligand + this compound Prepare_Membranes->Incubate Filter Filter & Wash to separate bound/free Incubate->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure Analyze Analyze Data (IC₅₀/Kᵢ Determination) Measure->Analyze End End Analyze->End

Caption: General workflow for a competitive radioligand binding assay.

Calcium_Flux_Assay_Workflow Start Start Seed_Cells Seed Cells (e.g., U373MG) Start->Seed_Cells Load_Dye Load with Calcium Indicator Dye Seed_Cells->Load_Dye Pre_Incubate Pre-incubate with This compound Load_Dye->Pre_Incubate Measure_Fluorescence Measure Fluorescence: 1. Baseline 2. Add Substance P 3. Record Response Pre_Incubate->Measure_Fluorescence Analyze Analyze Data (IC₅₀ Determination) Measure_Fluorescence->Analyze End End Analyze->End

Caption: General workflow for a calcium flux functional assay.

References

Orvepitant In Vitro Drug Interaction Screening: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vitro drug interaction screening of Orvepitant. This compound is a neurokinin-1 (NK1) receptor antagonist. Understanding its potential to interact with other drugs is a critical aspect of its development and safe clinical use. This resource offers troubleshooting guidance, frequently asked questions, detailed experimental protocols, and a summary of available data.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro drug interaction experiments with this compound.

Question/Issue Potential Cause(s) Recommended Solution(s)
High variability in IC50 values for CYP inhibition assays. 1. This compound instability in the incubation medium.2. Inconsistent solvent concentrations across wells.3. Variability in microsomal protein concentrations.4. Pipetting errors.1. Assess the stability of this compound under assay conditions. Consider using a stabilizing agent if necessary.2. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.3. Verify the protein concentration of each batch of human liver microsomes before use.4. Use calibrated pipettes and ensure proper mixing.
No CYP induction observed with positive controls. 1. Poor viability or low metabolic activity of hepatocytes.2. Incorrect concentration of the positive control inducer.3. Insufficient incubation time.1. Check the viability of cryopreserved hepatocytes upon thawing. Ensure proper handling and culture conditions.2. Verify the concentration and purity of the positive control stock solution (e.g., rifampicin for CYP3A4).3. Ensure the incubation period is sufficient for mRNA and protein expression (typically 48-72 hours).
Inconsistent results in P-glycoprotein (P-gp) transporter assays. 1. Low expression or activity of P-gp in the cell line.2. This compound cytotoxicity at higher concentrations.3. Interference of this compound with the fluorescent probe.1. Use a well-characterized cell line with confirmed P-gp expression and activity (e.g., MDCK-MDR1).2. Determine the cytotoxicity of this compound on the cell line prior to the transporter assay and use non-toxic concentrations.3. Run a control experiment to check for any direct interaction between this compound and the fluorescent probe (e.g., Calcein-AM, Rhodamine 123).
Precipitation of this compound in the assay medium. 1. Poor aqueous solubility of this compound.2. High concentration of the test compound.1. Determine the aqueous solubility of this compound in the assay buffer. 2. If solubility is an issue, consider using a co-solvent, but ensure it does not affect enzyme or transporter activity. Test a lower, more relevant concentration range.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the human neurokinin-1 (NK1) receptor.[1] By blocking this receptor, it inhibits the effects of Substance P, a neuropeptide involved in various physiological processes, including nausea, vomiting, and cough reflexes.[2][3]

Q2: Why is it important to screen this compound for drug interactions?

A2: Drug-drug interactions (DDIs) can lead to altered drug efficacy or adverse effects.[4] Screening for interactions with metabolizing enzymes like cytochrome P450s (CYPs) and transporters like P-glycoprotein (P-gp) is crucial to predict and manage potential DDIs when this compound is co-administered with other medications.[5]

Q3: What are the primary in vitro assays for drug interaction screening?

A3: The primary assays include:

  • CYP Inhibition Assays: To determine if this compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).

  • CYP Induction Assays: To assess if this compound can increase the expression of CYP enzymes, which could accelerate the metabolism of other drugs.

  • Transporter Interaction Assays: To evaluate if this compound is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp).

Q4: Are there any known drug interactions for other NK1 receptor antagonists?

A4: Yes, other NK1 receptor antagonists have shown interactions. For example, Netupitant is an inhibitor of CYP3A4. Aprepitant is metabolized by and is a moderate inhibitor of CYP3A4. This suggests that this compound, as a member of the same class, should be carefully evaluated for similar interactions.

Quantitative Data Summary

Currently, specific in vitro drug interaction data for this compound, such as IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values, are not publicly available. The following table is a template for summarizing such data once it becomes available.

Assay Type Enzyme/Transporter Parameter Value (µM) Reference
CYP InhibitionCYP1A2IC50Data not available
CYP2B6IC50Data not available
CYP2C8IC50Data not available
CYP2C9IC50Data not available
CYP2C19IC50Data not available
CYP2D6IC50Data not available
CYP3A4IC50Data not available
CYP InductionCYP1A2EC50Data not available
CYP2B6EC50Data not available
CYP3A4EC50Data not available
P-gp InteractionP-glycoproteinIC50Data not available

Experimental Protocols

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP isoforms.

Methodology:

  • Materials: Human liver microsomes (HLM), NADPH regenerating system, specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4), this compound, and positive control inhibitors.

  • Procedure: a. Prepare a series of this compound concentrations. b. In a 96-well plate, incubate HLM, the specific CYP probe substrate, and this compound (or positive control/vehicle) in a phosphate buffer at 37°C. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. After a specified incubation time, terminate the reaction by adding a stopping solution (e.g., acetonitrile). e. Centrifuge the plate to pellet the protein. f. Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cytochrome P450 (CYP) Induction Assay

Objective: To evaluate the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4 in human hepatocytes.

Methodology:

  • Materials: Cryopreserved human hepatocytes, appropriate cell culture media and supplements, this compound, positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4), and reagents for mRNA quantification (qRT-PCR) or enzyme activity measurement.

  • Procedure: a. Plate the cryopreserved human hepatocytes and allow them to form a monolayer. b. Treat the cells with various concentrations of this compound, positive controls, or vehicle for 48-72 hours, refreshing the media daily. c. After the treatment period, either: i. mRNA analysis: Lyse the cells, extract RNA, and perform qRT-PCR to measure the relative expression levels of CYP1A2, CYP2B6, and CYP3A4 mRNA. ii. Enzyme activity analysis: Incubate the cells with specific CYP probe substrates and measure the formation of their metabolites.

  • Data Analysis: Calculate the fold induction of mRNA or enzyme activity relative to the vehicle control. Determine the EC50 and Emax (maximum induction) values if a clear concentration-response relationship is observed.

P-glycoprotein (P-gp) Inhibition Assay

Objective: To determine if this compound can inhibit the efflux activity of P-glycoprotein.

Methodology:

  • Materials: A cell line overexpressing human P-gp (e.g., MDCK-MDR1), a fluorescent P-gp substrate (e.g., Calcein-AM or Rhodamine 123), this compound, and a positive control P-gp inhibitor (e.g., Verapamil).

  • Procedure: a. Seed the P-gp overexpressing cells in a 96-well plate and allow them to form a confluent monolayer. b. Pre-incubate the cells with various concentrations of this compound or positive control inhibitor. c. Add the fluorescent P-gp substrate to the wells and incubate for a specified time at 37°C. d. Wash the cells to remove the extracellular substrate. e. Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Increased intracellular fluorescence indicates inhibition of P-gp-mediated efflux. Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis Test_Compound Test Compound (this compound) CYP_Inhibition CYP Inhibition (Human Liver Microsomes) Test_Compound->CYP_Inhibition CYP_Induction CYP Induction (Hepatocytes) Test_Compound->CYP_Induction Pgp_Assay P-gp Transporter Assay (Cell Line) Test_Compound->Pgp_Assay Positive_Controls Positive Controls Positive_Controls->CYP_Inhibition Positive_Controls->CYP_Induction Positive_Controls->Pgp_Assay Vehicle_Control Vehicle Control Vehicle_Control->CYP_Inhibition Vehicle_Control->CYP_Induction Vehicle_Control->Pgp_Assay LCMS LC-MS/MS Analysis CYP_Inhibition->LCMS qPCR qRT-PCR / Activity CYP_Induction->qPCR Fluorescence Fluorescence Reading Pgp_Assay->Fluorescence IC50_Calc IC50 Calculation LCMS->IC50_Calc EC50_Calc EC50/Emax Calculation qPCR->EC50_Calc Fluorescence->IC50_Calc

Caption: Experimental workflow for in vitro drug interaction screening of this compound.

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_pathway Downstream Signaling cluster_response Cellular Response SubstanceP Substance P NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates This compound This compound This compound->NK1R Inhibits G_Protein Gq/11 Protein NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitation, Cough Reflex, etc. Ca_Release->Response PKC->Response

Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Orvepitant and Aprepitant for Neurokinin-1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two prominent neurokinin-1 (NK1) receptor antagonists: orvepitant and aprepitant. Both compounds are recognized for their high affinity and selectivity for the NK1 receptor, a key player in various physiological and pathological processes, including emesis, pain, and inflammation. While extensive quantitative in vitro data is available for aprepitant, similar detailed information for this compound is not as readily accessible in the public domain. This guide summarizes the available data to facilitate a comprehensive understanding of their respective in vitro profiles.

Quantitative Efficacy Data

A direct quantitative comparison of the in vitro efficacy of this compound and aprepitant is challenging due to the limited availability of public data for this compound. However, the available data for aprepitant demonstrates its high potency as an NK1 receptor antagonist.

CompoundParameterValueReceptor/Cell LineReference
Aprepitant IC500.1 nMHuman NK1 Receptor[1]
This compound IC50 / KiNot Publicly Available--

Note: While specific quantitative in vitro efficacy data for this compound is not publicly available, it is consistently described in scientific literature and company publications as a "potent and selective" NK1 receptor antagonist.

Mechanism of Action: NK1 Receptor Antagonism

Both this compound and aprepitant are non-peptide, selective antagonists of the neurokinin-1 (NK1) receptor. Their primary mechanism of action involves blocking the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a signaling cascade leading to various physiological responses.

By competitively inhibiting the binding of Substance P, both this compound and aprepitant prevent the downstream signaling events, thereby mitigating the physiological effects mediated by the SP/NK1 receptor pathway. This antagonistic action is the basis for their therapeutic applications.

Signaling Pathway of the NK1 Receptor

The binding of Substance P to the NK1 receptor triggers a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gq/11. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, inflammation, and smooth muscle contraction. This compound and aprepitant block the initiation of this cascade by preventing the initial binding of Substance P.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists Substance P Substance P NK1R NK1 Receptor Substance P->NK1R binds Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->NK1R blocks Aprepitant Aprepitant Aprepitant->NK1R blocks

Caption: NK1 Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

The in vitro efficacy of NK1 receptor antagonists is typically evaluated using a combination of radioligand binding assays and functional assays.

Radioligand Binding Assay

Objective: To determine the binding affinity of the antagonist for the NK1 receptor.

Methodology:

  • Cell Culture and Membrane Preparation: A stable cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells) is cultured. The cell membranes are then harvested and prepared for the binding assay.

  • Competitive Binding: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound or aprepitant).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) can then be determined using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.

Radioligand_Binding_Workflow A Culture cells expressing NK1 receptor B Prepare cell membranes A->B C Incubate membranes with radiolabeled ligand and varying concentrations of antagonist B->C D Separate bound and free radioligand (Filtration) C->D E Quantify bound radioactivity D->E F Calculate IC50 and Ki E->F

Caption: Workflow for a Radioligand Binding Assay.

Functional Antagonism Assay (e.g., Calcium Mobilization Assay)

Objective: To assess the ability of the antagonist to inhibit the functional response induced by Substance P.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing the NK1 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or aprepitant) for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of Substance P.

  • Measurement of Calcium Flux: The change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The ability of the antagonist to inhibit the Substance P-induced calcium mobilization is quantified, and an IC50 value for functional antagonism is determined.

Functional_Assay_Workflow A Culture cells expressing NK1 receptor B Load cells with a calcium-sensitive dye A->B C Pre-incubate cells with varying concentrations of antagonist B->C D Stimulate with Substance P C->D E Measure intracellular calcium levels D->E F Determine functional IC50 E->F

Caption: Workflow for a Calcium Mobilization Functional Assay.

Conclusion

References

Orvepitant's Binding Affinity to the NK1 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Orvepitant's binding affinity to the Neurokinin-1 (NK1) receptor, placing it in context with other known NK1 receptor antagonists. While specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for this compound is not publicly available in the reviewed literature, it is characterized as a potent and selective antagonist that achieves full receptor occupancy in the brain.[1] This guide synthesizes available data on comparable antagonists to offer a framework for understanding this compound's potential pharmacological profile.

Comparative Binding Affinity of NK1 Receptor Antagonists

To contextualize the potency of this compound, this section summarizes the binding affinities of several well-characterized NK1 receptor antagonists. The data is presented as the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), both of which are measures of a drug's potency in inhibiting the binding of the natural ligand, Substance P, to the NK1 receptor. Lower values indicate higher binding affinity.

CompoundReceptorSpeciesAssay ConditionKᵢ (nM)IC₅₀ (nM)
This compound NK1HumanData not publicly available--
AprepitantNK1HumanRecombinant CHO cells-0.1
NetupitantNK1Human1.0-
RolapitantNK1Human0.66-
CasopitantNK1FerretBrain homogenate-0.16
MaropitantNK1-Data not publicly available--

Note: The lack of a standardized experimental protocol across different studies necessitates caution when directly comparing the absolute values. However, the data provides a general indication of the high affinity of these compounds for the NK1 receptor.

Experimental Protocol: NK1 Receptor Competitive Binding Assay

The following protocol outlines a standard radioligand competitive binding assay used to determine the binding affinity of unlabelled compounds, such as this compound, to the NK1 receptor. This method measures the ability of a test compound to displace a radiolabeled ligand from the receptor.

1. Materials and Reagents:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

  • Radioligand: [¹²⁵I]-Substance P (specific activity ~2000 Ci/mmol).

  • Test Compound: this compound or other NK1 receptor antagonists.

  • Reference Compound: Unlabeled Substance P.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

2. Membrane Preparation:

  • Culture CHO-NK1 cells to confluency.

  • Harvest cells and centrifuge at 1000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

3. Competitive Binding Assay Procedure:

  • In a 96-well microplate, add the following in triplicate:

    • 25 µL of assay buffer (for total binding) or 25 µL of a high concentration of unlabeled Substance P (1 µM, for non-specific binding).

    • 25 µL of various concentrations of the test compound (e.g., this compound) or the reference compound.

    • 50 µL of [¹²⁵I]-Substance P at a final concentration close to its K₋ value (typically 0.1-0.5 nM).

    • 100 µL of the prepared cell membrane suspension (typically 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) Where:

    • [L] is the concentration of the radioligand.

    • K₋ is the dissociation constant of the radioligand for the receptor.

Visualizing Key Pathways and Processes

To further aid in the understanding of this compound's mechanism of action and the experimental procedures used for its validation, the following diagrams have been generated.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK pathway) Ca2->Downstream PKC->Downstream This compound This compound This compound->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare CHO-NK1 Cell Membranes Incubation Incubate Membranes with Radioligand and varying concentrations of this compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand ([¹²⁵I]-SP), Test Compound (this compound), and Buffers Reagent_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity of Bound Ligand Filtration->Counting Plotting Plot % Specific Binding vs. Log[this compound] Counting->Plotting IC50_Calc Determine IC₅₀ from Curve Plotting->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow of a Competitive Radioligand Binding Assay.

References

Orvepitant for Chronic Cough: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of clinical trial data for orvepitant, a neurokinin-1 (NK-1) receptor antagonist, in the treatment of chronic cough. Its performance is evaluated against other NK-1 receptor antagonists, serlopitant and aprepitant, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: The Role of NK-1 Receptor Antagonism in Cough Suppression

Chronic cough is often associated with neuronal hypersensitivity. The neuropeptide Substance P, acting on the neurokinin-1 (NK-1) receptor, is implicated in enhancing the cough reflex. NK-1 receptor antagonists, such as this compound, work by blocking the binding of Substance P to its receptor, thereby aiming to reduce the central neural hypersensitivity that contributes to chronic cough.

NK1_Pathway substance_p Substance P nk1_receptor NK-1 Receptor substance_p->nk1_receptor neuron Sensory Neuron nk1_receptor->neuron Activates cough_reflex Cough Reflex Activation neuron->cough_reflex This compound This compound (NK-1 Antagonist) This compound->nk1_receptor Blocks

Caption: NK-1 Receptor Signaling Pathway in Cough.

Comparative Efficacy of NK-1 Receptor Antagonists in Clinical Trials

The following tables summarize the quantitative data from key clinical trials of this compound and its comparators.

Table 1: Efficacy of this compound in Chronic Cough
TrialPatient PopulationTreatmentPrimary EndpointResultSecondary EndpointsKey Secondary Endpoint Results
VOLCANO-1 (Phase 2a) 13 patients with refractory chronic coughThis compound 30 mg once daily for 4 weeksChange from baseline in daytime cough frequency at week 4Statistically significant reduction of 18.9 coughs/h (26% decrease)[1]Cough severity VAS, Leicester Cough Questionnaire (LCQ)Significant improvements in severity VAS and quality of life[1]
VOLCANO-2 (Phase 2b) 315 patients with refractory chronic coughThis compound (10, 20, 30 mg) or placebo once daily for 12 weeksChange from baseline in awake cough frequency at week 12Not statistically significant in the full analysis setLCQ, Cough Severity VAS, Urge-to-Cough VASThis compound 30 mg showed statistically significant improvements: LCQ (p=0.009), Cough Severity VAS (p=0.034), Urge-to-Cough VAS (p=0.005)[2][3][4]
IPF Cough Study (Phase 2) Patients with Idiopathic Pulmonary Fibrosis and chronic coughThis compound (10 mg, 30 mg) or placebo in a cross-over designChange in cough severityThis compound 30 mg showed a statistically significant reduction in cough severity scores compared to placeboCough frequency, urge to cough, health-related quality of lifeImprovements in cough frequency, urge to cough, and quality of life with the 30 mg dose
Table 2: Efficacy of Comparator NK-1 Receptor Antagonists
TrialDrugPatient PopulationTreatmentPrimary EndpointResult
TUSSIX (Phase 2) Serlopitant185 patients with refractory chronic coughSerlopitant 5 mg or placebo once daily for 12 weeksChange from baseline in 24-hour cough frequencyFailed to meet primary endpoint; performed worse than placebo
Lung Cancer Cough Study Aprepitant20 patients with lung cancer and bothersome coughAprepitant (125 mg day 1, 80 mg days 2-3) or placebo in a cross-over designChange in awake cough frequencyStatistically significant reduction of 22.2% compared to placebo (p=0.03)

Experimental Protocols

A detailed understanding of the methodologies employed in these trials is crucial for the critical appraisal of the data.

This compound: VOLCANO-2 Study Protocol
  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Patient Population: 315 patients with refractory or unexplained chronic cough for at least one year and an awake cough frequency of 10 or more coughs per hour.

  • Intervention: Patients were randomized to receive this compound at doses of 10 mg, 20 mg, or 30 mg, or a matching placebo, administered orally once daily for 12 weeks.

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in awake cough frequency at week 12, measured using the VitaloJAK® ambulatory cough monitor.

    • Secondary Endpoints: Patient-reported outcomes including the Leicester Cough Questionnaire (LCQ), a visual analog scale (VAS) for cough severity, and a VAS for the urge to cough, assessed at weeks 2, 4, 8, and 12.

  • Statistical Analysis: A pre-specified subgroup analysis was planned for patients with higher and lower baseline cough frequencies.

VOLCANO2_Workflow screening Screening (N=315) randomization Randomization screening->randomization placebo Placebo randomization->placebo 1:1:1:1 orvepitant_10 This compound 10mg randomization->orvepitant_10 orvepitant_20 This compound 20mg randomization->orvepitant_20 orvepitant_30 This compound 30mg randomization->orvepitant_30 treatment 12-Week Treatment Period placebo->treatment orvepitant_10->treatment orvepitant_20->treatment orvepitant_30->treatment assessment Efficacy & Safety Assessments (Weeks 2, 4, 8, 12) treatment->assessment

Caption: VOLCANO-2 Clinical Trial Workflow.

Serlopitant: TUSSIX Study Protocol
  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 185 patients with refractory chronic cough.

  • Intervention: Patients received either serlopitant 5 mg or placebo orally once daily for 12 weeks.

  • Primary Endpoint: Change from baseline in 24-hour cough frequency after 12 weeks of treatment.

Aprepitant: Lung Cancer Cough Study Protocol
  • Study Design: An exploratory, randomized, double-blind, single-arm, placebo-controlled crossover trial.

  • Patient Population: 20 patients with lung cancer who reported a bothersome cough.

  • Intervention: Patients received aprepitant (125 mg on day 1, followed by 80 mg on days 2 and 3) or a matched placebo. After a 3-day washout period, patients crossed over to the alternate treatment for another 3 days.

  • Efficacy Assessments:

    • Primary Endpoint: Change in daytime cough frequency, measured by an ambulatory cough monitor.

    • Secondary Endpoints: Validated subjective cough assessment tools.

Safety and Tolerability

  • This compound: Generally well-tolerated in clinical trials. In the VOLCANO-2 study, adverse events were reported in 66.7%–72.2% of patients in the this compound groups, compared to 68.4% in the placebo group. Headaches and dizziness were more common with the 30 mg dose of this compound compared to placebo. In a study of patients with IPF, this compound was also found to be safe and well-tolerated.

  • Serlopitant: Well-tolerated in the TUSSIX trial, with treatment-related adverse events occurring at rates comparable to placebo.

  • Aprepitant: In the lung cancer cough study, no serious adverse events were reported.

Summary and Future Directions

The clinical trial data for this compound suggests a potential therapeutic benefit in reducing the symptoms of chronic cough, particularly in patient-reported outcomes. While the primary endpoint of reducing cough frequency was not met in the full analysis of the larger Phase 2b VOLCANO-2 trial, significant improvements in the Leicester Cough Questionnaire, cough severity, and urge to cough were observed with the 30 mg dose. Furthermore, a pre-defined sub-group analysis of patients with higher baseline cough frequency showed a near-significant reduction in cough frequency. The positive results in the Phase 2a VOLCANO-1 study and the study in IPF patients further support the potential of this compound in this indication.

In comparison, serlopitant failed to demonstrate efficacy in its Phase 2 trial for chronic cough. Conversely, aprepitant showed a significant reduction in cough frequency in a small study of patients with lung cancer, a specific and distinct patient population.

The mixed results for NK-1 receptor antagonists in treating chronic cough highlight the complexity of this condition and the potential importance of patient selection and endpoint definition in clinical trials. Further investigation is warranted to delineate the patient populations most likely to respond to this compound and to confirm its efficacy in larger, pivotal trials.

References

Cross-Validation of Orvepitant's Antitussive Effects: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the preclinical cross-validation of Orvepitant, a neurokinin-1 (NK-1) receptor antagonist, in various animal models of cough. While direct cross-species validation studies for this compound have not been extensively published, this document synthesizes data from human clinical trials and established animal model methodologies to propose a robust strategy for evaluating its therapeutic potential. This compound acts by blocking the NK-1 receptor, thereby inhibiting the action of Substance P, a key neuropeptide involved in cough reflex hypersensitivity.[1][2][3]

Mechanism of Action: Targeting the Neurokinin-1 Receptor Pathway

This compound is a selective antagonist of the neurokinin-1 (NK-1) receptor.[1][3] The binding of Substance P (SP) to the NK-1 receptor, a G protein-coupled receptor, is a critical step in the transmission of signals that lead to the sensation of irritation and the subsequent cough reflex. This pathway is implicated in both central and peripheral nervous system mechanisms of cough. By blocking the NK-1 receptor, this compound is hypothesized to reduce the neuronal hypersensitivity that underlies chronic cough.

Orvepitant_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (CNS/PNS) Noxious_Stimuli Noxious Stimuli (e.g., Irritants, Inflammation) Vagal_Afferent_C_Fibers Vagal Afferent C-Fibers Noxious_Stimuli->Vagal_Afferent_C_Fibers activate Substance_P_Release Substance P (SP) Release Vagal_Afferent_C_Fibers->Substance_P_Release NK1_Receptor NK-1 Receptor Substance_P_Release->NK1_Receptor binds to G_Protein_Activation G-Protein Activation NK1_Receptor->G_Protein_Activation Downstream_Signaling Downstream Signaling (e.g., Ca2+ mobilization, neuronal depolarization) G_Protein_Activation->Downstream_Signaling Cough_Reflex Cough Reflex Downstream_Signaling->Cough_Reflex This compound This compound This compound->NK1_Receptor blocks

This compound's blockade of the NK-1 receptor pathway.

Comparative Efficacy Data

The following table summarizes the observed effects of this compound in human clinical trials and presents a prospective comparison for commonly used animal models of cough.

ParameterHuman (Clinical Trials)Guinea Pig (Proposed)Dog (Proposed)
Condition Chronic Refractory Cough, IPF-Associated CoughCitric Acid or Capsaicin-Induced CoughChronic Bronchitis
Dosage 10 mg, 30 mg once daily (oral)To be determined (e.g., 1-30 mg/kg, i.p. or oral)To be determined (e.g., 1-5 mg/kg, oral)
Primary Endpoint Change in cough frequency, Cough Severity VASReduction in the number of coughsReduction in cough frequency and severity scores
Key Findings/Expected Outcomes Significant improvements in patient-reported outcomes (Leicester Cough Questionnaire, Cough Severity VAS, Urge-to-Cough VAS) with 30 mg dose. Reduction in objective cough frequency observed in some studies.Dose-dependent reduction in citric acid or capsaicin-induced coughs. Increased latency to first cough.Reduction in owner-reported cough frequency and severity. Improvement in quality of life metrics.
References

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of this compound's effects. The following protocols are based on those used in clinical trials and established preclinical models.

Human Clinical Trial Protocol (Adapted from VOLCANO-1 and IPF-COMFORT studies)
  • Study Design: Randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Patients with chronic refractory cough or IPF-associated cough with a baseline cough frequency within a specified range.

  • Intervention: Oral administration of this compound (e.g., 30 mg) or placebo once daily for a predefined period (e.g., 4 weeks).

  • Outcome Measures:

    • Primary: Change from baseline in 24-hour cough frequency, measured by an objective cough monitor.

    • Secondary:

      • Change in cough severity measured by a Visual Analogue Scale (VAS).

      • Change in cough-specific quality of life (e.g., Leicester Cough Questionnaire).

      • Patient's global rating of change in cough.

  • Data Analysis: Statistical comparison of the change in primary and secondary endpoints between the this compound and placebo groups.

Proposed Guinea Pig Cough Model Protocol
  • Animals: Male Hartley guinea pigs (300-400g).

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Cough Induction:

    • Animals are placed in a whole-body plethysmography chamber.

    • Aerosolized citric acid (e.g., 0.4 M) or capsaicin (e.g., 30 µM) is delivered into the chamber for a fixed duration (e.g., 5-10 minutes) to induce cough.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally at predetermined times before cough induction.

  • Data Collection: The number of coughs is recorded during the exposure period via a microphone and a pressure transducer connected to the plethysmograph.

  • Experimental Groups:

    • Vehicle + Saline aerosol

    • Vehicle + Citric Acid/Capsaicin aerosol

    • This compound (low dose) + Citric Acid/Capsaicin aerosol

    • This compound (high dose) + Citric Acid/Capsaicin aerosol

  • Data Analysis: Comparison of the mean number of coughs between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Proposed Canine Chronic Bronchitis Model Protocol
  • Animals: Client-owned dogs with a diagnosis of chronic bronchitis, characterized by a persistent cough for at least two months.

  • Study Design: Randomized, placebo-controlled, crossover study.

  • Intervention: Oral administration of this compound or placebo at a specified dose and frequency (e.g., once or twice daily) for a set duration (e.g., 14 days).

  • Outcome Measures:

    • Primary: Owner-reported cough frequency and severity using a validated questionnaire or a visual analogue scale (VAS).

    • Secondary:

      • Objective cough frequency measured using a wearable activity monitor with cough detection capabilities.

      • Bronchoalveolar lavage (BAL) fluid analysis for inflammatory cell counts before and after treatment.

      • Veterinarian-assessed clinical score.

  • Data Analysis: Comparison of the change in primary and secondary outcome measures between the this compound and placebo treatment periods.

Proposed Experimental Workflow for Cross-Validation

A systematic approach is essential for the successful cross-validation of this compound's effects across different species. The following workflow is proposed:

Cross_Validation_Workflow cluster_0 Phase 1: In Vitro & In Silico cluster_1 Phase 2: Preclinical In Vivo (Rodent) cluster_2 Phase 3: Preclinical In Vivo (Non-Rodent) cluster_3 Phase 4: Cross-Species Data Analysis Target_ID Target Identification (NK-1 Receptor) Binding_Assay Receptor Binding Assays (Human, Guinea Pig, Dog) Target_ID->Binding_Assay GP_Model Guinea Pig Cough Model (Citric Acid/Capsaicin) Binding_Assay->GP_Model GP_PKPD Pharmacokinetics/ Pharmacodynamics GP_Model->GP_PKPD GP_Efficacy Efficacy Assessment (Cough Count, Latency) GP_PKPD->GP_Efficacy Dog_Model Canine Chronic Bronchitis Model GP_Efficacy->Dog_Model Data_Integration Data Integration & Analysis GP_Efficacy->Data_Integration Dog_PKPD Pharmacokinetics/ Pharmacodynamics Dog_Model->Dog_PKPD Dog_Efficacy Efficacy Assessment (Cough Scores, QoL) Dog_PKPD->Dog_Efficacy Dog_Efficacy->Data_Integration Human_Data Human Clinical Trial Data Human_Data->Data_Integration

Proposed workflow for cross-validating this compound effects.

References

Orvepitant vs. Placebo: A Comparative Analysis of Double-Blind Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orvepitant, a selective neurokinin-1 (NK1) receptor antagonist, has been investigated in several double-blind, placebo-controlled clinical trials for its potential therapeutic effects in various conditions, primarily chronic refractory cough and pruritus. This guide provides an objective comparison of this compound's performance against placebo, supported by experimental data from key clinical studies.

Mechanism of Action: Targeting the NK1 Receptor

This compound exerts its effects by blocking the binding of Substance P, a neuropeptide, to the NK1 receptor. Substance P is implicated in the pathophysiology of cough and itch by transmitting signals in the central and peripheral nervous systems that lead to the sensation of these conditions. By inhibiting this interaction, this compound aims to reduce the neuronal hypersensitivity that contributes to chronic cough and pruritus.

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This process involves the activation of Gq and Gs proteins, leading to the production of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine monophosphate (cAMP). These messengers, in turn, trigger downstream pathways involving protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt, as well as an increase in intracellular calcium levels.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gq protein NK1R->Gq Activates Gs Gs protein NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA MAPK MAPK Pathway PKC->MAPK PI3K_Akt PI3K/Akt Pathway PKC->PI3K_Akt This compound This compound This compound->NK1R Blocks

Figure 1: Simplified NK1 Receptor Signaling Pathway. This compound acts as an antagonist, blocking Substance P binding.

Clinical Efficacy in Chronic Refractory Cough: The VOLCANO-2 Study

The VOLCANO-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in patients with chronic refractory cough.

Experimental Protocol: VOLCANO-2
  • Study Design: 12-week, parallel-group study.

  • Participants: 315 patients with refractory chronic cough for at least one year.

  • Intervention: Patients received this compound (10 mg, 20 mg, or 30 mg once daily) or placebo.

  • Primary Endpoint: Change from baseline in 24-hour cough frequency at week 12, measured by the VitaloJAK™ ambulatory cough monitor.

  • Secondary Endpoints: Change from baseline in patient-reported outcomes, including the Leicester Cough Questionnaire (LCQ), Cough Severity Visual Analog Scale (VAS), and Urge-to-Cough VAS.

Data Presentation: Efficacy in Chronic Cough (VOLCANO-2, 30 mg dose vs. Placebo)
EndpointThis compound (30 mg)PlaceboPlacebo-Corrected Improvementp-value
Awake Cough Frequency Not MetNot Met->0.05
Leicester Cough Questionnaire (LCQ) Statistically Significant Improvement-1.6 points0.009[1]
Cough Severity VAS Statistically Significant Improvement-9.0 mm0.034[1]
Urge-to-Cough VAS Statistically Significant Improvement-11.8 mm0.005[1]

Note: While the primary endpoint of reducing awake cough frequency was not met in the full analysis set, a near-significant reduction was observed in a pre-defined subgroup of patients with higher baseline cough frequency (p=0.066)[1][2].

Safety and Tolerability: VOLCANO-2 (30 mg dose vs. Placebo)
Adverse EventThis compound (30 mg)Placebo
Headache 8.9%5.1%
Dizziness 6.3%1.3%
Fatigue 13.9%5.1%
Somnolence 6.3%0%

Clinical Efficacy in Pruritus: The RELIEVE 1 Study

The RELIEVE 1 trial was a Phase 2, randomized, double-blind, placebo-controlled study that assessed the efficacy of this compound in reducing the intensity of pruritus induced by epidermal growth factor receptor inhibitors (EGFRI) in cancer patients.

Experimental Protocol: RELIEVE 1
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: 44 patients with moderate to intense pruritus secondary to EGFRI treatment.

  • Intervention: Patients received this compound (10 mg or 30 mg once daily) or placebo for 4 weeks.

  • Primary Endpoint: Change from baseline in the Numerical Rating Scale (NRS) score for pruritus at week 4.

Data Presentation: Efficacy in Pruritus (RELIEVE 1)
Treatment GroupMean Change from Baseline in NRS Score (SD)
This compound 30 mg -2.78 (2.64)
This compound 10 mg -3.04 (3.06)
Placebo -3.21 (1.77)

Note: There was no statistically significant difference observed between the this compound and placebo groups in the reduction of pruritus NRS scores.

Experimental Workflow: A Representative Clinical Trial

The following diagram illustrates a typical workflow for a double-blind, placebo-controlled clinical trial of this compound.

G cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (Double-Blind) cluster_followup Follow-up & Analysis p1 Patient Recruitment (e.g., Chronic Cough >1yr) p2 Informed Consent p1->p2 p3 Baseline Assessment (e.g., Cough Frequency, VAS, LCQ) p2->p3 rand Randomization (1:1:1...) p3->rand g1 Group 1: This compound (e.g., 30mg) rand->g1 g2 Group 2: This compound (e.g., 10mg) rand->g2 g3 Group 3: Placebo rand->g3 fu Follow-up Assessments (e.g., Weeks 4, 8, 12) g1->fu g2->fu g3->fu analysis Data Analysis (this compound vs. Placebo) fu->analysis

Figure 2: Representative workflow of a double-blind, placebo-controlled trial of this compound.

Conclusion

In double-blind, placebo-controlled studies, this compound has demonstrated a statistically significant improvement in patient-reported outcomes for chronic refractory cough at a 30 mg daily dose, although it did not meet the primary endpoint of reducing objective cough frequency in the overall study population. In the treatment of pruritus induced by EGFRI, this compound did not show a significant difference from placebo. The safety profile of this compound in these studies was generally acceptable, with headache, dizziness, fatigue, and somnolence being the most commonly reported adverse events compared to placebo. Further research may be needed to identify specific patient populations that are more likely to respond to this compound treatment.

References

Lack of Publicly Available Rodent Pharmacokinetic Data for Orvepitant Necessitates a Comparative Look at Other NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, specific preclinical pharmacokinetic data for the neurokinin-1 (NK1) receptor antagonist Orvepitant in rodent models (rats, mice, guinea pigs) is not publicly available. this compound is currently in clinical development for chronic cough in humans, and published information focuses on its clinical efficacy and safety profile.[1][2][3][4]

This guide, therefore, provides a comparative overview of the pharmacokinetics of other well-characterized NK1 receptor antagonists in rodents, namely Aprepitant, Maropitant, and Cam-2445. This information can serve as a valuable reference for researchers and drug development professionals interested in the preclinical assessment of compounds in this class. The methodologies and findings presented for these surrogates offer insights into the potential pharmacokinetic characteristics of this compound and a framework for how such studies are designed and executed.

Comparative Pharmacokinetics of NK1 Receptor Antagonists in Rodents

The following tables summarize key pharmacokinetic parameters for Aprepitant, Maropitant, and Cam-2445 in rats and dogs. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs.

Parameter Aprepitant (Rats) Maropitant (Dogs) Cam-2445 (Rats)
Route of Administration Oral (p.o.)Oral (p.o.) & Subcutaneous (s.c.)Oral (p.o.), Intravenous (i.v.), Intraduodenal (i.d.), Intraportal (i.p.v.)
Oral Bioavailability (F%) 43%[5]23.7% (at 2 mg/kg), 37.0% (at 8 mg/kg)1.4%
Subcutaneous Bioavailability (F%) Not Reported90.7%Not Reported
Time to Maximum Concentration (Tmax) 2-4 hours1.7-1.9 hours (p.o.), 0.75 hours (s.c.)Not specified for p.o., rapid after i.d.
Elimination Half-life (t1/2) Not Reported4.03-7.75 hours (dose and route dependent)12.4 hours (p.o.), 2.93 hours (i.v.)
Metabolism Extensive, N-dealkylation, oxidation, glucuronidationHepatic (CYP3A12 and CYP2D15)Significant hepatic extraction (52%)
Excretion Primarily biliaryPrimarily hepatic, minimal urinary recovery (<1%)Not specified
Plasma Protein Binding >98%>99%Not Reported

Table 1: Comparative Pharmacokinetic Parameters of Select NK1 Receptor Antagonists in Rodents and Dogs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are typical experimental protocols for assessing the pharmacokinetics of a novel compound in rodents, based on the available literature for other NK1 receptor antagonists.

Animals

Studies typically utilize standard laboratory rodent strains such as Sprague-Dawley or Wistar rats, and C57BL/6 or BALB/c mice. Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with standard chow and water ad libitum, unless fasting is required for the study design.

Drug Administration and Dosing
  • Oral (p.o.) Administration: The test compound is often formulated as a solution or suspension in a suitable vehicle (e.g., polyethylene glycol, carboxymethyl cellulose) and administered via oral gavage.

  • Intravenous (i.v.) Administration: For determining absolute bioavailability and clearance, the compound is administered as a bolus injection or infusion into a cannulated vein (e.g., jugular, tail vein).

  • Dose Selection: Dose levels are typically determined based on preliminary efficacy and toxicity studies.

Blood Sampling

Blood samples are collected at predetermined time points after drug administration. Common sampling sites in rats include the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery for serial sampling. In mice, blood can be collected from the saphenous vein, submandibular vein, or via cardiac puncture for terminal samples. Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalytical Method

Drug concentrations in plasma are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the parent drug and its metabolites.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

  • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) .

  • Area under the plasma concentration-time curve (AUC) .

  • Elimination half-life (t1/2) .

  • Clearance (CL) .

  • Volume of distribution (Vd) .

  • Oral bioavailability (F%) , calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Visualizations

The following diagrams illustrate a typical experimental workflow for a rodent pharmacokinetic study and the general signaling pathway of NK1 receptor antagonists.

Experimental_Workflow cluster_Preparation Preparation cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Formulation Dose Formulation Surgical_Cannulation Surgical Cannulation (optional) Oral_Gavage Oral Gavage Surgical_Cannulation->Oral_Gavage IV_Injection IV Injection Surgical_Cannulation->IV_Injection Blood_Collection Serial Blood Collection Oral_Gavage->Blood_Collection IV_Injection->Blood_Collection Plasma_Processing Plasma Processing Blood_Collection->Plasma_Processing LC_MS_MS LC-MS/MS Analysis Plasma_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Caption: Experimental workflow for a typical rodent pharmacokinetic study.

NK1_Signaling_Pathway cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Substance_P Substance P NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor Binds to G_Protein G-protein NK1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Increases Neuronal_Excitation Neuronal Excitation (e.g., emesis, cough reflex) Ca_PKC->Neuronal_Excitation Leads to This compound This compound (NK1 Antagonist) This compound->NK1_Receptor Blocks

Caption: Simplified signaling pathway of NK1 receptor antagonists like this compound.

References

Orvepitant and the NK-1 Receptor Antagonist Class: A Comparative Guide to Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The neurokinin-1 (NK-1) receptor and its endogenous ligand, Substance P (SP), have emerged as a significant axis in cancer biology. The SP/NK-1R system is implicated in tumor cell proliferation, migration, anti-apoptotic mechanisms, and angiogenesis[1]. Consequently, NK-1 receptor antagonists, a class of drugs originally developed for other indications, are being investigated for their potential as broad-spectrum anti-cancer agents. This guide provides a comparative overview of the anti-cancer efficacy of NK-1 receptor antagonists, with a focus on providing a framework for evaluating Orvepitant, a newer member of this class, in the context of more established compounds like Aprepitant.

While clinical trials have explored this compound's utility in managing cancer-related symptoms such as pruritus and cough[2][3][4][5], its direct anti-neoplastic effects on cancer cell lines are not yet extensively documented in publicly available literature. However, the well-established anti-tumor properties of other NK-1 receptor antagonists provide a strong rationale for investigating this compound's potential in this area.

Comparative Efficacy of NK-1 Receptor Antagonists in Cancer Cell Lines

NK-1 receptors are overexpressed in a wide array of human cancer cell lines, including those from oral, colon, gastric, lung, breast, and endometrial carcinomas, as well as melanoma, osteosarcoma, and various brain tumors. Antagonism of this receptor has been shown to induce apoptosis and inhibit proliferation in a concentration-dependent manner.

Aprepitant, a highly selective NK-1 receptor antagonist, has demonstrated significant anti-tumor activity across numerous cancer cell lines. It serves as a crucial benchmark for evaluating the potential efficacy of other compounds in this class, such as this compound. The following table summarizes the reported efficacy of various NK-1 receptor antagonists. Due to the limited data on this compound's direct anti-cancer effects, this table primarily features data from other well-studied antagonists to provide a comparative context.

CompoundCancer Cell LineEfficacy Metric (e.g., IC50)Reference
Aprepitant Pancreatic Cancer CellsInduces apoptosis and inhibits proliferation
Gastric Cancer CellsInduces apoptosis and inhibits proliferation
Colon Cancer CellsInduces apoptosis and inhibits proliferation
Hepatoblastoma CellsInduces apoptosis and inhibits proliferation
Lung Cancer Cells (NSCLC & SCLC)Antiproliferative action, induces apoptosis
L-733,060 Cholangiocarcinoma CellsIn vitro and in vivo anti-tumor action
Lung Cancer CellsAntiproliferative action, induces apoptosis
L-732,138 Lung Cancer CellsAntiproliferative action, induces apoptosis
SR-140,333 Various Cancer Cell LinesPromotes apoptosis
CP-96,345 Various Cancer Cell LinesPromotes apoptosis

Note: IC50 (half-maximal inhibitory concentration) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The determination of IC50 values is crucial for comparing the efficacy of different compounds.

Signaling Pathways and Mechanism of Action

The anti-tumor effects of NK-1 receptor antagonists are mediated through the blockade of SP-induced signaling pathways. The binding of SP to the NK-1 receptor activates multiple downstream pathways that promote cancer cell survival and proliferation. NK-1 receptor antagonists counteract these effects, leading to apoptosis and reduced cell growth.

NK_1R_Signaling_Pathway_in_Cancer cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to Proliferation Proliferation NK-1 Receptor->Proliferation Promotes Survival Survival NK-1 Receptor->Survival Promotes Angiogenesis Angiogenesis NK-1 Receptor->Angiogenesis Promotes Metastasis Metastasis NK-1 Receptor->Metastasis Promotes Apoptosis Apoptosis Orvepitant_Aprepitant This compound / Aprepitant Orvepitant_Aprepitant->NK-1 Receptor Blocks Orvepitant_Aprepitant->Apoptosis Induces

Caption: NK-1 Receptor Signaling in Cancer and Point of Antagonist Intervention.

Experimental Protocols for Efficacy Evaluation

To systematically evaluate the anti-cancer efficacy of this compound and compare it with other NK-1 receptor antagonists, a series of standardized in vitro assays are recommended.

Cell Viability and Proliferation Assay (MTT or WST-8 Assay)
  • Objective: To determine the effect of this compound on the viability and proliferation of various cancer cell lines and to calculate the IC50 value.

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (and a comparator compound like Aprepitant) for 24, 48, and 72 hours. Include a vehicle-only control.

    • After the incubation period, add MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

  • Methodology:

    • Treat cancer cells with this compound at its predetermined IC50 concentration for 24 and 48 hours.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Migration and Invasion Assay (Transwell Assay)
  • Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

  • Methodology:

    • For the migration assay, seed cancer cells in the upper chamber of a Transwell insert with a serum-free medium. The lower chamber should contain a medium with a chemoattractant (e.g., fetal bovine serum).

    • For the invasion assay, coat the Transwell insert with a basement membrane matrix (e.g., Matrigel) before seeding the cells.

    • Add different concentrations of this compound to both the upper and lower chambers.

    • Incubate for an appropriate time to allow for cell migration or invasion.

    • Fix and stain the cells that have migrated to the lower surface of the insert.

    • Count the number of migrated/invaded cells under a microscope.

Experimental_Workflow_for_Efficacy_Testing Start Start Cancer_Cell_Lines Select Cancer Cell Lines Start->Cancer_Cell_Lines Cell_Viability_Assay Cell Viability Assay (MTT/WST-8) Cancer_Cell_Lines->Cell_Viability_Assay Determine_IC50 Determine IC50 of this compound Cell_Viability_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Migration_Invasion_Assay Migration/Invasion Assay (Transwell) Determine_IC50->Migration_Invasion_Assay Data_Analysis Data Analysis and Comparison Apoptosis_Assay->Data_Analysis Migration_Invasion_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Proposed Workflow for Evaluating this compound's Anti-Cancer Efficacy.

Conclusion

The existing body of research strongly supports the anti-tumorigenic potential of NK-1 receptor antagonists. While direct evidence for this compound's efficacy in cancer cell lines is currently limited, its shared mechanism of action with well-studied compounds like Aprepitant provides a solid foundation for its investigation as a potential anti-cancer therapeutic. The experimental protocols outlined in this guide offer a systematic approach for researchers and drug development professionals to evaluate this compound's efficacy and contribute to the growing understanding of the therapeutic role of NK-1 receptor antagonism in oncology. Future studies are warranted to elucidate the specific anti-cancer profile of this compound across a diverse range of cancer cell lines.

References

Orvepitant in Major Depressive Disorder: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the clinical development of the neurokinin-1 receptor antagonist, Orvepitant, for the treatment of major depressive disorder (MDD) reveals a mixed but promising profile. While one of two key Phase II studies demonstrated statistically significant antidepressant effects, questions regarding its overall efficacy and place in the therapeutic landscape remain. This guide provides a detailed comparison of the this compound clinical trial data with alternative antidepressants, supported by experimental protocols and pathway visualizations.

This compound, a selective neurokinin-1 (NK1) receptor antagonist, was investigated as a novel non-monoaminergic treatment for major depressive disorder. The rationale for its development stems from the hypothesis that substance P, the natural ligand for the NK1 receptor, plays a significant role in the pathophysiology of depression. By blocking this receptor, this compound was theorized to exert its antidepressant effects. Two pivotal Phase II, randomized, double-blind, placebo-controlled studies, identified as Study 733 (NCT00880048) and Study 833 (NCT00880399), were conducted to evaluate the efficacy and safety of this compound in adult patients with MDD.

Efficacy of this compound in Major Depressive Disorder

The primary measure of efficacy in both pivotal trials was the change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D17) total score at week 6. The results of these studies, as reported by Ratti et al. (2013), were divergent[1].

In Study 733 , involving 328 patients, this compound showed a statistically significant reduction in depressive symptoms compared to placebo. The estimated drug-placebo differences in the change from baseline on the HAM-D17 were -2.41 for the 30 mg/day dose (p=0.0245) and -2.86 for the 60 mg/day dose (p=0.0082)[1].

Conversely, Study 833 , which enrolled 345 patients, did not demonstrate a significant difference between this compound and placebo. The estimated drug-placebo differences were -1.67 for the 30 mg/day dose (p=0.1122) and -0.76 for the 60 mg/day dose (p=0.4713)[1].

Table 1: Efficacy of this compound in Major Depressive Disorder (HAM-D17 Change from Baseline at Week 6)

StudyTreatment GroupNumber of Patients (n)Drug-Placebo Difference (95% CI)p-value
Study 733 This compound 30 mg/day109-2.41 (-4.50 to -0.31)0.0245[1]
This compound 60 mg/day110-2.86 (-4.97 to -0.75)0.0082[1]
Placebo109--
Study 833 This compound 30 mg/day115-1.67 (-3.73 to 0.39)0.1122
This compound 60 mg/day116-0.76 (-2.85 to 1.32)0.4713
Placebo114--

Comparison with Other Antidepressants

To contextualize the efficacy of this compound, it is useful to compare its performance with other NK1 receptor antagonists and established first-line treatments for MDD, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Other Neurokinin-1 (NK1) Receptor Antagonists

The development of NK1 receptor antagonists for depression has been challenging, with several compounds failing to consistently demonstrate efficacy.

  • Aprepitant : Phase III trials of aprepitant for depression did not show a significant antidepressant effect compared to placebo, despite promising earlier studies. This has been partly attributed to issues with dosing and receptor occupancy.

  • Casopitant : In two Phase II studies, casopitant showed mixed results. One study found that casopitant 80 mg/day was significantly better than placebo in reducing HAMD-17 scores, with a mean difference of -2.7. However, a second study failed to show a significant difference for either casopitant or the active comparator, paroxetine, against placebo.

Standard Antidepressant Therapies (SSRIs and SNRIs)

SSRIs and SNRIs are the most commonly prescribed antidepressants. Meta-analyses of numerous clinical trials provide a benchmark for the expected efficacy of these agents.

Table 2: Comparative Efficacy of Antidepressant Classes (Remission Rates)

Antidepressant ClassTypical Remission Rate (HAMD-17 ≤ 7)
SSRIs~42%
SNRIs~49%

Note: Remission rates are based on a meta-analysis of head-to-head trials and can vary depending on the specific drug and patient population.

While a direct comparison of remission rates for this compound is not available, the magnitude of the HAM-D17 change in the positive this compound study is within the range observed for some established antidepressants.

Safety and Tolerability

Across the clinical trial program, this compound was generally reported to be well-tolerated. Detailed tables of adverse events from the depression studies are not publicly available. However, information from studies of this compound for other indications, such as chronic cough, provides some insight into its safety profile. Commonly reported adverse events in those trials included headache, dizziness, fatigue, and somnolence.

Experimental Protocols

This compound Clinical Trials for Depression (Study 733 & 833)

Study Design: Both were 6-week, randomized, double-blind, placebo-controlled, parallel-group studies.

Participants: Adults aged 18-64 years with a primary diagnosis of Major Depressive Disorder (DSM-IV criteria), with a HAM-D17 score of ≥ 22 at screening and baseline.

Intervention: Patients were randomized in a 1:1:1 ratio to receive:

  • This compound 30 mg once daily

  • This compound 60 mg once daily

  • Placebo once daily

Primary Outcome Measure: Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D17) total score at week 6.

Secondary Outcome Measures:

  • Quick Inventory of Depressive Symptomatology Self-Report (QIDS-SR)

  • Clinical Global Impression-Global Improvement (CGI-I)

  • Clinical Global Impression-Severity of Illness (CGI-S)

Statistical Analysis: The primary efficacy analysis was performed using a mixed-model repeated measures (MMRM) approach.

Signaling Pathways and Experimental Workflows

Orvepitant_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Signal Transduction Signal Transduction NK1 Receptor->Signal Transduction Activates Neuronal Excitation Neuronal Excitation Signal Transduction->Neuronal Excitation Leads to Depression Symptoms Depression Symptoms Neuronal Excitation->Depression Symptoms Contributes to This compound This compound This compound->NK1 Receptor Blocks

Caption: this compound's mechanism of action in depression.

Orvepitant_Clinical_Trial_Workflow Patient Screening Patient Screening Baseline Assessment (HAM-D17 ≥ 22) Baseline Assessment (HAM-D17 ≥ 22) Patient Screening->Baseline Assessment (HAM-D17 ≥ 22) Randomization (1:1:1) Randomization (1:1:1) Baseline Assessment (HAM-D17 ≥ 22)->Randomization (1:1:1) This compound 30mg This compound 30mg Randomization (1:1:1)->this compound 30mg This compound 60mg This compound 60mg Randomization (1:1:1)->this compound 60mg Placebo Placebo Randomization (1:1:1)->Placebo 6-Week Treatment Period 6-Week Treatment Period This compound 30mg->6-Week Treatment Period This compound 60mg->6-Week Treatment Period Placebo->6-Week Treatment Period Weekly Assessments Weekly Assessments 6-Week Treatment Period->Weekly Assessments Week 6 Primary Endpoint Assessment (HAM-D17) Week 6 Primary Endpoint Assessment (HAM-D17) Weekly Assessments->Week 6 Primary Endpoint Assessment (HAM-D17)

Caption: Workflow of this compound Phase II depression trials.

References

Validating Orvepitant: A Comparative Guide to Selective NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Orvepitant's performance as a selective Neurokinin-1 (NK1) receptor antagonist against other established alternatives. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of critical pathways and workflows to aid researchers in their understanding and evaluation of this compound.

Introduction to NK1 Receptor Antagonism

The Neurokinin-1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1R signaling pathway is implicated in a wide array of physiological processes, including the transmission of pain signals, inflammation, mood regulation, and the emetic reflex.[1][2] Consequently, selective antagonists of the NK1 receptor have been developed for various therapeutic applications, most notably for the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).[3][4]

This compound is an orally active, potent, and selective non-peptide NK1 antagonist that penetrates the brain and blocks Substance P signaling.[5] Like its predecessor aprepitant, it has been investigated for multiple indications, including pruritus and chronic refractory cough. This guide aims to validate its role as a selective NK1 antagonist by comparing its characteristics with other well-documented agents in its class.

Comparative Analysis of Selective NK1 Antagonists

The efficacy and utility of an NK1 antagonist are determined by its potency, selectivity, and pharmacokinetic profile. The following tables summarize key quantitative data for this compound and its comparators: aprepitant, netupitant, and maropitant.

Table 1: Receptor Binding Affinity and Selectivity

This table compares the in vitro binding characteristics of various NK1 antagonists. A lower IC50 or Ki value indicates higher binding affinity for the target receptor. Selectivity is demonstrated by significantly higher IC50 values for off-target receptors like NK2 and NK3.

CompoundTarget ReceptorBinding Affinity (IC50/Ki)Selectivity Profile
This compound Human NK1Described as a potent and selective antagonist.Active in preclinical models characteristic of NK1 antagonism.
Aprepitant Human NK1IC50 = 0.1 nM~3,000-fold more selective for NK1 vs. NK3 (IC50 = 300 nM)
~45,000-fold more selective for NK1 vs. NK2 (IC50 = 4500 nM)
Little to no affinity for serotonin, dopamine, or corticosteroid receptors.
Netupitant Human NK1High binding affinity.Described as a potent and selective antagonist.
Maropitant NK1Described as a potent and selective antagonist.Highly selective for the NK1 receptor.
Table 2: Key Pharmacokinetic Properties

The pharmacokinetic profile, particularly the half-life, influences the dosing regimen and duration of action of the drug.

CompoundHalf-life (t½)Key Characteristics
This compound Consistent with once-daily oral dosing.Brain-penetrant.
Aprepitant 9 to 13 hoursOral bioavailability of ~60-65%.
Netupitant ~90 hoursLong half-life allows for sustained receptor occupancy.
Maropitant 13 to 17 hours (in cats)Used in veterinary medicine.
Rolapitant ~180 hoursExceptionally long-acting antagonist.

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological and experimental processes is crucial for understanding the mechanism of action and the validation strategy for NK1 antagonists.

NK1_Signaling_Pathway SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds Gq11 Gαq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Induces This compound This compound (Antagonist) This compound->NK1R Blocks Validation_Workflow cluster_0 Binding Assay cluster_1 Functional Assay (Calcium Flux) b1 1. Prepare Membranes (Cells expressing NK1R) b2 2. Incubate Membranes with Radioligand ([³H]-SP) & This compound (competitor) b1->b2 b3 3. Separate Bound vs. Free (Filtration) b2->b3 b4 4. Quantify Radioactivity (Scintillation Counting) b3->b4 b5 5. Calculate Ki/IC50 b4->b5 f1 1. Culture Cells (Expressing NK1R) f2 2. Load Cells with Ca²⁺-sensitive dye (e.g., Fluo-8) f1->f2 f3 3. Pre-incubate with this compound f2->f3 f4 4. Stimulate with Substance P f3->f4 f5 5. Measure Fluorescence Change f4->f5

References

Orvepitant's Safety and Tolerability Profile in the Landscape of NK1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The class of neurokinin-1 (NK1) receptor antagonists has revolutionized the management of conditions mediated by substance P, most notably chemotherapy-induced nausea and vomiting (CINV). As this therapeutic class expands, a comprehensive understanding of the safety and tolerability of newer agents, such as orvepitant, in comparison to established therapies like aprepitant, fosaprepitant, and rolapitant, is crucial for informed clinical development and research. This guide provides an objective comparison of the safety profiles of these NK1 antagonists, supported by experimental data from clinical trials.

Comparative Safety and Tolerability at a Glance

The safety and tolerability of NK1 receptor antagonists have been evaluated in various clinical settings. While aprepitant, fosaprepitant, and rolapitant have been extensively studied in the context of CINV in cancer patients, this compound has been primarily investigated for chronic cough and pruritus. This difference in patient populations and indications is a critical factor to consider when comparing their adverse event profiles.

Common Adverse Events

The following table summarizes the most frequently reported adverse events in clinical trials for each NK1 antagonist. It is important to note that the incidence rates are not directly comparable due to the differing patient populations and clinical trial designs.

Adverse EventThis compound (Chronic Cough/Pruritus)Aprepitant (CINV)Fosaprepitant (CINV)Rolapitant (CINV)
Fatigue/Asthenia Reported (mild to moderate)[1]Yes[2]Yes[3]Yes[4]
Dizziness Reported (mild to moderate, one withdrawal)[5]YesYes6%
Headache -YesYesYes
Hiccups -Yes-5%
Constipation -Lower incidence than controlYesYes
Diarrhea -No significant difference from controlYes-
Neutropenia -Febrile neutropenia (no significant difference from control)-9% (vs 8% in control)
Decreased Appetite/Anorexia -No significant difference from control-9%
Infusion Site Reactions N/A (Oral)N/A (Oral)Higher incidence than aprepitant (2.2% vs 0.4%)N/A (Oral)
Dry Mouth Reported (mild to moderate)---
Hyperhidrosis Reported (mild to moderate)---

Note: Data for this compound is qualitative from Phase 2 trials. Data for other agents are from Phase 3 CINV trials. Direct comparison of percentages is not appropriate.

In-Depth Look at Experimental Protocols

The assessment of safety and tolerability in clinical trials for NK1 antagonists follows rigorous methodologies. Below are representative examples of the experimental protocols used to evaluate these agents.

This compound for Chronic Cough in Idiopathic Pulmonary Fibrosis (IPF)
  • Study Design: A multi-center, double-blind, randomized, placebo-controlled, two-period crossover study was conducted to evaluate the efficacy and safety of this compound.

  • Participant Population: Male and female subjects aged 40 years or older with a diagnosis of IPF and a history of chronic cough.

  • Treatment Regimen: Participants were randomized to receive either this compound (10 mg or 30 mg) or a placebo once daily for a 4-week treatment period, followed by a 3-week washout period before crossing over to the alternate treatment for another 4 weeks.

  • Safety Assessment: Safety and tolerability were assessed through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation. Routine safety assessments included electrocardiograms (ECGs), blood and urine sampling, and lung function tests. Patients recorded the severity of their cough and other symptoms in a daily electronic diary.

Aprepitant for Chemotherapy-Induced Nausea and Vomiting (CINV)
  • Study Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 trial.

  • Participant Population: Patients receiving high-dose cisplatin for the first time.

  • Treatment Regimen: Patients were assigned to either a standard therapy group (ondansetron and dexamethasone) or an aprepitant regimen group (aprepitant plus ondansetron and dexamethasone).

  • Safety Assessment: Tolerability was evaluated by assessing reported adverse events, as well as through physical and laboratory assessments. Patients used a diary to record episodes of nausea and vomiting. The primary endpoint was a complete response, defined as no emesis and no use of rescue therapy.

Rolapitant for Chemotherapy-Induced Nausea and Vomiting (CINV)
  • Study Design: A randomized, double-blind, active-controlled, global Phase 3 study.

  • Participant Population: Chemotherapy-naïve patients aged 18 years or older with cancer receiving moderately emetogenic chemotherapy.

  • Treatment Regimen: Patients were randomized to receive either rolapitant in combination with granisetron and dexamethasone or a placebo with granisetron and dexamethasone.

  • Safety Assessment: Adverse events were monitored throughout the study. The primary endpoint was a complete response (no emesis and no rescue medication) in the delayed phase (>24-120 hours) post-chemotherapy. Patients recorded episodes of emesis, nausea, and rescue medication use in a diary.

Signaling Pathways and Mechanism of Action

NK1 receptor antagonists exert their effects by blocking the binding of substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This interaction is central to the emetic reflex and is also implicated in other pathways, including cough and pruritus.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Signaling Downstream Signaling Ca2+ Release->Downstream Signaling PKC Activation->Downstream Signaling Physiological Response Physiological Response Downstream Signaling->Physiological Response Leads to (e.g., Emesis, Cough) This compound This compound This compound->NK1 Receptor Blocks

Caption: NK1 Receptor Signaling Pathway and Antagonist Action.

The diagram above illustrates the binding of Substance P to the NK1 receptor, initiating a cascade of intracellular events. This compound and other NK1 antagonists act by competitively blocking this initial binding step.

Conclusion

This compound appears to be a safe and well-tolerated NK1 receptor antagonist based on the available Phase 2 clinical trial data in chronic cough and pruritus. Its adverse event profile, characterized by mild to moderate fatigue, dizziness, dry mouth, and hyperhidrosis, appears distinct from that of other NK1 antagonists, which have been primarily evaluated in the CINV setting. However, the absence of direct comparative trials and the differences in patient populations and indications necessitate a cautious interpretation of these safety profiles. Future research, including larger Phase 3 trials and potentially head-to-head comparative studies, will be essential to fully delineate the safety and tolerability of this compound relative to other agents in this class and to establish its place in therapy for various substance P-mediated conditions.

References

Safety Operating Guide

Proper Disposal of Orvepitant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Orvepitant is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information to ensure the compliant disposal of this compound, a neurokinin-1 (NK1) receptor antagonist used in research.

Key Chemical and Safety Data

PropertyValueSource
Chemical Name (2R,4S)-N-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-4-((S)-6-oxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)piperidine-1-carboxamidePubChem
Molecular Formula C31H35F7N4O2PubChem
Molecular Weight 628.6 g/mol PubChem
Known Hazards As a research chemical, full toxicological properties are unknown. Similar pharmaceutical compounds may have specific handling requirements. Treat as hazardous.General Laboratory Safety Guidelines
Storage Store at -20°C for long-term stability.MedChemExpress

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of this compound and associated waste in a laboratory setting. This procedure is based on general best practices for the disposal of research-grade pharmaceutical compounds and emphasizes compliance with institutional and regulatory standards.[1][2][3]

Objective: To safely and compliantly dispose of pure this compound, solutions containing this compound, and contaminated labware.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Hazardous waste container, clearly labeled.

  • Waste manifest or logbook as required by your institution.

  • Spill kit for chemical spills.

Procedure:

  • Waste Characterization and Segregation:

    • Treat all forms of this compound waste (pure compound, solutions, contaminated materials) as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Disposal of Unused or Expired this compound:

    • Place the original container with the unused or expired solid this compound into a designated hazardous waste container.

    • Ensure the container is clearly labeled with the chemical name ("this compound"), the quantity, and the date of disposal.

  • Disposal of Solutions Containing this compound:

    • Aqueous and organic solutions containing this compound should not be disposed of down the drain.

    • Collect these solutions in a compatible, leak-proof hazardous waste container. The container must be appropriately labeled with all chemical constituents and their approximate concentrations.

  • Disposal of Contaminated Labware:

    • Solid Waste: Dispose of contaminated items such as gloves, weighing paper, and pipette tips in a designated solid hazardous waste container.

    • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is clearly labeled as containing hazardous chemical waste.

    • Glassware: Whenever possible, decontaminate grossly contaminated glassware by rinsing with a suitable solvent. Collect the rinseate as hazardous waste. The cleaned glassware can then be washed and reused or disposed of according to your facility's procedures for non-contaminated lab glass.

  • Contacting Environmental Health and Safety (EHS):

    • Once your hazardous waste container is full or ready for pickup, contact your institution's EHS office.

    • Follow their specific procedures for waste pickup, including completing any necessary paperwork or online forms.

  • Documentation:

    • Maintain a record of the disposal of this compound in your laboratory's chemical inventory or a dedicated waste log. This documentation is crucial for regulatory compliance and safety audits.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a research laboratory.

Orvepitant_Disposal_Workflow This compound Disposal Decision Workflow Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Compound Pure this compound (Solid) Waste_Type->Solid_Compound Solid Solution This compound Solution Waste_Type->Solution Liquid Contaminated_Material Contaminated Labware Waste_Type->Contaminated_Material Material Solid_Disposal Place in Labeled Hazardous Waste Container Solid_Compound->Solid_Disposal Solution_Disposal Collect in Labeled Hazardous Liquid Waste Container Solution->Solution_Disposal Segregate_Contaminated Segregate by Material Type Contaminated_Material->Segregate_Contaminated Contact_EHS Contact Institutional EHS for Pickup and Disposal Solid_Disposal->Contact_EHS Solution_Disposal->Contact_EHS Sharps Contaminated Sharps Segregate_Contaminated->Sharps Non_Sharps Gloves, Tubes, etc. Segregate_Contaminated->Non_Sharps Sharps_Container Place in Sharps Container Labeled as Hazardous Sharps->Sharps_Container Solid_Waste_Container Place in Solid Hazardous Waste Container Non_Sharps->Solid_Waste_Container Sharps_Container->Contact_EHS Solid_Waste_Container->Contact_EHS End Disposal Complete Contact_EHS->End

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Orvepitant
Reactant of Route 2
Reactant of Route 2
Orvepitant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.